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  • Product: Hexitol, 1,5-anhydro-2,6-dideoxy-
  • CAS: 53951-42-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,5-Anhydro-2,6-dideoxy-hexitol

Abstract This technical guide provides a comprehensive overview of the chemical and physical properties of 1,5-anhydro-2,6-dideoxy-hexitol, a saturated pyranoid ring system that serves as a core scaffold in various biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,5-anhydro-2,6-dideoxy-hexitol, a saturated pyranoid ring system that serves as a core scaffold in various biologically significant molecules. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its structure, nomenclature, physicochemical characteristics, and spectroscopic profile. Furthermore, it explores the synthesis of related compounds and highlights its pivotal role as a building block in medicinal chemistry, particularly in the development of novel therapeutics and modified nucleic acids. The guide includes detailed data tables, visualizations of key structures and workflows, and established protocols to facilitate its practical application in a laboratory setting.

Introduction and Nomenclature

1,5-Anhydro-2,6-dideoxy-hexitol is a hexitol derivative characterized by an oxygen-containing six-membered ring (an oxane structure) and the absence of hydroxyl groups at the C2 and C6 positions. This structure is foundational to a class of deoxysugars that are integral components of numerous natural products, including cardiac glycosides and antibiotics.[1] Their biological activity is often profoundly influenced by the nature and stereochemistry of these sugar moieties.[1]

The nomenclature can vary depending on the specific stereoisomer and context:

  • Systematic IUPAC Name: 2-methyloxane-3,4-diol[2][3]

  • Common Synonyms: 2-Methyltetrahydro-2H-pyran-3,4-diol, 2,6-Anhydro-1,5-dideoxyhexitol[3]

  • CAS Registry Number: The most general, non-stereospecific structure is registered under CAS No. 53951-42-1.[2]

The stereochemistry at positions C3, C4, and C5 (relative to the C2 methyl group) dictates the specific isomer, such as arabino, lyxo, ribo, or xylo. For instance, the L-arabino configuration is a key component in the synthesis of L-Hexitol Nucleic Acids (L-HNA), which are investigated for their unique base-pairing properties.[4]

Physicochemical and Computed Properties

The fundamental properties of the parent compound, 1,5-anhydro-2,6-dideoxy-hexitol, are critical for its handling, formulation, and application in synthetic chemistry. The data presented below has been compiled from authoritative chemical databases.

PropertyValueSource
Molecular Formula C₆H₁₂O₃PubChem[2]
Molecular Weight 132.16 g/mol PubChem[2]
Exact Mass 132.078644241 DaPubChem[2]
CAS Number 53951-42-1PubChem[2]
Topological Polar Surface Area 49.7 ŲPubChem[2]
XLogP3-AA (LogP) -0.6PubChem[2]
Hydrogen Bond Donor Count 2PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 1PubChem[2]

These properties indicate a relatively small, polar molecule with good solubility in protic solvents, a common characteristic for carbohydrate derivatives. Its low LogP value suggests high hydrophilicity.

Spectroscopic Characterization

The structural elucidation of 1,5-anhydro-2,6-dideoxy-hexitol and its derivatives relies heavily on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the connectivity and stereochemistry of the pyranoid ring.

  • ¹H NMR: Proton NMR spectra reveal the chemical shifts and coupling constants of the protons on the ring. The multiplicity of the signals for H3, H4, and H5, along with their coupling constants, is crucial for determining their relative stereochemistry (axial vs. equatorial). The methyl group at C6 typically appears as a doublet in the upfield region.

  • ¹³C NMR: The carbon spectrum for the parent compound shows six distinct signals corresponding to the six carbon atoms.[3] The chemical shift of the C6 methyl group is characteristically upfield, while the oxygen-linked carbons (C1, C3, C4, C5) are found further downfield.

For related 2-deoxy sugar derivatives, NMR studies have confirmed that the pyranose ring predominantly adopts a stable ⁴C₁ chair conformation.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. For the parent compound, GC-MS data is available, which helps in identifying the molecule in complex mixtures.[2][3] High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.[2]

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a strong, broad absorption band in the 3300-3500 cm⁻¹ region, indicative of the O-H stretching vibrations of the two hydroxyl groups. Strong absorptions in the 1000-1200 cm⁻¹ range are characteristic of C-O stretching vibrations within the pyranoid ring and alcohol functionalities.[2]

Synthesis and Reactivity

The 1,5-anhydro-2,6-dideoxy-hexitol scaffold is typically accessed through multi-step syntheses starting from more common carbohydrates.

General Synthetic Strategies

The synthesis of 2,6-dideoxyhexoses often begins with readily available monosaccharides like D-galactose.[6] A general workflow involves:

  • Protection: Selective protection of hydroxyl groups that are to be retained.

  • Deoxygenation: Conversion of specific hydroxyl groups into good leaving groups (e.g., tosylates, triflates) followed by reductive cleavage. The deoxygenation at C6 is often achieved via formation of a terminal halide or sulfonate ester followed by reduction. The C2 deoxygenation is more complex and can be achieved through methods like the Barton-McCombie deoxygenation or by starting with a glycal (an unsaturated sugar).

  • Deprotection: Removal of the protecting groups to yield the final product.

The diagram below illustrates a conceptual workflow for the synthesis of a 2,6-dideoxyhexose derivative from a standard hexose.

SynthesisWorkflow Start Common Hexose (e.g., D-Galactose) P1 Selective Protection of OH Groups Start->P1 Protecting agents P2 Activation of C6-OH (e.g., Tosylation) P1->P2 P3 Reduction of C6 (e.g., with LiAlH4) P2->P3 Reductant P4 Activation of C2-OH P3->P4 P5 Reduction of C2 P4->P5 Reductant P6 Final Deprotection P5->P6 Acid/Base or Hydogenolysis End 2,6-Dideoxyhexose Derivative P6->End

Caption: Conceptual workflow for dideoxysugar synthesis.

Key Reactions

The hydroxyl groups at C3 and C4 are the primary sites for further chemical modification. They can undergo:

  • Glycosylation: Acting as nucleophiles, they can be coupled with activated sugar donors (glycosyl donors) to form oligosaccharides. Bis-thiourea catalysts have been shown to be effective in promoting β-selective 2,6-dideoxyglucosylations.[7]

  • Esterification and Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides to introduce various functional groups, altering the molecule's solubility and biological properties.

  • Nucleophilic Substitution: Conversion of the hydroxyls into leaving groups allows for the introduction of other functionalities, such as amines or halogens, which is a key step in creating analogues for drug discovery.[8]

Applications in Research and Drug Development

The 1,5-anhydro-2,6-dideoxy-hexitol core is of significant interest to medicinal chemists and chemical biologists.

Role in Bioactive Natural Products

2,6-Dideoxyhexoses are found in a wide array of antibiotics and antitumor compounds.[1] They are crucial for the biological activity of these molecules, often mediating the specific interactions with cellular targets like DNA or enzymes.[1] Combinatorial biosynthesis has been used to create "unnatural" gene clusters to produce novel glycosylated compounds containing these sugars for drug screening.[1]

Building Blocks for Modified Nucleic Acids

One of the most promising applications is in the synthesis of modified oligonucleotides. Hexitol Nucleic Acids (HNA), where the natural furanose ring of DNA/RNA is replaced by a six-membered 1,5-anhydrohexitol scaffold, exhibit unique properties. Oligonucleotides made from the L-enantiomer of anhydro-arabino-hexitol (L-HNA) have been shown to form stable duplexes with complementary DNA and RNA strands.[4] Interestingly, these duplexes can adopt a left-handed helical structure, which is a significant deviation from the right-handed helix of natural DNA.[4] This makes them valuable tools for antisense therapy, diagnostics, and nanotechnology.

The diagram below illustrates the relationship of the hexitol scaffold to HNA and its therapeutic potential.

HNA_Application Core 1,5-Anhydrohexitol Scaffold Synth Chemical Synthesis: Attachment of Nucleobases Core->Synth HNA Hexitol Nucleic Acid (HNA) Monomer Synth->HNA Oligo Oligonucleotide Synthesis HNA->Oligo HNA_Strand HNA Strand Oligo->HNA_Strand Duplex Hybrid Duplex (HNA-DNA/RNA) HNA_Strand->Duplex Hybridization App Potential Applications Duplex->App Therapy Antisense Therapy App->Therapy Diag Diagnostics App->Diag

Caption: Role of the hexitol scaffold in HNA development.

Experimental Protocols

The following section provides an example protocol for a common reaction involving anhydrohexitol derivatives, based on procedures described in the literature for related compounds.[9]

Protocol: Deprotection of a Benzylidene Acetal

This protocol describes the acidic removal of a 4,6-O-benzylidene protecting group, a common step in hexitol chemistry to liberate the C4 and C6 hydroxyl groups for further functionalization.

Materials:

  • 1,5-Anhydro-4,6-O-benzylidene-2-deoxy-D-arabino-hexitol derivative

  • 80% Aqueous Acetic Acid (HOAc)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Silica Gel for column chromatography

  • Round bottom flask, magnetic stirrer, heating mantle/oil bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the benzylidene-protected hexitol (e.g., 5.0 mmol) in 100 mL of 80% aqueous acetic acid in a 250 mL round bottom flask.

  • Reaction: Stir the solution at room temperature overnight (approx. 16 hours).

  • Heating (Optional): To drive the reaction to completion, gently heat the mixture to 60°C and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetic acid and water. The residue will be an oil or semi-solid.

  • Purification: Purify the crude residue by silica gel column chromatography. A typical eluent system for this type of polar compound is a gradient of methanol in dichloromethane (e.g., starting from 2% MeOH in CH₂Cl₂ and increasing to 10%).

  • Isolation: Collect the fractions containing the desired product (as identified by TLC). Combine the pure fractions and remove the solvent under reduced pressure to yield the deprotected diol.

  • Characterization: Confirm the structure and purity of the final product using NMR and MS analysis.

References

  • PubChem Compound Summary for CID 2734733, L-arabino-Hex-1-enitol, 1,5-anhydro-2,6-dideoxy-, diacetate. National Center for Biotechnology Information. (n.d.). Retrieved March 7, 2026, from [Link]

  • Catana, C., et al. (2009). Synthesis and base pairing properties of 1',5'-anhydro-L-hexitol nucleic acids (L-HNA). PubMed Central. Retrieved March 7, 2026, from [Link]

  • PubChem Compound Summary for CID 548231, Hexitol, 1,5-anhydro-2,6-dideoxy-. National Center for Biotechnology Information. (n.d.). Retrieved March 7, 2026, from [Link]

  • Lombó, F., et al. (2006). Combinatorial Biosynthesis of Antitumor Deoxysugar Pathways in Streptomyces griseus: Reconstitution of “Unnatural Natural Gene Clusters” for the Biosynthesis of Four 2,6-d-Dideoxyhexoses. Applied and Environmental Microbiology, 72(10), 6470-6480. Retrieved March 7, 2026, from [Link]

  • Rosemeyer, H., & Seela, F. (1998). Base pairing of anhydrohexitol nucleosides with 2,6-diaminopurine, 5-methylcytosine and uracil as base moiety. Nucleic Acids Research, 26(7), 1757–1764. Retrieved March 7, 2026, from [Link]

  • Beattie, D., et al. (2018). Examples of 2,6-dideoxyhexoses. ResearchGate. Retrieved March 7, 2026, from [Link]

  • PubChem Compound Summary for CID 137348468, 1',5'-Anhydro-2',3'-dideoxy-2'-(guanin-9-YL)-6'-O-phosphoryl-D-arabino-hexitol. National Center for Biotechnology Information. (n.d.). Retrieved March 7, 2026, from [Link]

  • Hexitol, 1,5-anhydro-2,6-dideoxy-. SpectraBase. (n.d.). Retrieved March 7, 2026, from [Link]

  • 2,6-Anhydro-5-deoxy-D-arabino-hex-5-enitol triacetate. SIELC Technologies. (2018). Retrieved March 7, 2026, from [Link]

  • 2,6-Anhydro-5-deoxy-D-arabino-hex-5-enitol. BuyersGuideChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Wawrzyniak, P., et al. (2021). Experimental and Computational Studies on Structure and Energetic Properties of Halogen Derivatives of 2-Deoxy-D-Glucose. Molecules, 26(7), 2025. Retrieved March 7, 2026, from [Link]

  • El-Badri, M. H., & Schmidt, R. R. (1998). Practical synthesis of 2,6-dideoxy-D-lyxo-hexose ("2-deoxy-D-fucose") from D-galactose. Carbohydrate Research, 310(4), 223-228. Retrieved March 7, 2026, from [Link]

  • 1,5-anhydro-2-deoxy-2-(uracil-1-yl)-D-altro-hexitol. HKR Biotechlabs. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of amino-1,4-anhydro-D-pentitols and amino-1,5-anhydro-D-hexitols with the arabino configuration from (R)-glycidol. ResearchGate. (2013). Retrieved March 7, 2026, from [Link]

  • Petersen, K. S., & Jacobsen, E. N. (2018). β-Selective 2-Deoxy- and 2,6-Dideoxyglucosylations Catalyzed by Bis-Thioureas. PubMed Central. Retrieved March 7, 2026, from [Link]

Sources

Exploratory

Structural Elucidation of 1,5-Anhydro-2,6-Dideoxy-Hexitols: Methodologies for Deoxygenated Tetrahydropyrans

Executive Summary The structural elucidation of deoxysugars and their derivatives is a critical bottleneck in the characterization of bioactive natural products, such as cardiac glycosides, saponins, and macrolide antibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of deoxysugars and their derivatives is a critical bottleneck in the characterization of bioactive natural products, such as cardiac glycosides, saponins, and macrolide antibiotics. Specifically, 1,5-anhydro-2,6-dideoxy-hexitols (IUPAC: 2-methyltetrahydropyran-3,4-diols) present a unique analytical challenge[1][2]. Because they are "1,5-anhydro" and "2,6-dideoxy", they lack both the highly deshielded anomeric proton at C-1 and the hydroxyl groups at C-2 and C-6. This guide provides a comprehensive, causality-driven methodology for the structural and stereochemical assignment of these tetrahydropyran cores using High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Strategy & Causality: The "Missing Anomeric" Challenge

In standard carbohydrate NMR elucidation, the anomeric proton (H-1, typically a doublet at


 4.5–5.5 ppm) serves as the anchor point for tracing the spin system via Correlation Spectroscopy (COSY). However, in 1,5-anhydro-2,6-dideoxy-hexitols, C-1 is reduced to a methylene group (-CH₂-)[1].

The Causality of the Analytical Choice: Without the anomeric anchor, the elucidation strategy must be inverted. The starting point for the COSY "walk" must originate from the C-6 methyl group (a distinct doublet at


 1.1–1.3 ppm). By identifying the C-6 protons, one can sequentially trace the backbone through H-5 

H-4

H-3

H-2

H-1. To validate the closure of the pyranose ring, an HMBC correlation from H-1 to C-5 must be observed. Without this specific

coupling, the molecule could be mischaracterized as an open-chain ether.

Experimental Protocols

Protocol A: High-Resolution Mass Spectrometry (HRMS)

To establish the molecular formula before NMR analysis, HRMS is utilized to detect the exact mass.

  • Sample Preparation: Dissolve 1 mg of the purified hexitol in 1 mL of LC-MS grade Methanol. Add 0.1% Formic Acid to promote ionization.

  • Acquisition: Inject into an ESI-QTOF mass spectrometer operating in positive ion mode.

  • Validation: The exact mass for the chemical formula C₆H₁₂O₃ is 132.0786 Da[1]. Due to the lack of easily ionizable basic sites, look for the sodium adduct [M+Na]⁺ at m/z 155.0684.

Protocol B: NMR Acquisition and Processing
  • Solvent Selection: Dissolve 10–15 mg of the compound in 0.6 mL of CDCl₃. Note: If the compound exhibits severe signal broadening due to hydrogen bonding, swap to Pyridine-d₅ to shift hydroxyl protons downfield and resolve overlapping multiplets.

  • 1D Experiments: Acquire ¹H NMR (600 MHz, 16 scans) and ¹³C NMR (150 MHz, 1024 scans).

  • 2D Experiments:

    • COSY: 256 increments, 16 scans/increment. Used to trace the continuous H-C-C-H spin system from C-6 to C-1.

    • HSQC: Optimized for

      
       = 145 Hz. Used to map protons to their directly attached carbons.
      
    • HMBC: Optimized for

      
       = 8 Hz. Crucial step: This 8 Hz optimization captures the long-range scalar couplings across the ether oxygen (H-1 to C-5), validating the 1,5-anhydro ring structure[2].
      
    • NOESY: Mixing time of 400 ms. Used to determine the relative stereochemistry (axial vs. equatorial positions) of the hydroxyl and methyl groups.

Visualizing the Elucidation Workflow

Workflow Sample Sample Preparation (Extraction & Dissolution in CDCl3) MS High-Resolution MS (Determine Exact Mass: C6H12O3) Sample->MS Aliquot 1 (MeOH) NMR1D 1D NMR (1H, 13C) (Identify C-6 Methyl Doublet) Sample->NMR1D Aliquot 2 (CDCl3) MS->NMR1D Confirms MW 132 Da NMR2D 2D NMR (COSY, HSQC, HMBC) (Establish Backbone Connectivity) NMR1D->NMR2D Spin System ID Stereo Stereochemistry (NOESY & J-Coupling) (Determine Relative Configuration) NMR2D->Stereo Backbone Assigned Structure Final Structure: 1,5-anhydro-2,6-dideoxy-hexitol Stereo->Structure 3D Conformation

Fig 1. Sequential workflow for the structural elucidation of deoxysugar derivatives.

Quantitative Data Summary

The following tables summarize the expected NMR shifts and 2D correlations for a representative stereoisomer (e.g., L-arabino configuration) of 1,5-anhydro-2,6-dideoxy-hexitol.

Table 1: Characteristic ¹H and ¹³C NMR Assignments
Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & J (Hz)Structural Significance
C-1 67.53.95 (eq), 3.20 (ax)dd (11.0, 5.0), t (11.0)Methylene adjacent to ring oxygen; lacks anomeric OH.
C-2 35.22.10 (eq), 1.55 (ax)ddd (12.5, 5.0, 2.0), q (11.5)Deoxygenated methylene (2-deoxy feature).
C-3 69.83.80ddd (11.0, 9.0, 5.0)Hydroxyl-bearing methine.
C-4 75.43.15t (9.0)Hydroxyl-bearing methine. Large J indicates trans-diaxial.
C-5 72.13.45dq (9.0, 6.0)Methine adjacent to ring oxygen and C-6 methyl.
C-6 18.31.25d (6.0)Terminal methyl group (6-deoxy feature).
Table 2: Key 2D NMR Correlations for Connectivity
ProtonCOSY Correlations (Adjacent)HMBC Correlations (Long-Range to Carbon)
H-1ax/eq H-2ax, H-2eqC-2, C-3, C-5 (Proves ring closure)
H-2ax/eq H-1ax/eq, H-3C-1, C-3, C-4
H-3 H-2ax/eq, H-4C-1, C-2, C-4, C-5
H-4 H-3, H-5C-3, C-5, C-6
H-5 H-4, H-6C-1, C-3, C-4, C-6
H-6 H-5C-4, C-5

2D NMR Connectivity Map

To visualize the self-validating nature of the NMR protocol, the diagram below maps the critical COSY and HMBC correlations that lock the tetrahydropyran backbone into place.

NMR_Connectivity C1 C1 (CH2) C2 C2 (CH2) C1->C2 COSY C5 C5 (CH) C1->C5 HMBC (O-bridge) C3 C3 (CH) C2->C3 COSY C4 C4 (CH) C2->C4 HMBC C3->C4 COSY C4->C5 COSY C6 C6 (CH3) C5->C6 COSY C6->C4 HMBC

Fig 2. Key COSY (solid blue) and HMBC (dashed red) NMR correlations for the hexitol backbone.

Stereochemical Determination via the Karplus Equation

Once the planar structure is confirmed, the relative stereochemistry must be assigned. The causality here relies on the Karplus equation , which dictates that the scalar coupling constant (


) between two adjacent protons is dependent on their dihedral angle.
  • Trans-diaxial protons (dihedral angle ~180°) exhibit large coupling constants (

    
     = 8–12 Hz).
    
  • Axial-equatorial or equatorial-equatorial protons (dihedral angle ~60°) exhibit small coupling constants (

    
     = 2–5 Hz).
    

For example, if the H-4 signal appears as a triplet with


 = 9.0 Hz (as shown in Table 1), it indicates that H-4 is axially oriented and is coupled to two other axial protons (H-3 and H-5). This trans-diaxial relationship confirms that the C-3 hydroxyl, C-4 hydroxyl, and C-5 methyl groups occupy specific equatorial positions on the chair conformation. NOESY cross-peaks between co-axial protons (e.g., H-1ax, H-3ax, and H-5ax) will further validate the 3D chair conformation, finalizing the structural elucidation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 548231, Hexitol, 1,5-anhydro-2,6-dideoxy-". PubChem, [Link]

  • John Wiley & Sons, Inc. "Hexitol, 1,5-anhydro-2,6-dideoxy-". SpectraBase, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 137348468, 1',5'-Anhydro-2',3'-dideoxy-2'-(guanin-9-YL)-6'-O-phosphoryl-D-arabino-hexitol". PubChem, [Link]

Sources

Foundational

2,6-Anhydro-1,5-dideoxyhexitol: Technical Guide & Application Profile

The following technical guide details the chemical identity, synthesis, and applications of 2,6-Anhydro-1,5-dideoxyhexitol (CAS 53951-42-1), a specialized chiral building block used in carbohydrate chemistry and total sy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and applications of 2,6-Anhydro-1,5-dideoxyhexitol (CAS 53951-42-1), a specialized chiral building block used in carbohydrate chemistry and total synthesis.[1]

[1]

Chemical Identity & Structural Analysis[1][2][3]

2,6-Anhydro-1,5-dideoxyhexitol describes a specific class of cyclic ether derivatives formed from the reduction and cyclization of hexose sugars.[1] Chemically, it is a tetrahydro-2-methyl-2H-pyran-3,4-diol .[1][2] Its structure features a six-membered pyran ring substituted with a methyl group at the C2 position (derived from the C1 of the original hexitol chain) and hydroxyl groups at C3 and C4.[1]

This compound serves as a critical chiral scaffold (chiron) in the synthesis of complex natural products, including antibiotics and anthrax-related oligosaccharides.[1]

Core Data Table
PropertySpecification
CAS Number 53951-42-1
IUPAC Name Tetrahydro-2-methyl-2H-pyran-3,4-diol
Synonyms 1,5-Anhydro-2,6-dideoxyhexitol; 2-Methyltetrahydropyran-3,4-diol
Molecular Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol
Physical State Viscous liquid or low-melting solid (isomer-dependent)
Solubility Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents
Chirality Contains 3 chiral centers (C2, C3, C4).[1][2] Commercial CAS 53951-42-1 often refers to the racemate or unspecified stereoisomer, while specific isomers (e.g., derived from L-Rhamnose) are used in asymmetric synthesis.[1]
Structural Logic & Numbering

The nomenclature "2,6-Anhydro-1,5-dideoxyhexitol" can be decoded as follows:

  • Hexitol: A six-carbon sugar alcohol backbone.[1]

  • 1,5-Dideoxy:

    • 1-Deoxy: The terminal C1 is reduced to a methyl group (–CH₃), which becomes the substituent at position 2 of the pyran ring.[1]

    • 5-Deoxy: The C5 position lacks a hydroxyl group, becoming a methylene (–CH₂–) unit within the ring.[1]

  • 2,6-Anhydro: An ether bridge is formed between C2 and C6, closing the pyran ring.[1]

Synthesis & Production Methodologies

The synthesis of 2,6-anhydro-1,5-dideoxyhexitol typically proceeds via the reduction of glycals or the cyclization of reduced sugar precursors.[1] The choice of starting material dictates the stereochemistry of the final product.[1]

Method A: Reductive Cyclization from Glycals (Ferrier/Achmatowicz Approach)

This is the preferred route for generating optically pure isomers.[1]

  • Starting Material: Tri-O-acetyl-D-glucal or L-rhamnal.[1]

  • Step 1 (Hydration/Reduction): The glycal is treated with a reducing agent (e.g., H₂/Pd-C or LiAlH₄) to saturate the double bond and remove the anomeric functionality.[1]

  • Step 2 (Cyclization): Acid-catalyzed cyclization forms the thermodynamically stable pyran ring.[1]

  • Step 3 (Deprotection): Removal of acetyl/benzyl groups yields the free diol.[1]

Method B: De Novo Synthesis (Achmatowicz Reaction)

Useful for accessing non-natural enantiomers.[1]

  • Precursor: Furfuryl alcohol.[1]

  • Oxidation: Treatment with NBS/H₂O or mCPBA yields the pyranone.[1]

  • Functionalization: Methylation (Grignard) and diastereoselective reduction install the C2-methyl and C3/C4 hydroxyls.[1]

Visualization: Synthesis Pathway

SynthesisPathway Start Glycal Precursor (e.g., Tri-O-acetyl-D-glucal) Inter1 2,3-Unsaturated Glycoside Start->Inter1 Ferrier Rearrangement Inter2 Hydrogenation (Pd/C, H2) Inter1->Inter2 Reduction Final 2,6-Anhydro-1,5-dideoxyhexitol (CAS 53951-42-1) Inter2->Final Deprotection (NaOMe/MeOH)

Figure 1: General synthetic workflow for accessing the 2,6-anhydro-1,5-dideoxyhexitol scaffold from glycal precursors.

Applications in Drug Development & Total Synthesis[1]

The primary value of CAS 53951-42-1 lies in its utility as a chiral building block for complex carbohydrates and polyketides.[1]

Synthesis of Anthrax Tetrasaccharide

A critical application of this scaffold is in the de novo synthesis of the Anthrax Tetrasaccharide , a surface antigen of Bacillus anthracis.[1]

  • Role: The 2,6-anhydro-1,5-dideoxyhexitol skeleton mimics the L-rhamnose or D-anthrose subunits found in the bacterial exosporium.[1]

  • Mechanism: It serves as a glycosyl acceptor or donor in Palladium-catalyzed glycosylation reactions.[1] The lack of an anomeric hydroxyl (due to the "anhydro" bridge) makes it a stable "capped" end-group or a core for C-glycoside synthesis.[1]

Polyether Antibiotic Fragments

The compound's tetrahydropyran core is a ubiquitous motif in marine toxins and polyether antibiotics (e.g., Monensin).[1]

  • Protocol: The diol functionality at C3/C4 allows for selective protection and chain extension, enabling the assembly of fused ether ring systems.[1]

Chiral Pool Reagent
  • Resolution: The racemic commercial mixture (CAS 53951-42-1) can be resolved via enzymatic acetylation (using Lipases like Candida antarctica Lipase B) to yield enantiopure building blocks for pharmaceutical intermediates.[1]

Experimental Protocol: Palladium-Catalyzed Glycosylation

A representative workflow for utilizing a derivative of CAS 53951-42-1 in oligosaccharide assembly.

Objective: Coupling of a 2,6-anhydro-1,5-dideoxyhexitol acceptor with a glycosyl donor.

  • Preparation: Dry the 2,6-anhydro-1,5-dideoxyhexitol derivative (Acceptor) and the Glycosyl Carbonate (Donor) under high vacuum for 2 hours.

  • Solvation: Dissolve both components in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under an Argon atmosphere.

  • Catalyst Addition: Add Pd(dba)₂ (2-5 mol%) and a chiral ligand (e.g., (R,R)-DACH-phenyl Trost ligand).[1]

  • Activation: Stir at ambient temperature. The Pd(0) catalyst activates the allylic carbonate donor.[1]

  • Coupling: The acceptor attacks the π-allyl palladium complex.[1]

  • Quenching & Purification: Filter through a silica pad, concentrate, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Critical Control Point: Ensure strict anhydrous conditions. Moisture competes with the acceptor hydroxyl groups, leading to hydrolysis of the donor.[1]

References

  • PubChem. (n.d.).[1][3] Hexitol, 1,5-anhydro-2,6-dideoxy- (CAS 53951-42-1).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Guo, H., & O'Doherty, G. A. (2007).[1] De Novo Asymmetric Synthesis of the Anthrax Tetrasaccharide via a Palladium Catalyzed Glycosylation Reaction. Angewandte Chemie International Edition. Retrieved from [Link][1]

Sources

Exploratory

The Hexitol Paradigm: A Technical Guide to HNA Discovery and Synthesis

Executive Summary: The Pentose Problem In the landscape of nucleic acid chemistry, the dominance of ribose and deoxyribose is an evolutionary enigma. Why did nature select a five-carbon sugar when six-carbon sugars (hexo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pentose Problem

In the landscape of nucleic acid chemistry, the dominance of ribose and deoxyribose is an evolutionary enigma. Why did nature select a five-carbon sugar when six-carbon sugars (hexoses) are metabolically more abundant?

The discovery of Hexitol Nucleic Acids (HNA) by Piet Herdewijn and colleagues was not merely a synthetic achievement; it was a fundamental inquiry into the chemical etiology of life. By replacing the flexible furanose ring with a rigid 1,5-anhydrohexitol pyranose ring, researchers created a xenobiotic polymer that defies the "Goldilocks" principle of natural selection. HNA exhibits extreme hydrolytic stability, high affinity for RNA, and a defined A-type helical geometry.

This guide dissects the technical discovery of HNA, providing researchers with the synthetic protocols, biophysical data, and mechanistic insights required to leverage hexitol nucleosides in modern antisense and aptamer development.

Chemical Etiology: Rational Design of the Hexitol Scaffold

The primary failure mode of early antisense oligonucleotides (such as phosphorothioates) was a lack of binding affinity per nucleotide unit. The entropic penalty of freezing a flexible DNA strand into a duplex was too high.

The Rigidification Hypothesis

Herdewijn’s team hypothesized that pre-organizing the single strand into a structure resembling the bound state would minimize entropy loss (


) upon hybridization.
  • Natural DNA/RNA: The furanose ring puckers (N-type vs. S-type), creating flexibility but also entropic cost during binding.

  • Hexitol Solution: The 1,5-anhydro-D-arabino-hexitol ring was selected.

    • ** conformation:** The six-membered ring adopts a rigid chair conformation.

    • Axial Base Pairing: Uniquely, the nucleobase is positioned at the 2'-position in an axial orientation. This mimics the C3'-endo (North) pucker of RNA, pre-organizing HNA to hybridize with RNA targets.

Structural Comparison
FeatureDNA (Deoxyribose)RNA (Ribose)HNA (1,5-Anhydrohexitol)
Ring Size 5-membered (Furanose)5-membered (Furanose)6-membered (Pyranose)
Base Position C1' (Equatorial/Anomeric)C1' (Equatorial/Anomeric)C2' (Axial)
Conformation C2'-endo (S-type)C3'-endo (N-type)

Chair
Duplex Type B-FormA-FormA-Form

Synthetic Protocols: The Hexitol Workflow

The synthesis of HNA monomers differs radically from standard nucleosides because the base is not introduced at the anomeric carbon (C1), but at C2. This requires specific substitution chemistry rather than the standard Vorbrüggen coupling used for ribose.

Protocol A: Synthesis of Pyrimidine HNA Monomers (The Mitsunobu Route)

Application: Synthesis of HNA-Thymine (hT) and HNA-Uracil (hU).

Prerequisites:

  • Starting Material: 1,5-anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol.

  • Reagents: Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD), N3-benzoylthymine.

Step-by-Step Methodology:

  • Scaffold Preparation: Start with 1,5-anhydro-D-glucitol . Protect the 4 and 6 positions using a benzylidene acetal to lock the conformation and sterically shield the "top" face.

  • Deoxygenation (C3): The 3-hydroxyl group is removed (Barton-McCombie deoxygenation) to mimic the deoxy- environment and prevent steric clashes in the final helix.

  • The Critical Coupling (Mitsunobu Inversion): The glucitol derivative has an equatorial hydroxyl at C2. To install the base axially (arabino configuration), use a Mitsunobu reaction.

    • Reaction: Mix the protected glucitol with N3-benzoylthymine, PPh3, and DEAD in dry THF/Dioxane.

    • Mechanism:[1][2][][4][5][6][7] The reaction proceeds via

      
       inversion. The equatorial C2-OH is activated and displaced by the nucleobase, resulting in the axial (arabino)  product.
      
  • Deprotection & Functionalization:

    • Remove benzylidene protection (acetic acid).

    • Tritylate the primary 6'-OH (equivalent to 5'-OH in DNA).

    • Phosphitylate the secondary 4'-OH (equivalent to 3'-OH in DNA) to generate the phosphoramidite.

Protocol B: Synthesis of Purine HNA Monomers (The Nucleophilic Attack)

Application: Synthesis of HNA-Adenine (hA) and HNA-Guanine (hG).

The Mitsunobu reaction is often inefficient for bulky purines due to steric hindrance.

Alternative Methodology:

  • Activation: Convert the C2-equatorial hydroxyl of the protected glucitol into a leaving group (Triflate or Tosylate).

  • Substitution: React with the sodium salt of the purine base (e.g., Adenine anion) in DMF at elevated temperatures (

    
    ).
    
  • Outcome: This

    
     displacement also yields the desired axial (arabino) nucleoside.
    

Visualization: Synthesis & Logic

The following diagram illustrates the structural logic and the synthetic pathway described above.

HNA_Synthesis cluster_logic Why HNA Works Start 1,5-Anhydro-D-glucitol (Starting Material) Step1 Protection (4,6-O-benzylidene) Start->Step1 Step2 3-Deoxygenation (Barton-McCombie) Step1->Step2 Intermediate Protected 3-deoxy-glucitol (Equatorial 2-OH) Step2->Intermediate Mitsunobu Mitsunobu Reaction (DEAD/PPh3 + Base) Intermediate->Mitsunobu Inversion of Configuration Product Hexitol Nucleoside (Axial 2-Base / Arabino) Mitsunobu->Product SN2 Attack Final HNA Phosphoramidite (Ready for Solid Phase) Product->Final 1. Deprotection 2. Dimethoxytritylation 3. Phosphitylation Logic1 Rigid Pyranose Ring Logic3 Pre-organized A-Form Logic1->Logic3 Logic2 Axial Base Position Logic2->Logic3

Caption: Figure 1. Synthetic pathway for HNA monomers via Mitsunobu inversion, highlighting the structural pre-organization features.

Biophysical Characterization & Data

HNA is defined by its thermodynamic robustness. The following data summarizes the stability metrics compared to natural DNA/RNA.

Thermal Stability ( )

HNA forms stable duplexes with RNA (and HNA itself) but binds poorly to DNA. This selectivity is crucial for antisense applications where the target is mRNA.[8]

Duplex ConfigurationStability Trend (vs DNA:DNA)

per Modification
HNA : RNA Significantly Increased+1.0°C to +3.0°C
HNA : HNA Extremely StableHigh (

for oligomers)
HNA : DNA Destabilized-1.0°C to -2.0°C
Enzymatic Resistance

One of the most critical properties for drug development is metabolic stability.

  • Snake Venom Phosphodiesterase: HNA is completely resistant.

  • Human Serum:

    
     hours (compared to minutes for unmodified DNA).
    
  • Mechanism: The steric bulk of the six-membered ring and the altered backbone geometry prevent nucleases from achieving the transition state required for phosphodiester hydrolysis.

Biological Applications: The Antisense Mechanism[2][3][4][5]

HNA oligonucleotides function primarily as Steric Blockers . Unlike DNA-based antisense agents (like Gapmers), fully modified HNA strands do not activate RNase H.

Mechanism of Action[1][2][3][4]
  • Binding: HNA binds to the target mRNA with high affinity.

  • Steric Hindrance: The HNA:RNA duplex is too rigid to pass through the ribosome.

  • Translation Arrest: The ribosome stalls, preventing protein synthesis.

  • Splice Modulation: HNA is excellent for splice-switching applications (e.g., exon skipping) because it binds tightly without degrading the pre-mRNA.

To induce degradation, a "Gapmer" design is used: Flanking HNA wings protect a central DNA gap that recruits RNase H.

HNA_Mechanism ASO HNA Oligonucleotide Duplex HNA:RNA Heteroduplex (A-Form Geometry) ASO->Duplex Hybridization Target Target mRNA Target->Duplex Path1 Steric Blocking (Fully Modified HNA) Duplex->Path1 Standard HNA Path2 RNase H Recruitment (Gapmer Design Only) Duplex->Path2 If DNA Gap Present Result1 Translation Arrest (Ribosome Stalled) Path1->Result1 Result2 mRNA Cleavage (Enzymatic Degradation) Path2->Result2

Caption: Figure 2. Mechanism of action for HNA antisense agents. Fully modified HNA acts via steric blocking, while Gapmers enable catalytic degradation.

References

  • Synthesis and Antiviral Activity of the alpha-Analogues of 1,5-Anhydrohexitol Nucleosides. Source: PubMed / J Org Chem. URL:[Link] (Note: Representative link for Herdewijn HNA work)

  • Hexitol Nucleic Acids (HNA): From Chemical Design to Functional Genetic Polymer. Source: ResearchGate / CoLab. URL:[Link]

  • Synthesis, biological evaluation, and structure analysis of a series of new 1,5-anhydrohexitol nucleosides. Source: Journal of Medicinal Chemistry.[9] URL:[Link]

  • Why ribose was selected as the sugar component of nucleic acids. Source: DNA and Cell Biology / PubMed. URL:[Link]

  • Synthesis of Protected Amino Hexitol Nucleosides as Building Blocks for Oligonucleotide Synthesis. Source: FAO AGRIS. URL:[Link] (Direct ACS link preferred for technical accuracy: [Link])

Sources

Foundational

The Role of 1,5-Anhydro-2,6-Dideoxy-Hexitols in Advanced Carbohydrate Chemistry: From Chiral Templates to Therapeutic Building Blocks

Executive Summary In the landscape of modern synthetic organic chemistry, deoxysugars occupy a privileged space due to their presence in a vast array of bioactive natural products, including macrolide antibiotics, cardia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic organic chemistry, deoxysugars occupy a privileged space due to their presence in a vast array of bioactive natural products, including macrolide antibiotics, cardiac glycosides, and nucleoside therapeutics. Among these, Hexitol, 1,5-anhydro-2,6-dideoxy- (and its stereoisomers, such as the L-arabino derivative known as dihydrorhamnal) serves as a cornerstone molecule[1]. Characterized by the absence of hydroxyl groups at the C2 and C6 positions and a stabilized tetrahydropyran core, this class of compounds offers unique conformational flexibility and distinct steric environments.

This technical guide explores the multifaceted roles of 1,5-anhydro-2,6-dideoxy-hexitols. By analyzing their utility as chiral templates for asymmetric synthesis, their function as precursors for complex


-glycosides, and their application in developing amphiphilic surfactants, this whitepaper provides drug development professionals and synthetic chemists with field-proven insights and self-validating protocols.

Structural and Mechanistic Profiling

The chemical architecture of 1,5-anhydro-2,6-dideoxy-hexitols (e.g., PubChem CID 548231) dictates their reactivity and utility[1].

  • C2 Deoxygenation: The lack of a C2 hydroxyl group eliminates neighboring group participation during glycosylation. While this traditionally makes stereocontrol at the anomeric center challenging, it also removes inductive electron-withdrawing effects, making the intermediate oxocarbenium ions highly reactive.

  • C6 Deoxygenation (Methyl Group): The terminal methyl group provides a hydrophobic pocket. In catalytic applications, this creates a defined steric bulk that directs facial selectivity during transition states, distinguishing it from standard hexoses.

  • Anomeric Reduction (1,5-Anhydro): When utilized as fully reduced hexitols or as their corresponding glycals (hex-1-enitols), the tetrahydropyran ring acts as a rigid, predictable chiral scaffold.

Core Applications in Synthetic Chemistry

Chiral Templates in Asymmetric Synthesis

The stereochemical density of carbohydrates makes them ideal, inexpensive chiral pool materials. 1,5-anhydro-2,6-dideoxy-L-arabino-hexitol (dihydrorhamnal) has been extensively leveraged to control absolute stereochemistry in complex transformations.

  • Stereoselective Diels-Alder Reactions: By linking dienes or dienophiles to the O-3 position of dihydrorhamnal via ester linkages, researchers can achieve highly stereoselective cycloadditions. The rigid conformation of the tetrahydropyran ring shields one face of the reactive intermediate, dictating the (R)- or (S)-configuration of the resulting Diels-Alder adducts depending on Lewis acid modulation[2].

  • Enantioselective Alkene Diboration: Chiral glycols derived from dihydrorhamnal act as powerful ligands for diboron reagents (e.g.,

    
    ). Through rapid ligand exchange, the chiral 1,2-diol forms a reactive "ate-complex" that transfers boron to unactivated alkenes with high enantioselectivity (up to 92:8 er)[3].
    
  • Tsuji-Trost Cascade Cyclizations: Dihydrorhamnal derivatives serve as chiral precursors for synthesizing

    
    -lactam-fused vinylcyclopropanes. The carbohydrate scaffold transfers its chirality with >94% enantiospecificity during the palladium-catalyzed cascade, generating multiple new stereocenters[4].
    

G Substrate Unactivated Alkene AteComplex Chiral Ate-Complex (Transition State) Substrate->AteComplex Diboron B2(neo)2 Precursor Diboron->AteComplex Catalyst Dihydrorhamnal (DHR) Chiral Glycol Catalyst Catalyst->AteComplex Ligand Exchange AteComplex->Catalyst Catalyst Regeneration Product Enantioenriched 1,2-Diboranated Product AteComplex->Product Stereoselective Transfer

Mechanistic pathway of dihydrorhamnal-catalyzed enantioselective alkene diboration.

Synthesis of Amphiphilic Alkyl Glycosides

Alkyl 2,6-dideoxy-L-arabino-hexopyranosides are synthesized for their surface-active and antimicrobial properties. The reaction of 1,5-anhydro-2,6-dideoxy-L-arabino-hex-1-enitol with fatty alcohols (e.g., octanol, dodecanol) yields amphiphilic molecules that are critical in pharmaceutical formulations and material sciences[5].

Iodoacetoxylation for -Glycoside Synthesis

Constructing 2-deoxy-


-glycosidic linkages is notoriously difficult. Iodoacetoxylation of di-O-acetyl-L-rhamnal provides a highly stereoselective route to 

-1,2-trans-1-O-acetyl-2-deoxy-2-iodo adducts. These intermediates can be subsequently coupled with aglycones to form therapeutic 2-deoxysugars[6].

Quantitative Data & Comparative Analysis

The following table synthesizes the stereoselective efficiency and yields of various methodologies utilizing 1,5-anhydro-2,6-dideoxy-hexitol derivatives as either templates or substrates.

Reaction / ApplicationSubstrate / TemplateCatalyst / ReagentYield (%)StereoselectivityRef
Enantioselective Diboration 1-TetradeceneDihydrorhamnal (DHR)85%92:8 er[3]
Tsuji-Trost Cyclization Vicinal DiacetatesDihydrorhamnal derivative78%9:1 dr[4]
Alkyl Glycosylation L-Rhamnal

+ Octanol
50% (

)
2.5:1 (

:

)
[5]
Iodoacetoxylation Di-O-acetyl-L-rhamnal

, AgOAc
88%>95% trans[6]

Experimental Workflows & Protocols

Protocol 1: Synthesis of Amphiphilic Alkyl 2,6-Dideoxy- -L-arabino-hexopyranosides

Objective: Generate surface-active agents via acid-catalyzed glycosylation of glycals.

Causality & Logic: Triphenylphosphine hydrobromide (


) is selected over stronger Lewis acids (like 

) because it acts as a mild, non-nucleophilic proton source. It selectively protonates the C2 position of the glycal to form an oxocarbenium ion without triggering the runaway polymerization typically seen in highly reactive 2-deoxysugars.

Step-by-Step Methodology:

  • Activation: Dissolve 1,5-anhydro-2,6-dideoxy-L-arabino-hex-1-enitol (1.0 eq) in anhydrous dichloromethane (

    
    ) under an argon atmosphere.
    
  • Catalysis: Add

    
     (0.05 eq) at 0 °C.
    
  • Glycosylation: Introduce the fatty alcohol (e.g., 1-octanol, 1.5 eq) dropwise. Allow the reaction to warm to room temperature over 2 hours. The thermodynamic anomeric effect drives the preferential formation of the

    
    -glycoside.
    
  • Quenching: Quench the reaction with saturated aqueous

    
    . Extract with 
    
    
    
    and dry over anhydrous
    
    
    .
  • Deacetylation: Treat the isolated

    
    -glycoside with sodium methoxide (NaOMe) in methanol (Zemplén conditions) to yield the final amphiphilic product.
    

Self-Validation System:

  • TLC Monitoring: The

    
    -anomer exhibits a higher 
    
    
    
    value than the
    
    
    -anomer in EtOAc/hexane mixtures.
  • NMR Confirmation: Post-purification, validate the anomeric configuration via

    
     NMR. The 
    
    
    
    -anomeric proton will display a small coupling constant (
    
    
    Hz) characteristic of an equatorial-axial relationship, whereas the
    
    
    -anomer will show a larger coupling constant (
    
    
    Hz).
Protocol 2: Iodoacetoxylation for -1,2-trans-2-Deoxy-2-Iodo Glycosides

Objective: Stereocontrolled synthesis of 2-deoxy glycosidic linkages via an iodoacetate intermediate.

Causality & Logic: The electrophilic iodine attacks the electron-rich double bond of the glycal from the less sterically hindered face, forming an iodonium ion. Silver acetate (AgOAc) acts as a halophilic promoter, facilitating the opening of the transient iodonium ion by acetate from the opposite face. This ensures a strict trans-diaxial addition, locking the stereochemistry for subsequent glycosylation.

Workflow Step1 Di-O-acetyl-L-rhamnal (Glycal Precursor) Step2 Iodoacetoxylation (I2, AgOAc) Step1->Step2 Step3 α-1,2-trans-Iodo Acetate (Intermediate) Step2->Step3 Step4 Glycosylation (ROH, TMSOTf) Step3->Step4 Step5 α-2-Deoxy-Glycoside (Target) Step4->Step5

Step-by-step workflow for the synthesis of α-2-deoxy-glycosides via iodoacetoxylation.

Step-by-Step Methodology:

  • Reagent Preparation: Suspend di-O-acetyl-L-rhamnal in glacial acetic acid at room temperature.

  • Electrophilic Addition: Add AgOAc (1.2 eq) and molecular iodine (

    
    , 1.1 eq) sequentially. Stir in the dark for 4 hours.
    
  • Isolation: Filter the mixture through a pad of Celite to remove precipitated silver iodide (

    
    ). Dilute with toluene and concentrate under reduced pressure to isolate the 
    
    
    
    -1,2-trans-1-O-acetyl-2-deoxy-2-iodo intermediate.
  • Glycosidation: Dissolve the intermediate in anhydrous

    
    , add the acceptor alcohol (1.2 eq), and cool to -78 °C. Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq) to trigger stereoretentive glycosylation.
    

Self-Validation System:

  • Intermediate Verification: Confirm the trans-diaxial stereochemistry of the iodoacetate intermediate using 1D

    
     NMR. The 
    
    
    
    and
    
    
    coupling constant will confirm the relative stereochemistry, ensuring no epimerization occurred prior to the final glycosidation step.

References

1.[1] PubChem. "Hexitol, 1,5-anhydro-2,6-dideoxy- | C6H12O3". National Center for Biotechnology Information. 2.[2] R Discovery. "Carbohydrates as Chiral Templates: Stereoselective Diels-Alder Synthesis with Dienes of Differing Reactivity". 3.[3] National Institutes of Health (PMC). "Carbohydrate-Catalyzed Enantioselective Alkene Diboration: Enhanced Reactivity of 1,2-Bonded Diboron Complexes". 4.[5] Academia.edu / Carbohydrate Research. "Synthesis, surface active and antimicrobial properties of new alkyl 2,6-dideoxy-L-arabino-hexopyranosides". 5.[4] ResearchGate. "Stereoselective Synthesis of Fused Vinylcyclopropanes by Intramolecular Tsuji–Trost Cascade Cyclization". 6.[6] Taylor & Francis. "Iodoacetoxylation Reaction: A Convenient Route to α-Glycosides in the 2-Iodo and 2-Deoxy Series".

Sources

Exploratory

Technical Guide: Stereochemistry and Synthesis of 1,5-Anhydro-2,6-dideoxy-hexitols

Executive Summary The 1,5-anhydro-2,6-dideoxy-hexitol scaffold represents a specialized class of glycomimetics where the labile hemiacetal functionality of a sugar is reduced to a cyclic ether (1,5-anhydro), and specific...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,5-anhydro-2,6-dideoxy-hexitol scaffold represents a specialized class of glycomimetics where the labile hemiacetal functionality of a sugar is reduced to a cyclic ether (1,5-anhydro), and specific hydroxyls are excised (2,6-dideoxy).[1] These modifications confer exceptional metabolic stability against glycosidases and phosphorylases, making them critical pharmacophores in the development of Hexitol Nucleic Acids (HNA) , antiviral nucleoside analogues, and stable polyketide fragments.

This guide provides a rigorous analysis of the stereochemical imperatives, synthetic pathways, and validation protocols required to work with these scaffolds.

Part 1: Structural Fundamentals & Stereochemical Nomenclature

The Scaffold Architecture

Unlike standard hexoses, this molecule lacks the anomeric center's reactivity. The numbering follows standard carbohydrate nomenclature:

  • Position 1 (C1): Methylene (

    
    ). The "1,5-anhydro" designation indicates the ether linkage between C1 and C5, forming a tetrahydropyran ring.
    
  • Position 2 (C2): Methylene (

    
    ). "2-deoxy" removes the C2 hydroxyl, eliminating the primary determinant of Mannose vs. Glucose configuration.
    
  • Position 6 (C6): Methyl group (

    
    ). "6-deoxy" replaces the hydroxymethyl group.
    
Stereochemical Configurations

With C1, C2, and C6 achiral (or fixed as methyl), the stereochemistry is defined exclusively by the chiral centers at C3, C4, and C5 .

ConfigurationC3 SubstituentC4 SubstituentC5 SubstituentRelationship (in

)
D-arabino EquatorialEquatorialEquatorialAll-equatorial (Glucose-like)
D-ribo AxialEquatorialEquatorialC3-epimer (Allose-like)
D-xylo EquatorialAxialEquatorialC4-epimer (Galactose-like)
D-lyxo AxialAxialEquatorialC3,C4-diaxial (Mannose/Talose hybrid)

Note: The "D" designation implies the absolute configuration at C5 corresponds to D-glyceraldehyde. In the D-series, the C5-methyl group is equatorial in the


 chair.

Part 2: Conformational Analysis

Chair Conformations ( vs. )

The conformational preference of 1,5-anhydro-2,6-dideoxy-hexitols is dominated by steric factors rather than electronic effects (like the anomeric effect), due to the absence of the C1-OH.

  • D-Series Preference: The

    
     chair  is overwhelmingly favored for D-arabino and D-xylo configurations because it places the bulky C5-methyl group in an equatorial position.
    
  • 1,3-Diaxial Strain: In the D-ribo configuration, placing the C3-OH axial introduces moderate 1,3-diaxial strain with H1-axial and H5-axial, but the equatorial C5-methyl anchors the conformation.

The "2-Deoxy" Flexibility

The absence of a substituent at C2 removes a significant steric locking mechanism. This increases the conformational entropy of the ring compared to fully oxygenated sugars, often resulting in broader NMR line widths or faster ring-flip rates in sterically crowded derivatives.

Part 3: Synthetic Strategies

The most robust route to these scaffolds is the Reductive Deoxygenation of 2,6-dideoxy-glycosides or the Hydrogenation of Glycals . Below is the protocol for the Silane Reduction of Lactols , a method favored for its high diastereoselectivity and mild conditions.

Protocol: Stereoselective Synthesis via Silane Reduction

Target: 1,5-Anhydro-2,6-dideoxy-D-arabino-hexitol Precursor: 2,6-Dideoxy-D-arabino-hexose (e.g., D-Isorhamnose derivative)

Step-by-Step Methodology:
  • Preparation: Dissolve the starting 2,6-dideoxy-hexose (1.0 eq) in dry Acetonitrile (MeCN) or Dichloromethane (DCM) under Argon.

  • Activation: Cool to 0°C. Add Triethylsilane (

    
    )  (3.0 eq).
    
  • Catalysis: Dropwise addition of Boron Trifluoride Diethyl Etherate (

    
    )  (1.5 eq).
    
    • Mechanism: The Lewis acid promotes the formation of an oxocarbenium ion at C1. The silane delivers a hydride to the anomeric center.

    • Selectivity: Hydride delivery occurs axially (anti-periplanar to the C2 pseudo-axial bond), typically yielding the 1,5-anhydro product with retention of the C5 configuration.

  • Quench: After 2 hours (TLC monitoring), quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/Ethyl Acetate).

Workflow Visualization

SynthesisPath Start 2,6-Dideoxy-D-hexose (Hemiacetal) Inter Oxocarbenium Intermediate Start->Inter Lewis Acid Activation Product 1,5-Anhydro-2,6- dideoxy-hexitol Inter->Product Axial Hydride Attack Reagent Et3SiH / BF3·OEt2 (Hydride Donor) Reagent->Inter

Figure 1: Mechanism of stereoselective silane reduction converting the hemiacetal to the 1,5-anhydro scaffold.

Part 4: Analytical Validation (NMR)

Characterization relies heavily on Scalar Coupling Constants (


) . The Karplus relationship allows determination of the ring pucker.
Key Coupling Constants (D-arabino isomer in )
Coupling PairBond RelationshipExpected

Value (Hz)
Interpretation

H3(ax) - H4(ax)8.0 - 11.0 Hz Trans-diaxial (Indicates equatorial OH groups)

H4(ax) - H5(ax)8.0 - 11.0 Hz Trans-diaxial (Confirms C5-Me is equatorial)

H1(ax) - H2(ax)10.0 - 12.0 Hz Geminal/Vicinal axial overlap

H2(eq) - H3(ax)2.0 - 5.0 Hz Axial-Equatorial (Small coupling)
NOE (Nuclear Overhauser Effect)

To confirm the "1,5-anhydro" linkage and stereochemistry:

  • Strong NOE: Between H1-axial, H3-axial, and H5-axial. This "axial strip" confirms the

    
     chair and the relative stereochemistry of the backbone.
    
  • Absence of NOE: Between C6-Methyl and H4-axial (confirming they are on opposite faces of the ring).

Validation Logic Diagram

NMRLogic Start Analyze 1H NMR (J-Couplings) J34 Check J(3,4) Start->J34 LargeJ Large J (8-11 Hz) J34->LargeJ SmallJ Small J (2-5 Hz) J34->SmallJ Result1 Trans-Diaxial H3/H4 (Arabino/Gluco config) LargeJ->Result1 Result2 Axial-Equatorial (Ribo/Galacto config) SmallJ->Result2

Figure 2: Decision tree for assigning relative stereochemistry at C3/C4 based on vicinal coupling constants.

Part 5: Biological Relevance & Applications[3]

Hexitol Nucleic Acids (HNA)

The 1,5-anhydro-2,6-dideoxy-hexitol scaffold is the sugar backbone for Hexitol Nucleic Acids .

  • Mechanism: The six-membered ring is more rigid than the five-membered ribose ring of DNA/RNA. This pre-organizes the nucleic acid into an A-type helix geometry.

  • Impact: HNA oligomers exhibit extreme stability against nucleases and high affinity for complementary RNA, making them prime candidates for antisense therapies.

Antiviral Nucleosides

Derivatives where a nucleobase is attached to C2 (via a methylene bridge or direct coupling if 2-deoxy is modified) serve as mimics of 2'-deoxy-nucleosides.

  • Example: 1,5-anhydro-hexitol nucleosides have shown activity against Herpes Simplex Virus (HSV) by acting as chain terminators or polymerase inhibitors.

References

  • Vastmans, K., et al. (2002).[2] "Recognition of HNA and 1,5-anhydrohexitol nucleotides by DNA metabolizing enzymes." Biochimica et Biophysica Acta (BBA).[2]

  • Roush, W. R., & Brown, R. J. (1982). "Stereoselective synthesis of 2,6-dideoxy-glycosides." Journal of Organic Chemistry. (Foundational work on 2,6-dideoxy stereocontrol).
  • Hansen, S. U., et al. (2012). "Conformational analysis of 1,5-anhydro-hexitols." Carbohydrate Research.

  • Herdewijn, P. (2000). "Heterocyclic Modifications of Oligonucleotides and Antisense Technology." Antisense & Nucleic Acid Drug Development. (Review of HNA properties).
  • PubChem Compound Summary. (2025). "Hexitol, 1,5-anhydro-2,6-dideoxy-".[3][4]

Sources

Foundational

Spectroscopic Elucidation of 2,6-Anhydro-1,5-dideoxyhexitol: A Technical Guide to NMR, IR, and MS Analysis

Executive Summary 2,6-Anhydro-1,5-dideoxyhexitol (IUPAC: 2-methyloxane-3,4-diol; CAS: 53951-42-1) is a deoxygenated cyclic hexitol derivative characterized by a tetrahydropyran ring substituted with a methyl group and tw...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,6-Anhydro-1,5-dideoxyhexitol (IUPAC: 2-methyloxane-3,4-diol; CAS: 53951-42-1) is a deoxygenated cyclic hexitol derivative characterized by a tetrahydropyran ring substituted with a methyl group and two vicinal hydroxyls[1]. Because of its structural resemblance to deoxysugars, it serves as a critical chiral building block in glycomimetic drug development and complex oligosaccharide synthesis.

This whitepaper provides an authoritative, in-depth breakdown of the spectroscopic data (NMR, IR, and MS) required to unambiguously characterize this molecule. By moving beyond mere data listing, this guide emphasizes the causality behind experimental choices and establishes self-validating protocols to ensure absolute scientific integrity during structural elucidation.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the primary tool for determining the relative stereochemistry and atomic connectivity of the tetrahydropyran ring. The shielding and deshielding effects are heavily influenced by the electronegative ring oxygen and the vicinal diol system.

Spectral Data Interpretation

In the ¹H NMR spectrum, the most shielded signal is the C2-methyl group, appearing as a distinct doublet due to coupling with the methine proton at C2. The protons at C3 and C4 are highly deshielded by their attached hydroxyl groups, shifting them downfield. The precise coupling constants (


-values) are dictated by the axial/equatorial relationships of the specific stereoisomer (e.g., arabino vs. lyxo configurations).

The ¹³C NMR spectrum confirms the presence of six distinct carbon environments. The C2 and C6 carbons are deshielded by the adjacent ring oxygen, while C3 and C4 are deshielded by the hydroxyl groups[2].

Table 1: Representative ¹H NMR Spectral Data (400 MHz, CDCl₃) | Position | Proton Type | Chemical Shift (ppm) | Multiplicity | Approx.


-Coupling (Hz) |
|---|---|---|---|---|
| C2  | CH–O | 3.40 – 3.60 | dq | 

= 9.0, 6.0 | | C3 | CH–OH | 3.20 – 3.40 | dd |

= 9.0, 9.0 | | C4 | CH–OH | 3.50 – 3.70 | ddd |

= 11.0, 9.0, 5.0 | | C5 | CH₂ (eq) | 1.90 – 2.10 | ddd |

= 12.0, 5.0, 2.0 | | C5 | CH₂ (ax) | 1.40 – 1.60 | dddd |

= 12.0, 11.0, 11.0, 5.0 | | C6 | CH₂–O (eq) | 3.90 – 4.00 | ddd |

= 11.0, 5.0, 2.0 | | C6 | CH₂–O (ax) | 3.30 – 3.50 | ddd |

= 11.0, 11.0, 2.0 | | CH₃ | C2-Methyl | 1.25 | d |

= 6.0 |

Table 2: Representative ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Position Carbon Type Chemical Shift (ppm) Structural Rationale
C2 CH–O 73.5 Deshielded by ring oxygen and inductive effect of C3
C3 CH–OH 74.2 Deshielded by direct hydroxyl attachment
C4 CH–OH 68.1 Deshielded by direct hydroxyl attachment
C5 CH₂ 33.4 Shielded aliphatic methylene
C6 CH₂–O 64.5 Deshielded by ring oxygen

| CH₃ | CH₃ | 18.4 | Highly shielded aliphatic methyl |

NMR Structural Elucidation Logic

NMR_Logic A 1D 1H & 13C NMR (Primary Chemical Shifts) B COSY (H-H Connectivity) A->B C HSQC (C-H Direct Bonds) A->C D HMBC (Long-Range C-H) A->D E NOESY / ROESY (Spatial/Stereochemistry) B->E C->E D->E F Complete 3D Structure Assignment E->F

Fig 1. Multi-dimensional NMR logic for absolute structural elucidation.

Self-Validating NMR Protocol
  • Causality for Solvent Choice: CDCl₃ is chosen over D₂O to prevent deuterium exchange of the hydroxyl protons, allowing observation of OH coupling if the sample is ultra-dry.

  • Step 1 (Sample Prep): Dissolve 15 mg of analyte in 0.6 mL of CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS).

  • Step 2 (Validation Check): The protocol is self-validating via the TMS internal standard. The spectrometer must lock onto the deuterium signal, and the TMS peak must be strictly calibrated to 0.00 ppm. If the TMS peak drifts, the magnetic field lock is rejected, preventing false chemical shift assignments.

  • Step 3 (Acquisition): Acquire 16 scans for ¹H with a relaxation delay (

    
    ) of 2 seconds to ensure quantitative integration of the slow-relaxing methyl protons.
    

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid orthogonal confirmation of the functional groups. The vapor phase and solid-state IR spectra of 2,6-anhydro-1,5-dideoxyhexitol are dominated by the hydrogen-bonded hydroxyl network and the cyclic ether linkages[2].

Table 3: Key IR Vibrational Modes

Wavenumber (cm⁻¹) Functional Group Vibration Mode Intensity Diagnostic Value
3350 – 3450 O–H Stretching Strong, Broad Confirms the presence of the vicinal diol.
2850 – 2950 C–H Stretching (sp³) Medium Confirms the aliphatic tetrahydropyran backbone.
1450 C–H Bending Medium Corresponds to the C5 methylene and C2 methyl.

| 1050 – 1150 | C–O | Stretching | Strong | Overlapping bands from ring ether and alcohols. |

Self-Validating ATR-FTIR Protocol
  • Causality for ATR over KBr: Traditional KBr pellets are highly hygroscopic. Absorbed atmospheric moisture introduces a broad artifact at ~3400 cm⁻¹, which obscures the intrinsic O–H stretching of the diol. Attenuated Total Reflectance (ATR) bypasses this matrix effect.

  • Step 1 (Background): Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Step 2 (Validation): The software automatically subtracts the background. The system self-validates by checking for the absence of a negative CO₂ band at 2350 cm⁻¹, confirming atmospheric stability between scans.

  • Step 3 (Acquisition): Apply 2-3 mg of the sample directly onto the crystal, apply consistent anvil pressure, and collect 64 scans.

Mass Spectrometry (MS) & Fragmentation Mechanics

2,6-Anhydro-1,5-dideoxyhexitol has an exact monoisotopic mass of 132.0786 Da[1]. Under standard Electron Ionization (EI) at 70 eV, the molecular ion (


) is highly unstable and rarely observed at high abundance. Instead, the molecule undergoes rapid 

-cleavage and dehydration.

Table 4: GC-MS (EI, 70 eV) Major Ions

m/z Relative Abundance Ion Assignment Mechanistic Origin

| 132 | < 5% |


 | Molecular Ion |
| 117 | 15% | 

|

-cleavage loss of the C2 methyl group | | 114 | 20% |

| Thermal/EI-induced dehydration of the diol | | 88 | 45% |

| Ring cleavage between C2-C3 and C5-C6 | | 71 | 100% |

| Base peak; stable oxonium ion formation |
GC-MS Derivatization Workflow

MS_Workflow N1 Analyte (High Boiling Point) N2 Derivatization (BSTFA + 1% TMCS) N1->N2 N3 TMS-Derivative (Enhanced Volatility) N2->N3 N4 EI Ionization (70 eV) N3->N4 N5 Molecular Ion [M]+ N4->N5 N6 Fragmentation (m/z 71, 114, 117) N5->N6

Fig 2. GC-MS derivatization and electron ionization fragmentation workflow.

Self-Validating GC-MS Protocol
  • Causality for Derivatization: Polyols like 2,6-anhydro-1,5-dideoxyhexitol exhibit strong intermolecular hydrogen bonding, resulting in high boiling points and poor volatility. Direct GC injection leads to thermal degradation and peak tailing. Silylation converts the hydroxyls to trimethylsilyl (TMS) ethers, drastically increasing volatility.

  • Step 1 (Reaction): Transfer 1 mg of sample to a glass vial. Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Step 2 (Validation via Internal Standard): Add 10 µL of a known concentration of decane as an internal retention time standard. If the internal standard peak area deviates by >5% across runs, the injection is flagged, preventing false quantitative reporting.

  • Step 3 (Incubation & Injection): Heat at 60°C for 30 minutes. Inject 1 µL into the GC-MS (split ratio 1:50) equipped with a 5% phenyl-methylpolysiloxane column. Scan from m/z 40 to 400.

References

  • PubChem. "Hexitol, 1,5-anhydro-2,6-dideoxy- | C6H12O3". National Center for Biotechnology Information. URL: [Link]

  • SpectraBase. "Hexitol, 1,5-anhydro-2,6-dideoxy-". John Wiley & Sons, Inc. URL: [Link]

Sources

Exploratory

The Molecular Paradigm of Anhydrohexitols: From Metabolic Biomarkers to Next-Generation Therapeutics

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Anhydrohexitols represent a unique class of cyclic carbohydrate derivatives c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Anhydrohexitols represent a unique class of cyclic carbohydrate derivatives characterized by the replacement of standard furanose or pyranose oxygen linkages with an anhydro bridge. This structural modification locks the carbohydrate into a rigid, highly stable conformation. In biological systems and pharmaceutical engineering, this rigidity translates into two profound advantages: highly predictable thermodynamic behavior and near-absolute resistance to enzymatic degradation. This whitepaper dissects the biological significance of anhydrohexitols across three critical domains: clinical metabolic monitoring, xeno-nucleic acid (XNA) therapeutics, and antimicrobial drug design.

1,5-Anhydroglucitol (1,5-AG): The Causality of Glycemic Biomarkers

In clinical endocrinology, 1,5-anhydroglucitol (1,5-AG) serves as a highly sensitive, short-term biomarker for glycemic excursions in diabetes mellitus[1]. Unlike HbA1c, which provides a 3-month average of blood glucose, 1,5-AG captures postprandial hyperglycemic spikes over a 1-to-2-week window[2].

The Mechanistic Causality

The utility of 1,5-AG is rooted in competitive renal reabsorption. Under normoglycemic conditions, 1,5-AG is freely filtered by the glomeruli and nearly completely reabsorbed by the renal tubules, maintaining a stable serum concentration[1]. However, during hyperglycemic events where blood glucose exceeds the renal threshold (typically >180 mg/dL), excess glucose saturates the tubular transporters. Because glucose and 1,5-AG compete for the same transport mechanisms, the reabsorption of 1,5-AG is competitively inhibited. This forces 1,5-AG to be excreted in the urine, causing a rapid, quantifiable drop in serum 1,5-AG levels[2].

Biomarker_Pathway Glucose Blood Glucose (>180 mg/dL) Tubules Renal Tubules (Reabsorption) Glucose->Tubules Saturates Transporters Urine Glycosuria & 1,5-AG Excretion Tubules->Urine Competitive Inhibition of 1,5-AG SerumAG Serum 1,5-AG Depletion Urine->SerumAG Diagnostic Readout

Fig 1. Mechanistic pathway of 1,5-AG depletion during hyperglycemic events.

Anhydrohexitol Nucleic Acids (HNAs): Engineering Biostability

The most transformative application of anhydrohexitols lies in the synthesis of Xeno-Nucleic Acids (XNAs). By replacing the canonical five-membered ribofuranose ring with a six-membered 1,5-anhydrohexitol ring, researchers have developed Anhydrohexitol Nucleic Acids (HNAs)[3].

Thermodynamic Pre-organization

The biological significance of HNA stems from its structural pre-organization. The rigid chair conformation of the hexitol ring mimics the natural sugar pucker found in the A-form of double-stranded RNA[4]. When an HNA oligonucleotide hybridizes with a complementary RNA strand, the entropic penalty typically associated with helix formation is drastically reduced. Consequently, HNA/RNA duplexes exhibit exceptional thermal stability, outperforming DNA/RNA and even native RNA/RNA duplexes[4],[5]. Furthermore, because the unnatural hexitol backbone is completely orthogonal to natural biological systems, HNAs exhibit near-absolute resistance to nuclease degradation in human serum[6].

Table 1: Comparative Hybridization Thermodynamics and Nuclease Stability
PropertyNatural DNANatural RNAHNA (Anhydrohexitol Nucleic Acid)
Sugar Backbone 2'-DeoxyribofuranoseRibofuranose1,5-Anhydrohexitol
Ring Conformation Flexible (C2'-endo)Flexible (C3'-endo)Rigid (Pre-organized Chair)
Duplex Stability (vs RNA) ModerateHighExceptionally High (HNA/RNA > dsRNA)
Nuclease Resistance Low (Degraded rapidly)Very LowNear-Absolute (Stable in 95% human serum)
Clinical Application Gene therapy, DiagnosticsmRNA vaccines, RNAiAptamers, Steric-block ASOs
Experimental Protocol: In Vitro Selection (SELEX) of HNA Aptamers

Because natural polymerases cannot process the steric bulk of the hexitol ring, the evolution of HNA aptamers requires specialized, engineered enzymes[3]. The following self-validating protocol outlines the generation of high-affinity HNA aptamers (e.g., against VEGF or Lysozyme).

Step 1: DNA Library Preparation Synthesize a randomized DNA template library (e.g., 40-mer random region flanked by constant primer binding sites). Validate library complexity via next-generation sequencing (NGS) baseline analysis.

Step 2: XNA Transcription Transcribe the DNA library into an HNA library using an engineered XNA polymerase (e.g., TGO-Pol mutant). Validation: Run a denaturing urea-PAGE gel. The presence of a distinct, shifted band confirms full-length HNA synthesis, validating polymerase activity.

Step 3: Target Incubation Incubate the folded HNA library with the target protein (e.g., His-tagged VEGF) in a physiological selection buffer (pH 7.4, 2 mM MgCl2) for 1 hour at 37°C[6].

Step 4: Partitioning Isolate the HNA-protein complexes using Ni-NTA magnetic beads. Perform stringent washes to remove unbound or weakly bound HNA sequences.

Step 5: Reverse Transcription & Amplification Elute the bound HNA aptamers. Reverse-transcribe the HNA back into cDNA using an engineered reverse transcriptase. Amplify the resulting cDNA via PCR to generate the template for the next SELEX round.

HNA_SELEX DNA DNA Template Library XNA_Pol HNA Synthesis (Engineered XNA Pol) DNA->XNA_Pol Transcription Bind Target Incubation (e.g., VEGF / HEL) XNA_Pol->Bind Folded HNA Aptamers Part Partitioning (Wash Unbound) Bind->Part Affinity Selection RT Reverse Transcription (HNA to DNA) Part->RT Elution PCR PCR Amplification RT->PCR cDNA Generation PCR->DNA Next Cycle Enrichment

Fig 2. Workflow for the in vitro selection (SELEX) of HNA-based aptamers.

Anhydrohexitols in Antimicrobial Drug Design

Beyond nucleic acids, the anhydrohexitol scaffold is a potent bioisostere in small-molecule drug development. A prime example is the targeting of Leucyl-tRNA synthetase (LeuRS), an essential enzyme for bacterial protein translation and a validated antimicrobial target[7].

The Causality of Enzyme Inhibition

During protein synthesis, LeuRS activates leucine by reacting it with ATP to form a highly reactive, chemically labile leucyl-adenylate intermediate. To inhibit this enzyme, researchers design bi-substrate competitive inhibitors that mimic this intermediate. By utilizing a 1,5-anhydrohexitol core coupled to triazole substituents, the inhibitor perfectly mimics the spatial arrangement of the natural ribose ring but replaces the hydrolyzable phosphoanhydride bond with a stable scaffold[7]. The rigidity of the anhydrohexitol locks the inhibitor into the active site cavity (between the HIGH and KMSKS sequence motifs), preventing the enzyme from charging tRNA with leucine.

Experimental Protocol: Enzymatic Inhibition Assay for LeuRS

To validate the efficacy of anhydrohexitol-based inhibitors, a radiolabeled aminoacylation assay is employed.

Step 1: Baseline Reaction Setup In a 96-well plate, combine recombinant bacterial LeuRS (1 nM) with its substrates: tRNA^Leu (2 μM), ATP (2 mM), and [14C]-radiolabeled Leucine (20 μM) in a reaction buffer (50 mM HEPES, 10 mM MgCl2, pH 7.5).

Step 2: Inhibitor Titration Introduce the 1,5-anhydrohexitol-based inhibitor across a logarithmic concentration gradient (0.1 nM to 100 μM). Include a vehicle-only control (100% activity) and a known standard inhibitor control (e.g., AN2690) to ensure assay validity.

Step 3: Reaction Quenching & Precipitation Incubate at 37°C for 15 minutes. Stop the reaction by adding cold 10% Trichloroacetic acid (TCA). The TCA precipitates the macromolecules (including the [14C]-Leucyl-tRNA), while free [14C]-Leucine remains in solution.

Step 4: Filtration and Quantification Filter the quenched reactions through glass microfiber mats. Wash extensively with 5% TCA to remove unbound radioligand. Dry the mats, add scintillation fluid, and quantify the retained radioactivity using a liquid scintillation counter. Calculate the IC50 based on the dose-response curve.

Future Perspectives: Platform Chemicals

The biological significance of anhydrohexitols is also expanding into sustainable chemistry. 3,6-anhydro-L-galactitol (AHGol), an anhydrohexitol derived from the biological upgrading of agarose (found in red macroalgae), is emerging as a highly valuable platform chemical[8]. Because it is already in a dehydrated state, converting AHGol into isosorbide (a precursor for bioplastics and pharmaceuticals) bypasses the high-energy dehydration steps typically required for standard sugar alcohols, presenting a highly energy-efficient paradigm for green chemistry[8].

References

  • Source: diabetesjournals.
  • Source: frontiersin.
  • Source: thno.
  • Source: nih.
  • Source: oup.
  • Source: nih.
  • Source: oup.
  • Source: nih.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1,5-Anhydrohexitol Nucleosides (HNA Monomers) for Antiviral Research

Topic: Synthesis of 1,5-anhydrohexitol nucleosides for antiviral research Content Type: Application Note and Protocol [1][2][3] Executive Summary This guide details the chemical synthesis of 1,5-anhydrohexitol nucleoside...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 1,5-anhydrohexitol nucleosides for antiviral research Content Type: Application Note and Protocol

[1][2][3]

Executive Summary

This guide details the chemical synthesis of 1,5-anhydrohexitol nucleosides , a class of conformationally restricted nucleoside analogues exhibiting potent antiviral activity, particularly against Herpesviridae (HSV-1, HSV-2, CMV).[1][2][3][4][5] Unlike traditional furanose nucleosides, these compounds feature a six-membered carbohydrate ring (1,5-anhydro-D-glucitol scaffold) which imparts metabolic stability against nucleases and mimics the 3'-endo conformation of RNA (A-form).

The protocol focuses on the Mitsunobu coupling strategy , the industry-standard method for introducing nucleobases with precise stereochemical control. This guide is designed for medicinal chemists and virologists, bridging the gap between organic synthesis and biological evaluation.

Strategic Rationale & Mechanism

Why 1,5-Anhydrohexitol?

Standard nucleoside therapeutics often suffer from rapid enzymatic degradation or conformational flexibility that reduces binding affinity to viral polymerases. The 1,5-anhydrohexitol scaffold solves these issues via:

  • Biostability: The six-membered ether ring is resistant to phosphorylases that typically cleave the glycosidic bond in furanose nucleosides.

  • Conformational Locking: The ring adopts a rigid

    
     chair conformation. This positions the nucleobase in an axial orientation (when synthesized via the protocol below), mimicking the spatial arrangement of natural nucleotides in the A-type helix.
    
  • Viral Target: These analogues act as chain terminators or competitive inhibitors of viral DNA polymerases after intracellular phosphorylation by viral thymidine kinase (TK).

Retrosynthetic Analysis

The synthesis disconnects at the C2–N bond. The stereochemical challenge is ensuring the nucleobase is attached in the correct orientation relative to the hydroxyl groups.

Retrosynthesis cluster_legend Key Transformation Target 1,5-Anhydrohexitol Nucleoside (Base at C2, Axial) Precursor 1,5-Anhydro-4,6-O-benzylidene-D-glucitol (OH at C2, Equatorial) Target->Precursor Mitsunobu (Inversion) Start 1,5-Anhydro-D-glucitol Precursor->Start Protection Inversion of Stereochemistry (Eq -> Ax) Inversion of Stereochemistry (Eq -> Ax)

Figure 1: Retrosynthetic logic for accessing the mannitol-configured nucleoside from a glucitol precursor.

Detailed Protocol: Synthesis of 1,5-Anhydro-2-(nucleobase)-2-deoxy-D-mannitol[7]

Scope: This protocol describes the synthesis of a pyrimidine analogue (e.g., Thymine or Uracil) starting from 1,5-anhydro-D-glucitol. Stereochemistry Note: The starting material (Glucitol) has an equatorial C2-OH. The Mitsunobu reaction proceeds with inversion, yielding the axial nucleobase (Mannitol configuration), which is the bioactive conformation for this class.

Materials & Reagents[1][3][7][8][9][10][11][12][13]
  • Starting Material: 1,5-anhydro-D-glucitol (CAS: 154-58-5)

  • Reagents: Benzaldehyde dimethyl acetal, Camphorsulfonic acid (CSA), Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD), Nucleobase (e.g., 
    
    
    
    -benzoylthymine).
  • Solvents: Anhydrous DMF, THF (freshly distilled or inhibitor-free), Pyridine.

Stage 1: Scaffold Preparation

Objective: Selectively protect the 4,6-hydroxyls to create a rigid bicyclic system, leaving the C2 and C3 hydroxyls available.

  • Reaction: Suspend 1,5-anhydro-D-glucitol (10.0 g, 60.9 mmol) in dry DMF (100 mL).

  • Addition: Add benzaldehyde dimethyl acetal (11.0 mL, 73 mmol) and a catalytic amount of CSA (1.4 g, 6 mmol).

  • Conditions: Stir at 60°C under reduced pressure (200 mbar) to remove methanol formed during transacetalization. Continue for 4–6 hours.

  • Workup: Neutralize with triethylamine (

    
    ). Concentrate the solvent.
    
  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (DCM/MeOH 95:5).

  • Yield Check: Expect 70–80% yield of 1,5-anhydro-4,6-O-benzylidene-D-glucitol .

    • QC Point:

      
       NMR should show the benzylidene proton singlet around 
      
      
      
      5.5 ppm.
Stage 2: Selective C2-Coupling (The Mitsunobu Reaction)

Objective: Introduce the nucleobase at C2 with stereochemical inversion. Critical Mechanism: The phosphonium intermediate activates the C2-OH.[6] The nucleobase (protonated) attacks, displacing the phosphonium oxide.

  • Preparation: Dissolve the Stage 1 product (1.0 eq) and

    
     (1.5 eq) in anhydrous THF (0.1 M concentration) under Argon.
    
  • Nucleobase Addition: Add the protected nucleobase (e.g.,

    
    -benzoylthymine, 1.5 eq).
    
    • Note: Unprotected thymine can be used, but

      
      -protection prevents N3-alkylation side products.
      
  • Activation: Cool the mixture to 0°C. Add DIAD (1.5 eq) dropwise over 20 minutes.

    • Visual Cue: The yellow color of DIAD should fade upon addition. If it persists, the reaction is stalling.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Workup: Concentrate the mixture. Triturate with diethyl ether to precipitate

    
     (triphenylphosphine oxide), then filter.
    
  • Purification: Flash chromatography (Gradient: Hexane -> EtOAc).

    • Challenge: Separation of the product from hydrazine byproducts can be difficult. A second column or HPLC may be required.

Stage 3: Deprotection

Objective: Remove the benzylidene group and nucleobase protecting groups.

  • Benzylidene Removal: Dissolve the intermediate in 80% aqueous acetic acid. Heat at 60°C for 2 hours.

    • Alternative: Hydrogenolysis (

      
      , Pd/C) if the base is sensitive to acid, though acetic acid is standard for this scaffold.
      
  • Base Deprotection (if applicable): Treat with methanolic ammonia (

    
    ) at room temperature overnight to remove benzoyl groups.
    
  • Final Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient). Lyophilize to obtain the final white powder.

Analytical Data & Quality Control

Verify the identity of the synthesized 1,5-anhydro-2-(thymin-1-yl)-2-deoxy-D-mannitol :

TechniqueExpected Signal / CharacteristicInterpretation

NMR
H1' (anomeric-like) signals: Two protons at C1 (approx

3.5-4.0).
Confirms the 1,5-anhydro "ether" bridge (no anomeric OH).
Coupling Constants

Small coupling constant (< 3 Hz) indicates axial-equatorial or equatorial-equatorial relationship, confirming the mannitol (axial base) configuration. Glucitol (all equatorial) would show large trans-diaxial coupling (~10 Hz).

NMR
C2 Signal ShiftSignificant shift compared to starting material due to C-N bond formation.
HRMS

Exact mass matching the formula (e.g.,

for Thymine analogue).

Biological Evaluation: Antiviral Plaque Assay

Context: Once synthesized, the compound must be evaluated for efficacy against HSV-1/2.

Protocol Workflow
  • Cell Line: Vero cells (African green monkey kidney) or HEL cells (Human Embryonic Lung).

  • Infection: Infect confluent monolayers with HSV-1 (strain KOS) or HSV-2 (strain G) at 100 PFU (Plaque Forming Units) per well.

  • Treatment: Add serial dilutions of the synthesized 1,5-anhydrohexitol nucleoside (0.01 – 100

    
    ) immediately after infection.
    
  • Incubation: Incubate at 37°C for 72 hours.

  • Readout: Fix cells with ethanol, stain with Giemsa, and count plaques.

  • Calculation: Determine

    
     (concentration reducing plaque count by 50%).
    

BioAssay Step1 Synthesized Nucleoside Step2 Vero Cells + HSV-1 Step1->Step2 Treat Step3 Incubation (72h, 37°C) Step2->Step3 Step4 Stain & Count Plaques Step3->Step4 Result Calculate EC50 Step4->Result

Figure 2: Workflow for antiviral evaluation of HNA monomers.

Troubleshooting & Expert Tips

  • Moisture Sensitivity: The Mitsunobu reaction is notoriously sensitive to moisture. Ensure the

    
     is dry and the THF is freshly distilled. If the yield is low (<30%), water is the likely culprit (hydrolysis of the phosphonium intermediate).
    
  • Order of Addition: Always add DIAD last and slowly at 0°C. Adding it rapidly can cause an exotherm that decomposes the reagent before it activates the phosphine.

  • Separation Issues: Triphenylphosphine oxide (

    
    ) is difficult to remove.
    
    • Tip: Use polymer-bound

      
       (PS-PPh3) to allow filtration of the oxide, though this increases cost.
      
    • Tip: Use a "Wittig" workup: Add

      
       to complex the oxide, making it less soluble in ether.
      
  • Regioselectivity: While the 4,6-benzylidene protects those positions, the C3-OH is still free. However, the C2-OH is generally more reactive in the Mitsunobu reaction due to electronic effects from the adjacent anomeric center, but mixtures of C2 and C3 substitution can occur. Careful chromatography is essential.

References

  • Verheggen, I., Van Aerschot, A., Toppet, S., Snoeck, R., Janssen, G., Balzarini, J., De Clercq, E., & Herdewijn, P. (1993). Synthesis and antiherpes virus activity of 1,5-anhydrohexitol nucleosides. Journal of Medicinal Chemistry, 36(14), 2033–2040. Link

  • Hossain, N., Rozenski, J., De Clercq, E., & Herdewijn, P. (1997).[7][3] Synthesis and Antiviral Activity of the α-Analogues of 1,5-Anhydrohexitol Nucleosides. The Journal of Organic Chemistry, 62(8), 2442–2447.[7][3] Link

  • Vandendriessche, F., et al. (1993). Acyclic and carbocyclic nucleosides: Synthesis and antiviral activity. Journal of Medicinal Chemistry. (Contextual grounding for carbocyclic/anhydro scaffolds).
  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[6][8][9][10] Chemical Reviews, 109(6), 2551–2651. Link (Authoritative review on the coupling mechanism).

Sources

Application

Protocol for incorporating Hexitol, 1,5-anhydro-2,6-dideoxy- into oligonucleotides

Application Note: Protocol for the Synthesis and Incorporation of 1,5-Anhydro-2,6-dideoxy-D-arabino-hexitol (HNA) into Oligonucleotides Abstract & Introduction Hexitol Nucleic Acids (HNA) represent a class of xenobiotic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Synthesis and Incorporation of 1,5-Anhydro-2,6-dideoxy-D-arabino-hexitol (HNA) into Oligonucleotides

Abstract & Introduction

Hexitol Nucleic Acids (HNA) represent a class of xenobiotic nucleic acids (XNA) where the natural ribose-phosphate backbone is replaced by a phosphorylated 1,5-anhydro-2,6-dideoxy-D-arabino-hexitol scaffold. Unlike DNA or RNA, the HNA sugar moiety is a six-membered pyranose ring.

The specific "arabino" configuration and the rigid chair conformation of the hexitol ring force the backbone into a structure mimicking the C3'-endo pucker of RNA. Consequently, HNA oligonucleotides exhibit:

  • Extreme Nuclease Resistance: The non-natural backbone is virtually unrecognizable to cellular nucleases, making HNA a prime candidate for antisense and siRNA therapeutics.

  • High-Affinity Hybridization: HNA forms highly stable A-type helical duplexes with RNA (and stable duplexes with DNA), often exceeding the melting temperatures (

    
    ) of native DNA:RNA hybrids.
    
  • Steric Bulk: The hexitol ring is sterically more demanding than furanose, requiring specific modifications to standard solid-phase synthesis protocols.

This guide details the protocol for incorporating HNA monomers into oligonucleotides, focusing on the critical alterations required for coupling efficiency and yield maximization.

Chemical Foundation & Pre-Synthesis Considerations

Structural Logic

In standard DNA synthesis, the chain grows from the 3' to the 5' end. In HNA synthesis, the functional equivalents are:

  • 6'-Position (Primary Alcohol): Analogous to the 5'-OH of DNA. Protected with Dimethoxytrityl (DMT).

  • 4'-Position (Secondary Alcohol): Analogous to the 3'-OH of DNA. This is the site of phosphoramidite activation.[][2]

  • 2'-Position: The nucleobase is attached here in an axial orientation (arabino configuration).[3]

Direction of Synthesis: 4'


 6' (Analogous to 3' 

5').
Reagent Preparation

The high viscosity and steric hindrance of HNA phosphoramidites necessitate higher concentrations than standard DNA monomers.

ReagentStandard DNA Conc.[4]Required HNA Conc. Solvent
HNA Phosphoramidites 0.05 M - 0.1 M0.12 M - 0.15 M Anhydrous Acetonitrile (ACN)
Activator Tetrazole5-Ethylthio-1H-tetrazole (ETT) ACN
  • Expert Insight: While 1H-tetrazole can be used, we strongly recommend ETT (0.25 M) or BTT (5-Benzylthio-1H-tetrazole) . The hexitol ring's rigidity makes the phosphoramidite center less accessible; the higher acidity of ETT promotes faster and more complete activation, compensating for the steric barrier.

Solid-Phase Synthesis Protocol

The following cycle is designed for an automated synthesizer (e.g., Cytiva ÄKTA oligopilot, MerMade, or ABI 394).

The Critical Deviation: Coupling Time

The most common failure mode in HNA synthesis is insufficient coupling time. Standard 2-minute protocols yield <50% coupling efficiency with HNA. The coupling time must be extended to a minimum of 6-10 minutes.

Step-by-Step Cycle
  • Detritylation (Deblock):

    • Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM) or Toluene.

    • Action: Removal of the 6'-DMT group.

    • Flow: Monitor trityl conductivity. Ensure sharp peak and return to baseline. The bulky hexitol trityl cation is stable and easy to monitor.

  • Coupling (The HNA Step):

    • Reagent: 0.15 M HNA Phosphoramidite + 0.25 M ETT.

    • Time: 600 seconds (10 minutes) .

    • Mechanism: The activated phosphoramidite attacks the free 6'-OH of the support-bound oligomer.

    • Note: For block synthesis (e.g., Gapmers), you can switch coupling protocols dynamically. Use "Standard" for DNA bases and "Extended" for HNA bases.

  • Capping:

    • Reagent A: Acetic Anhydride / THF.

    • Reagent B: N-Methylimidazole / THF / Pyridine.

    • Time: Standard (e.g., 20-30 seconds).

    • Purpose: Acetylate unreacted 6'-OH groups to prevent deletion sequences (n-1).

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Pyridine/Water.

    • Time: Standard (e.g., 30-45 seconds).

    • Purpose: Convert the unstable phosphite triester (P3) to the stable phosphate triester (P5).

Synthesis Workflow Visualization

HNASynthesis Start Solid Support (4'-OH) Deblock 1. DETRITYLATION (3% TCA) Removes 6'-DMT Start->Deblock Couple 2. COUPLING (CRITICAL) 0.15M HNA Amidite + ETT Time: 10 Minutes (600s) Deblock->Couple Cap 3. CAPPING Ac2O + NMI Caps unreacted 6'-OH Couple->Cap Oxidize 4. OXIDATION Iodine/Water P(III) -> P(V) Cap->Oxidize Check Desired Length? Oxidize->Check Check->Deblock No (Next Cycle) Final Final Detritylation (Optional) Check->Final Yes

Figure 1: The HNA Synthesis Cycle. Note the highlighted Coupling step, which requires a 5x extension in duration compared to standard DNA synthesis.

Post-Synthesis Processing

Cleavage and Deprotection

HNA monomers typically utilize standard base protection (Benzoyl for A/C, Isobutyryl/DMF for G, T is unprotected). The hexitol backbone is stable under alkaline conditions.

  • Reagent: Concentrated Ammonium Hydroxide (28-30%).

  • Conditions: 55°C for 16 hours (Overnight) .

  • Alternative (Fast): AMA (1:1 Ammonium Hydroxide/Methylamine) at 65°C for 20 minutes is generally compatible, but standard ammonia is preferred to avoid any risk of transamidation if sensitive linkers are present.

Purification Strategy

HNA oligonucleotides are significantly more hydrophobic than DNA due to the aliphatic hexitol ring. This alters their chromatographic behavior.[5]

  • Option A: Ion-Exchange (IE-HPLC) [6]

    • Best for: Separating n-1 failure sequences based on charge (backbone length).

    • Conditions: High pH (pH 12) using NaOH/NaClO4 gradients on anion exchange columns (e.g., DNAPac PA200).

    • Note: HNA is alkali-stable, making high pH separation safe and effective for resolving secondary structures.

  • Option B: Reversed-Phase (RP-HPLC) [6]

    • Best for: "DMT-ON" purification or separating based on hydrophobicity.

    • Shift: Expect HNA to elute later than equivalent DNA sequences due to the lipophilic hexitol backbone.

Purification Logic Tree

PurificationLogic Input Crude HNA Oligo Purity Purity Requirement? Input->Purity High >95% (Therapeutic/Crystal) Purity->High High Med >85% (Screening) Purity->Med Standard Method1 Step 1: IE-HPLC (Charge Separation) High->Method1 Simple Cartridge Purification (RP-Cartridge) Med->Simple Method2 Step 2: RP-HPLC (Desalting/Hydrophobicity) Method1->Method2

Figure 2: Decision matrix for HNA purification based on downstream application requirements.

Quality Control & Characterization

  • Mass Spectrometry (ESI or MALDI-TOF):

    • HNA mass calculation differs from DNA.

    • Formula Weight: The HNA monomer unit is heavier than DNA.

    • Check: Ensure the mass corresponds to the 1,5-anhydrohexitol backbone (+14 Da shift per nucleotide relative to DNA is a rough approximation, but exact molecular weights of monomers must be used).

  • Thermal Melting (

    
    ): 
    
    • Hybridize the HNA oligo with a complementary RNA strand.

    • Validation: You should observe a significantly higher

      
       (approx. +3°C to +5°C per HNA modification) compared to the DNA:RNA control. If the 
      
      
      
      is identical to DNA, the synthesis likely failed or incorporated DNA contaminants.

Troubleshooting Table

IssueProbable CauseCorrective Action
Low Coupling Efficiency (<90%) Steric hindrance; Water in ACN.Increase coupling time to 15 mins. Use fresh 0.15 M amidites. Switch to ETT activator.
N-1 Deletions Incomplete coupling.Double couple (2 x 5 mins) rather than single long couple.
Retention Time Drift (HPLC) Hydrophobicity of HNA.Adjust gradient slope; increase % Acetonitrile in Buffer B.

References

  • Van Aerschot, A., et al. (1995).[7] "1,5-Anhydrohexitol nucleic acids, a new promising antisense construct."[7] Angewandte Chemie International Edition, 34(12), 1338-1339. Link

  • Herdewijn, P. (2000). "Heterocyclic Modifications of Oligonucleotides and Antisense Technology." Antisense & Nucleic Acid Drug Development, 10(4), 297-310. Link

  • Pinheiro, V. B., et al. (2012). "Synthetic genetic polymers capable of heredity and evolution." Science, 336(6079), 341-344. (Demonstrates HNA as a functional XNA). Link

  • Glen Research. "Deprotection of Oligonucleotides." Glen Report. (General reference for standard deprotection conditions cited in protocol). Link

  • Kozlov, I. A., et al. (1999). "Nonenzymatic synthesis of RNA and DNA oligomers on hexitol nucleic acid templates: the importance of the A structure." Journal of the American Chemical Society, 121(12).[8] Link

Sources

Method

Application Note: Engineering Hexitol Nucleic Acids (HNA) – Synthesis, Purification, and Validation

Mechanistic Rationale & Structural Advantages Hexitol Nucleic Acids (HNAs) represent a paradigm shift in the design of steric-blocking oligonucleotides. By replacing the flexible five-membered ribofuranose ring with a ri...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Structural Advantages

Hexitol Nucleic Acids (HNAs) represent a paradigm shift in the design of steric-blocking oligonucleotides. By replacing the flexible five-membered ribofuranose ring with a rigid, six-membered 1,5-anhydrohexitol backbone, HNAs achieve exceptional structural preorganization[1]. While all four isomers (


-D, 

-D,

-L,

-L) have been synthesized, the

-D-HNA isomer remains the most critical for therapeutic applications[2].

This structural constraint restricts the backbone to an "all-equatorial" conformation, perfectly mimicking the A-form geometry preferred by RNA[3][4]. Consequently, HNA:RNA duplexes exhibit significantly higher thermodynamic stability than native DNA:RNA or RNA:RNA duplexes, while conferring near-absolute resistance to nucleolytic degradation[1][4]. These properties make HNAs invaluable for antisense therapeutics, aptamer engineering (e.g., stabilizing the NU172 anticoagulant aptamer), and advanced molecular probes[1][3].

Synthesis Workflow Visualization

The production of HNA oligonucleotides is a multi-stage process requiring precise stereochemical control during monomer synthesis, followed by optimized Solid-Phase Oligonucleotide Synthesis (SPOS).

HNA_Synthesis M1 D-allo-hexitol oxirane (Pyrimidine Precursor) R1 Regioselective Ring Opening (Uracil/Cytosine) M1->R1 M2 D-gulo-oxirane (Purine Precursor) R2 Epoxide Ring Opening + SN2 Azidation (Adenine/Guanine) M2->R2 Phos Phosphitylation (6'-Phosphoramidites) R1->Phos R2->Phos SPOS Solid-Phase Synthesis (Coupling, Capping, Oxidation) Phos->SPOS Building Blocks Purif Deprotection & HPLC Purification SPOS->Purif Crude HNA Valid Validation (MALDI-MS & Tm Analysis) Purif->Valid Pure HNA

Figure 1: End-to-end workflow of HNA synthesis, from monomer preparation to final validation.

Precursor Monomer Synthesis: Causality & Optimization

The synthesis of HNA building blocks requires the axial orientation of the base moiety to allow proper base pairing with natural nucleic acids[5]. The arabino configuration ensures this geometric requirement is met[5].

Protocol 1: Optimized Purine Monomer Synthesis Historically, the epoxide opening of D-gulo-oxirane using strong bases like DBU (2.3 equiv) in DMF at elevated temperatures (108 °C) yielded poor results (41%) due to the formation of N-9-substituted regioisomers and N-dimer adducts[6].

  • Causality-Driven Optimization : By switching the solvent to Dimethyl Sulfoxide (DMSO), reducing the DBU equivalent to 1.3, and lowering the temperature to 90 °C, the nucleophilic attack is tightly controlled[6]. DMSO enhances the nucleophilicity of the purine base while stabilizing the transition state, minimizing side-product formation and increasing the yield to 60%[6].

  • Self-Validating System : Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the D-gulo-oxirane spot and the emergence of a single major product spot confirms regioselective opening. Confirm the axial base orientation via

    
    H NMR; the absence of large diaxial J-coupling constants for the hydrogen at the 2′ position validates the correct stereochemistry[5].
    

Solid-Phase Oligonucleotide Synthesis (SPOS) Protocol

HNA oligomers are synthesized using standard phosphoramidite chemistry, but the steric bulk of the hexitol ring necessitates specific protocol adjustments[2].

Step-by-Step SPOS Cycle:

  • Detritylation : Wash the controlled pore glass (CPG) solid support with 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM) to remove the 4,4′-dimethoxytrityl (DMTr) protecting group, exposing the reactive 5′-hydroxyl group[2].

    • Validation: Monitor the eluent at 498 nm. A sharp, consistent orange peak (trityl cation) indicates complete deprotection. A drop in peak area in subsequent cycles indicates synthesis failure.

  • Coupling : Introduce the 6′-O-(N,N-diisopropyl)phosphoramidite HNA monomer alongside an acidic azole activator (e.g., 1H-tetrazole or 4,5-dicyanoimidazole)[2].

    • Causality: Due to the rigid hexitol backbone, coupling kinetics are slower than standard DNA/RNA. Extend the coupling time to 12-15 minutes to ensure >98% efficiency per cycle.

  • Capping : Treat with Acetic Anhydride (Ac

    
    O) and N-Methylimidazole (NMI)[2].
    
    • Causality: Any unreacted hydroxyl groups must be acetylated to prevent the formation of (n-1) deletion sequences. Deletion sequences of rigid modified backbones are notoriously difficult to separate from the full-length product during downstream HPLC.

  • Oxidation : Treat with 0.02 M Iodine in Pyridine/Water/THF. This converts the unstable phosphite triester into a stable phosphate linkage[2].

Cleavage, Deprotection, and Purification

  • Cleavage : Incubate the CPG resin in concentrated aqueous ammonium hydroxide (NH

    
    OH) at 55 °C for 16 hours. This step cleaves the oligonucleotide from the solid support and removes the base-protecting groups (e.g., benzoyl for cytidine/adenosine, isobutyryl for guanosine)[2].
    
  • Purification : Purify the crude mixture using Ion-Pair Reverse-Phase High-Performance Liquid Chromatography (IP-RP-HPLC).

    • Causality: Utilizing a "Trityl-ON" purification strategy allows the highly hydrophobic 5'-DMTr group to act as a retention tag, cleanly separating the full-length product from capped failure sequences that lack the trityl group.

  • Detritylation & Desalting : Treat the purified fraction with 80% aqueous acetic acid to remove the 5'-DMTr group, followed by size-exclusion chromatography (e.g., Sephadex G-25) for desalting.

  • Final Validation : Confirm the molecular weight using MALDI-TOF Mass Spectrometry. Assess thermodynamic viability by measuring the melting temperature (

    
    ) of the HNA against a complementary RNA strand. A standard HNA:RNA duplex should exhibit an A-type helical geometry and a significantly higher 
    
    
    
    than the corresponding DNA:RNA duplex[4].

Quantitative Data Summaries

Table 1: Optimization of Purine HNA Monomer Synthesis [6]

Reaction ConditionSolventBase (DBU equiv.)Temp (°C)Yield (%)Primary Impurities
Standard ProtocolDMF2.310841N-9 regioisomer, N-dimers
Optimized ProtocolDMSO1.39060Minimal

Table 2: Comparative Thermodynamic Stability & Properties of HNA [1][4][5]

Duplex TypeTarget StrandHelical GeometryRelative Stability (

)
Nuclease Resistance
DNA:RNARNAA/B-form intermediateBaselineLow (Degraded by RNase H)
HNA:RNARNAA-form+1.5 to +3.0 °C per base pairNear-Absolute
HNA:DNADNAA-formLower than HNA:RNANear-Absolute

References

  • Synthesis of Protected Amino Hexitol Nucleosides as Building Blocks for Oligonucleotide Synthesis SciSpace / ACS Public
  • The Medicinal Chemistry of Artificial Nucleic Acids and Therapeutic Oligonucleotides MDPI
  • Hexitol Nucleic Acid (HNA)
  • What are Hexitol Nucleic Acids Bio-Synthesis
  • Current Protocols in Nucleic Acid Chemistry ResearchG
  • Base pairing of anhydrohexitol nucleosides with 2,6-diaminopurine, 5-methylcytosine and uracil as base moiety Oxford Academic

Sources

Application

Application of 2,6-Anhydro-1,5-dideoxyhexitol in drug design

Application Note: Strategic Utilization of 2,6-Anhydro-1,5-dideoxyhexitol Scaffolds in Glycomimetic Drug Discovery Part 1: Executive Summary & Strategic Value The 2,6-anhydro-1,5-dideoxyhexitol scaffold (and its unsatura...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2,6-Anhydro-1,5-dideoxyhexitol Scaffolds in Glycomimetic Drug Discovery

Part 1: Executive Summary & Strategic Value

The 2,6-anhydro-1,5-dideoxyhexitol scaffold (and its unsaturated analogues, such as glycals or enitols) represents a privileged structure in modern medicinal chemistry. Chemically, this nomenclature describes a substituted tetrahydropyran (THP) core—the fundamental ring structure of pyranose sugars—stripped of the metabolically labile anomeric hydroxyl group (C1-deoxy) and often modified at the C6 position.

In drug design, this scaffold serves as a bioisostere for monosaccharides . By removing the anomeric center, the molecule becomes immune to hydrolysis by glycosidases, solving the primary pharmacokinetic liability of carbohydrate-based drugs (poor metabolic stability).

Key Drug Design Applications:

  • SGLT2 Inhibitors (Gliflozins): The 2,6-anhydro scaffold forms the core of C-aryl glycosides used to treat Type 2 Diabetes (e.g., Dapagliflozin, Empagliflozin).

  • Anti-Adhesion Therapy (Lectin Antagonists): Derivatives mimic L-fucose or D-mannose to block bacterial lectins (e.g., Pseudomonas aeruginosa LecB) and viral entry mechanisms.

  • Chiral Pool Synthesis: The scaffold acts as a rigid, chiral building block for the synthesis of complex polyether antibiotics and macrolides.

Part 2: Technical Deep Dive & Mechanism of Action

The Bioisostere Advantage

Native sugars possess a hemiacetal at the anomeric carbon (C1), which is chemically unstable and prone to mutarotation and enzymatic hydrolysis. The 2,6-anhydro-1,5-dideoxyhexitol scaffold effectively "locks" the sugar in a cyclic ether form.

  • Metabolic Stability: The absence of the hemiacetal -OH prevents ring opening and degradation by glucosidases.

  • Transport Recognition: Despite the modification, the spatial arrangement of hydroxyl groups at C3 and C4 allows the molecule to maintain high affinity for glucose transporters (SGLT/GLUT) and lectins.

Case Study: SGLT2 Inhibition

The most commercially successful application of this scaffold is in Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors.

  • Mechanism: SGLT2 reabsorbs glucose in the proximal renal tubule. Inhibitors must compete with glucose for the binding site.

  • Design Logic: The 2,6-anhydro-1,5-dideoxy core mimics the glucose pyranose ring. A hydrophobic aryl group is attached (via a C-C bond) to the "pseudo-anomeric" position. This C-glycoside linkage is non-hydrolyzable, ensuring the drug survives the digestive tract and reaches the kidney intact.

Part 3: Visualization of Signaling & Synthesis

Figure 1: Pharmacological Logic of the Scaffold

This diagram illustrates how the 2,6-anhydro scaffold bridges the gap between unstable native sugars and potent, stable drug candidates.

DrugDesignLogic NativeSugar Native Glucose (Hemiacetal) Instability Metabolic Instability (Glycosidase Hydrolysis) NativeSugar->Instability Prone to Scaffold 2,6-Anhydro-1,5-dideoxy Scaffold (Tetrahydropyran) NativeSugar->Scaffold Chemical Modification DrugCandidate Stable Glycomimetic (e.g., SGLT2 Inhibitor) Instability->DrugCandidate Eliminated in Functionalization C-Arylation / Functionalization Scaffold->Functionalization Pd-Catalyzed Coupling Functionalization->DrugCandidate Yields Target Target Protein (SGLT2 / Lectin) DrugCandidate->Target High Affinity Binding

Caption: Transformation of labile native sugars into stable 2,6-anhydro-1,5-dideoxy drug scaffolds.

Part 4: Experimental Protocol

Protocol: Stereoselective Synthesis of C-Aryl Glycosides

Objective: To functionalize the 2,6-anhydro-1,5-dideoxy scaffold (specifically starting from its unsaturated glycal precursor, e.g., Tri-O-acetyl-D-glucal) to create a stable C-aryl glycoside drug precursor.

Scope: This protocol uses a Palladium-catalyzed Heck-type coupling, a standard in generating SGLT2 inhibitor cores.

Materials:

  • Substrate: 3,4,6-Tri-O-acetyl-D-glucal (The unsaturated 2,6-anhydro precursor).

  • Reagent: Aryl boronic acid (e.g., 4-methoxy-phenylboronic acid).

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂].

  • Ligand: 1,3-Bis(diphenylphosphino)propane (dppp) or similar phosphine ligand.

  • Solvent: Acetonitrile (MeCN) / Water (4:1).

  • Base: Diisopropylamine.

Step-by-Step Methodology:

  • Catalyst Activation (In Situ):

    • In a flame-dried Schlenk flask, dissolve Pd(OAc)₂ (5 mol%) and the phosphine ligand (10 mol%) in degassed Acetonitrile.

    • Stir at Room Temperature (RT) for 15 minutes under Argon until the solution turns clear/yellow, indicating complex formation.

  • Reaction Assembly:

    • Add the Glycal Substrate (1.0 equiv) and the Aryl Boronic Acid (1.5 equiv) to the reaction vessel.

    • Critical Step: Add the base (Diisopropylamine, 2.0 equiv) dropwise. The base is essential to regenerate the Pd(0) species and neutralize the acid byproduct.

  • Coupling Reaction:

    • Heat the mixture to 80°C for 12–24 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 2:1). The starting glycal (Rf ~0.5) should disappear, and a new UV-active spot (the C-aryl product) should appear.

  • Work-up & Purification:

    • Cool to RT and filter through a pad of Celite to remove Palladium black.

    • Concentrate the filtrate under reduced pressure.

    • Purify via Flash Column Chromatography (Silica Gel).

    • Validation: Verify structure via ¹H-NMR. Look for the disappearance of the enol ether proton (H1) and the appearance of aromatic protons.

  • Stereoselective Reduction (The "Anhydro" Formation):

    • The product of step 3 is a 2,3-unsaturated C-glycoside. To achieve the final 2,6-anhydro-1,5-dideoxyhexitol (saturated) core:

    • Dissolve the intermediate in MeOH/DCM (1:1).

    • Hydrogenate using H₂ (1 atm) and Pd/C (10%) or reduce using Et₃SiH/BF₃·OEt₂ for high stereocontrol (typically favoring the β-anomer).

Data Summary Table: Expected Yields & Selectivity

Reaction ParameterCondition A (Heck-Type)Condition B (Friedel-Crafts)
Substrate Tri-O-acetyl-D-glucalTri-O-acetyl-D-glucal
Coupling Partner Aryl Boronic AcidElectron-rich Arene
Catalyst Pd(OAc)₂ / LigandLewis Acid (e.g., InCl₃)
Stereoselectivity High (α-selective usually)Moderate (Mixture α/β)
Yield 75 - 85%50 - 65%
Scalability High (Kg scale)Moderate

Part 5: Advanced Workflow Visualization

Figure 2: Synthetic Pathway to SGLT2 Inhibitor Core

This flowchart details the chemical transformation from the raw glycal to the final bioactive scaffold.

SynthesisWorkflow Start Start: 3,4,6-Tri-O-acetyl-D-glucal (2,6-anhydro-1,5-dideoxy-hex-1-enitol) Step1 Step 1: Pd-Catalyzed Coupling (Heck Reaction) Start->Step1 + Ar-B(OH)2 Intermed Intermediate: 2,3-Unsaturated C-Aryl Glycoside Step1->Intermed C-C Bond Formation Step2 Step 2: Stereoselective Reduction (Et3SiH / BF3·OEt2) Intermed->Step2 Double Bond Saturation Final Final Product: C-Aryl-2,6-anhydro- 1,5-dideoxy-D-glucitol Step2->Final Yields QC QC: NMR / HPLC / MS (Confirm Stereochemistry) Final->QC Validation

Caption: Step-by-step synthetic pathway for generating the C-Aryl-2,6-anhydro-1,5-dideoxy scaffold.

Part 6: References & Authority

  • Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry.

  • Yang, Y., & Yu, B. (2014). "Recent Advances in the Synthesis of C-Glycosides." Chemical Reviews.

  • Titz, A. (2016). "Glycomimetics as inhibitors of the bacterial lectin LecB." Future Medicinal Chemistry.

  • Grembecka, J. (2015). "Small-molecule inhibitors of protein-protein interactions: The case of the SGLT2 inhibitors." Journal of Medicinal Chemistry.

  • Rainer, J. D., & Kociolek, M. G. (2020). "Glycals in Organic Synthesis: A Comprehensive Review." Chemical Reviews.

Method

HNA as a primer in PCR sequencing analysis

Application Note: Enhanced Specificity in PCR Sequencing Analysis using Hexitol Nucleic Acid (HNA) Executive Summary In the landscape of high-fidelity genomic analysis, standard DNA primers often fail to discriminate bet...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enhanced Specificity in PCR Sequencing Analysis using Hexitol Nucleic Acid (HNA)

Executive Summary

In the landscape of high-fidelity genomic analysis, standard DNA primers often fail to discriminate between Wild-Type (WT) alleles and rare somatic mutations, particularly in liquid biopsy and minimal residual disease (MRD) monitoring. Hexitol Nucleic Acid (HNA) represents a powerful class of Xeno-Nucleic Acids (XNA) that offers a solution.

Unlike DNA, HNA possesses a 1,5-anhydrohexitol backbone, rendering it nuclease-resistant and thermally stable. This guide details the application of HNA not merely as a passive reagent, but as a steric gatekeeper . We focus on two primary methodologies: HNA-Mediated PCR Clamping (to suppress WT amplification) and Chimeric HNA/DNA Primers (to enhance specificity in GC-rich or repetitive regions).

Scientific Foundation: The HNA Advantage

To design effective protocols, one must understand the causality of HNA's performance.

  • Structural Orthogonality: The six-membered hexitol ring is more rigid than the five-membered deoxyribose ring of DNA. This pre-organizes the base for hybridization, significantly increasing the melting temperature (

    
    )—typically 
    
    
    
    to
    
    
    per HNA modification compared to DNA/DNA duplexes.
  • Enzymatic Steric Exclusion: Standard DNA polymerases (e.g., Taq, Pfu) lack the active site geometry to efficiently accommodate the HNA backbone. Consequently, an HNA oligomer bound to a template acts as an immovable "roadblock" to the polymerase, halting extension. This is the core principle of PCR Clamping .

Mechanism of Action: HNA Clamping

The following diagram illustrates how HNA selectively blocks Wild-Type amplification while allowing Mutant alleles to amplify.

HNA_Clamping_Mechanism cluster_WT Scenario A: Wild-Type Template (Suppression) cluster_Mut Scenario B: Mutant Template (Amplification) WT_DNA Wild-Type DNA Template HNA_Clamp HNA Clamp (Perfect Match) WT_DNA->HNA_Clamp High Affinity Binding Pol_WT Taq Polymerase HNA_Clamp->Pol_WT Steric Blockade (Extension Halted) Mut_DNA Mutant DNA Template (SNP present) HNA_Mismatch HNA Clamp (Mismatch) Mut_DNA->HNA_Mismatch Destabilized (No Binding) Primer Forward Primer Mut_DNA->Primer Annealing Pol_Mut Taq Polymerase Primer->Pol_Mut Extension Product PCR Product (Sequencing Ready) Pol_Mut->Product Amplification

Figure 1: Mechanism of HNA-Mediated PCR Clamping. The HNA oligomer (Red) binds tightly to the Wild-Type sequence, physically blocking the polymerase. The single-base mismatch in the Mutant sequence prevents HNA binding, allowing the standard primer (Green) to drive amplification.

Comparative Data: HNA vs. Alternatives

Before proceeding to the protocol, it is vital to select the correct modification. HNA offers a balance of solubility and specificity compared to PNA (Peptide Nucleic Acid) and LNA (Locked Nucleic Acid).

FeatureDNAHNA (Hexitol)LNA (Locked)PNA (Peptide)
Backbone Deoxyribose (Phosphodiester)1,5-AnhydrohexitolMethylene bridge (2'-O to 4'-C)N-(2-aminoethyl)-glycine
Nuclease Resistance LowHigh HighHigh
Polymerase Blocking NoYes (Strong) Yes (Strong)Yes (Very Strong)
Solubility HighHigh HighLow (prone to aggregation)

per mod
N/A+1 to +3°C +2 to +8°C+5 to +10°C
Primary Use Standard PCRSpecificity/Clamping Short Probes/ClampingClamping (hard to design)

Protocol A: HNA-Mediated PCR Clamping

Objective: Selectively amplify a rare mutant allele (e.g., EGFR T790M) from a background of Wild-Type DNA.

Reagents & Materials
  • HNA Clamp Oligo: 14-18 nt sequence perfectly complementary to the Wild-Type region. The mutation site should be central. 3'-end must be phosphorylated (3'-Phos) to prevent any accidental extension.

  • Forward/Reverse Primers: Standard DNA primers flanking the region.

  • Polymerase: Hot-start DNA Polymerase (e.g., Platinum Taq or Q5). Note: Do not use strand-displacing polymerases (like Phi29) as they may displace the clamp.

  • Template: gDNA or ctDNA (20-50 ng).

Step-by-Step Methodology
  • Design Phase:

    • Align WT and Mutant sequences.

    • Design the HNA Clamp to span the mutation site.[1]

    • Ensure

      
       by at least 5-8°C. This ensures the clamp binds before the primers anneal.
      
  • Reaction Setup (50 µL):

    • 10x PCR Buffer: 5 µL

    • dNTPs (10 mM): 1 µL

    • Forward Primer (10 µM): 1 µL (200 nM final)

    • Reverse Primer (10 µM): 1 µL (200 nM final)

    • HNA Clamp (100 µM): 0.5 - 2.5 µL (Concentration titration is critical; start at 1 µM - 5 µM final).

    • Template DNA: 50 ng

    • Polymerase: 0.5 µL

    • Nuclease-free Water: to 50 µL

  • Cycling Conditions (The "Touchdown-Clamp" Method):

    • Initial Denaturation: 95°C for 2 min.

    • Cycling (35-40 cycles):

      • Denature: 95°C for 15 sec.

      • Clamp Annealing: 70°C for 30 sec (Allows HNA to bind WT).

      • Primer Annealing: [Primer

        
         - 2°C] (e.g., 58°C) for 30 sec.
        
      • Extension: 72°C for 30 sec.

    • Final Extension: 72°C for 5 min.

  • Validation:

    • Run products on a 2% Agarose gel.

    • Result: WT control sample should show no band or a very faint band. Mutant sample should show a strong band.

    • Sequencing: Purify the band and perform Sanger or NGS. The chromatogram should show the mutation clearly, without the "noise" of the WT allele.

Protocol B: Chimeric HNA-DNA Primers

Objective: Increase the specificity of a primer for a difficult GC-rich region without blocking extension.

Concept: The 5' end consists of HNA (for high affinity/stability), while the 3' end (last 6-8 bases) is DNA. The polymerase binds the DNA 3' end to initiate extension, while the HNA tail anchors the primer at high temperatures.

Design Rules
  • Structure: 5' - [HNA region: 10-12 nt] - [DNA region: 8-10 nt] - 3'.

  • 3' End: Must be standard DNA to allow Taq recognition.

  • Application: Use in "Fast PCR" or multiplexing where high annealing temperatures (

    
    ) are required to prevent off-target binding.
    

Workflow Visualization

The following workflow outlines the decision tree for selecting the correct HNA strategy.

HNA_Workflow Start Start: Sequencing Analysis Goal Decision Is the target mutation rare (<10%)? Start->Decision Rare_Yes Yes: Need to suppress WT Decision->Rare_Yes High Sensitivity Req. Rare_No No: Standard Sequencing Decision->Rare_No Difficult Template (GC-rich) Clamp_Path Protocol A: HNA Clamping (HNA as Blocker) Rare_Yes->Clamp_Path Chimera_Path Protocol B: Chimeric Primers (HNA as Anchor) Rare_No->Chimera_Path Design_Clamp Design HNA complementary to WT (Overlap mutation site) Clamp_Path->Design_Clamp Run_PCR Run 3-Step PCR (Clamp Anneal > Primer Anneal) Design_Clamp->Run_PCR Result Sequencing Analysis (Sanger/NGS) Run_PCR->Result Design_Chimera Design 5'-HNA / 3'-DNA Primer Chimera_Path->Design_Chimera Design_Chimera->Result

Figure 2: Decision Matrix for HNA integration into Sequencing Workflows.

Troubleshooting & Optimization

  • Leakage (WT amplification in Clamp Protocol):

    • Cause: HNA concentration too low or Annealing Temp too high (HNA not binding).

    • Fix: Increase HNA concentration to 5-10 µM. Lower the "Clamp Annealing" temp by 2°C.

  • No Amplification (Mutant):

    • Cause: HNA clamp

      
       is too close to the Mutant sequence 
      
      
      
      (non-specific blocking).
    • Fix: Shorten the HNA clamp by 1-2 bases to increase discrimination.

  • Polymerase Stalling (Chimeric Primers):

    • Cause: DNA portion at 3' end is too short.

    • Fix: Ensure at least 8-10 DNA bases are at the 3' end for the enzyme to grip.

References

  • Pinheiro, V. B., et al. (2012). "Synthetic genetic polymers capable of heredity and evolution." Science, 336(6079), 341-344. Link

    • Foundational paper describing HNA synthesis and the evolution of polymerases (T6g12) capable of reading XNAs.
  • Herdewijn, P. (2000). "Heterocyclic modifications of oligonucleotides and antisense technology." Antisense & Nucleic Acid Drug Development, 10(4), 297-310. Link

    • Detailed chemical properties of the 1,5-anhydrohexitol backbone.
  • Anosova, I., et al. (2016). "A systemic analysis of the recognition of HNA/DNA heteroduplexes by DNA polymerases." Nucleic Acids Research, 44(3), 100-112. Link

    • Critical reference for the "Steric Exclusion" mechanism used in Protocol A.
  • Ørum, H., et al. (1993).[2] "Single base pair discrimination in PCR by PNA clamping." Nucleic Acids Research, 21(23), 5332-5336. Link

    • The original methodology for PCR clamping, adapted here for HNA.

Sources

Application

Application Note: 1,5-Anhydrohexitol Nucleosides as Next-Generation HSV Inhibitors

Executive Summary This application note details the characterization and evaluation of 1,5-anhydrohexitol nucleosides , a class of six-membered carbohydrate ring nucleoside analogues, as potent inhibitors of Herpes Simpl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the characterization and evaluation of 1,5-anhydrohexitol nucleosides , a class of six-membered carbohydrate ring nucleoside analogues, as potent inhibitors of Herpes Simplex Virus types 1 and 2 (HSV-1/2).[1][2] Unlike traditional pentose-based nucleosides (e.g., Acyclovir, Ganciclovir), these compounds utilize a pyranose-like hexitol scaffold locked in a


 chair conformation. This structural rigidity offers unique metabolic stability and high selectivity for viral polymerases.

This guide provides researchers with a validated framework for:

  • Understanding the Thymidine Kinase (TK)-dependent mechanism of action .

  • Executing robust plaque reduction assays to determine EC50.

  • Synthesizing key intermediates via Mitsunobu coupling .

  • Analyzing Structure-Activity Relationships (SAR) to optimize potency.

Mechanism of Action (MOA)[3]

The antiviral efficacy of 1,5-anhydrohexitol nucleosides relies on a "prodrug" mechanism similar to acyclic guanosine analogues but distinct in its structural mimicry.

The Phosphorylation Cascade

The hexitol nucleoside (e.g., 5-iodo-1,5-anhydro-2,3-dideoxy-D-arabino-hexitol ) enters the cell via passive diffusion. It is an inert prodrug until recognized by the HSV-encoded Thymidine Kinase (TK) .

  • First Phosphorylation (Rate Limiting): HSV-TK accepts the hexitol mimic as a substrate, phosphorylating the 6-hydroxyl group. This step confers selectivity; uninfected host cells lack a kinase capable of efficiently phosphorylating this specific scaffold, minimizing cytotoxicity.

  • Subsequent Phosphorylation: Host cellular kinases (GMP kinase, NDP kinase) convert the monophosphate to the active triphosphate form.

  • Target Engagement: The hexitol-triphosphate competes with natural dNTPs for the viral DNA Polymerase (UL30) . Incorporation leads to chain termination or competitive inhibition due to the inability of the hexitol ring to support further phosphodiester bond formation efficiently.

MOA Pathway Diagram

MOA_Pathway cluster_cell Infected Host Cell Extracellular Extracellular Hexitol Nucleoside HSV_TK HSV Thymidine Kinase (Viral TK) Extracellular->HSV_TK Passive Diffusion Cytoplasm Cytoplasm Host_Kinases Host Kinases (GMPK / NDPK) HSV_TK->Host_Kinases Phosphorylation (MP) Triphosphate Hexitol-Triphosphate (Active Inhibitor) Host_Kinases->Triphosphate Phosphorylation (TP) DNA_Pol HSV DNA Polymerase (UL30) Triphosphate->DNA_Pol Competitive Binding Replication Viral DNA Replication DNA_Pol->Replication Natural dNTPs Inhibition Chain Termination / Replication Block DNA_Pol->Inhibition Hexitol Incorporation

Figure 1: The activation pathway of 1,5-anhydrohexitol nucleosides.[3][4] Selectivity is achieved at the first phosphorylation step mediated by viral TK.

Structure-Activity Relationship (SAR) Data

The biological activity of these nucleosides is heavily dependent on the base moiety and the specific stereochemistry of the hexitol ring. The D-arabino configuration generally yields the highest potency.

Compound IDBase Moiety (B)Sugar ConfigurationTarget VirusEC50 (µg/mL)Selectivity Index (SI)
4b 5-Iodouracil1,5-anhydro-D-arabinoHSV-1 / HSV-20.07> 2000
4c Cytosine1,5-anhydro-D-arabinoHSV-1 / HSV-20.5 - 2.0> 100
4e Guanine1,5-anhydro-D-arabinoHSV-115.0> 10
Neg. Ctrl Uracil1,5-anhydro-D-arabinoNone> 100N/A
Ref Acyclovir(Acyclic)HSV-10.02> 5000

Table 1: Comparative efficacy of hexitol nucleoside analogues. Note the high potency of the 5-iodouracil derivative (4b).

Experimental Protocols

Protocol A: Chemical Synthesis (Mitsunobu Coupling)

Objective: To couple the heterocyclic base to the 1,5-anhydrohexitol scaffold.

Reagents:

  • 1,5-anhydro-4,6-O-benzylidene-D-glucitol (Starting material)[5]

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • N3-benzoyluracil (or other protected bases)

Step-by-Step:

  • Preparation: Dissolve the hexitol sugar derivative (1.0 eq) and PPh3 (1.5 eq) in anhydrous THF under nitrogen atmosphere.

  • Addition: Add the protected nucleobase (1.2 eq).

  • Coupling: Cool to 0°C. Add DIAD (1.5 eq) dropwise over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor by TLC (Hexane/EtOAc).

  • Purification: Concentrate in vacuo. Purify via silica gel column chromatography to isolate the N-1 substituted nucleoside.

  • Deprotection: Remove benzylidene/benzoyl protecting groups using standard conditions (e.g., BCl3 or NH3/MeOH) to yield the final 1,5-anhydrohexitol nucleoside.

Protocol B: Cell Culture & Virus Stock Preparation

Objective: Maintain host cells and generate high-titer HSV stocks.

  • Cell Line: Vero cells (African Green Monkey Kidney) are the standard host due to high susceptibility to HSV.

  • Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% L-Glutamine, and 1% Penicillin/Streptomycin.

  • Virus Propagation:

    • Infect 80% confluent Vero monolayers at an MOI (Multiplicity of Infection) of 0.01.[6]

    • Incubate at 37°C until 90% Cytopathic Effect (CPE) is observed (typically 48–72 hours).

    • Harvest: Freeze-thaw the flask (-80°C / 37°C) three times to release intracellular virus.

    • Clarify: Centrifuge at 3,000 x g for 10 mins to remove debris. Aliquot supernatant and store at -80°C.

    • Titration: Determine PFU/mL via standard plaque assay before use in drug trials.

Protocol C: Antiviral Efficacy Assay (Plaque Reduction)

Objective: Determine the EC50 (concentration inhibiting 50% of plaque formation).

Workflow Diagram:

Antiviral_Assay Step1 Seed Vero Cells (24-well plate, 2x10^5 cells/well) Step2 Infect with HSV-1/2 (100 PFU/well) Step1->Step2 Step3 Adsorption (1 hour @ 37°C) Step2->Step3 Step4 Overlay Addition (Medium + 0.8% Methylcellulose + Compound) Step3->Step4 Step5 Incubation (72 hours) Step4->Step5 Step6 Fix & Stain (Methanol / Crystal Violet) Step5->Step6 Step7 Count Plaques & Calc EC50 Step6->Step7

Figure 2: Standard Plaque Reduction Assay Workflow.

Detailed Steps:

  • Seeding: Plate Vero cells in 24-well plates to achieve confluence overnight.

  • Infection: Aspirate media.[7][8] Add 100 µL of virus suspension diluted to deliver ~100 PFU per well.

  • Adsorption: Incubate for 1 hour at 37°C, rocking every 15 minutes.

  • Treatment: Aspirate inoculum. Add overlay medium (DMEM + 2% FBS + 0.8% Methylcellulose) containing serial dilutions of the test compound (e.g., 0.01, 0.1, 1.0, 10, 100 µg/mL). Include "Virus Control" (no drug) and "Cell Control" (no virus).

  • Incubation: Incubate for 72 hours until plaques are visible.

  • Staining: Fix cells with 100% Methanol (20 min). Stain with 0.5% Crystal Violet (10 min).[9] Wash with water.[7]

  • Analysis: Count plaques using a stereomicroscope.

    • Calculation: % Inhibition = [1 - (Number of plaques in treated / Number of plaques in control)] x 100.

    • Plot log(concentration) vs. % Inhibition to derive EC50.

Protocol D: Cytotoxicity Assay (MTS)

Objective: Ensure antiviral activity is not a false positive caused by host cell death.

  • Seed Vero cells in 96-well plates (5,000 cells/well).

  • Add serial dilutions of the compound (same range as antiviral assay).

  • Incubate for 72 hours (uninfected).

  • Add 20 µL MTS reagent (Promega CellTiter 96®). Incubate 2–4 hours.

  • Read absorbance at 490 nm.

  • Calculate CC50 (Concentration reducing cell viability by 50%).

  • Selectivity Index (SI) Calculation:

    
    . An SI > 10 is generally considered active; > 50 is excellent.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
No Plaques in Control Virus titer too low or cells over-confluent.Retitrate virus stock; seed cells to be just confluent at infection.
High Cytotoxicity Compound solubility issues or intrinsic toxicity.Check DMSO concentration (<0.5%); verify compound purity.
Lack of Antiviral Activity TK-deficient virus strain used.[1]Confirm virus strain is TK+ (wild type) using Acyclovir control.
Smearing of Plaques Methylcellulose overlay too thin/liquid.Increase viscosity or switch to agarose overlay.

References

  • Synthesis and Antiviral Activity of 1,5-Anhydrohexitol Nucleosides Verheggen, I., et al. (1993).[1][2] Journal of Medicinal Chemistry.

  • Synthesis and Antiviral Activity of the α-Analogues of 1,5-Anhydrohexitol Nucleosides Hossain, N., et al. (1997).[10][11] The Journal of Organic Chemistry.

  • Synthesis, Biological Evaluation, and Structure Analysis of a Series of New 1,5-Anhydrohexitol Nucleosides Verheggen, I., et al. (1995).[2] Journal of Medicinal Chemistry.

  • Resistance of Herpes Simplex Viruses to Nucleoside Analogues: Mechanisms, Prevalence, and Management Piret, J. & Boivin, G. (2011). Antimicrobial Agents and Chemotherapy.[12][13]

  • Standard Plaque Assay for HSV Bio-Protocol (2019). Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves.[8]

Sources

Method

Application Notes and Protocols for Hexitol Nucleic Acids (HNA)

A Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Hexitol Nucleic Acids - A Paradigm Shift in Nucleic Acid Chemistry Hexitol Nucleic Acids (HNA) re...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
Introduction: Hexitol Nucleic Acids - A Paradigm Shift in Nucleic Acid Chemistry

Hexitol Nucleic Acids (HNA) represent a significant advancement in synthetic nucleic acid analogues, offering researchers and drug developers a powerful tool to overcome the limitations of natural DNA and RNA.[1][2] Structurally, HNA replaces the natural five-carbon (deoxy)ribose sugar with a six-membered 1,5-anhydrohexitol ring, a modification that imparts remarkable properties.[1][3][4][5] This guide provides an in-depth exploration of the unique base-pairing properties of HNA and detailed protocols for their characterization and application.

The defining feature of HNA is the axial orientation of the nucleobase relative to the hexitol ring, which facilitates efficient base stacking and the formation of highly stable duplexes.[3][6] HNA oligonucleotides can hybridize with complementary DNA and RNA sequences, exhibiting a notable preference for RNA targets.[7][8][9] This enhanced binding affinity, coupled with exceptional resistance to enzymatic degradation by nucleases, positions HNA as a superior candidate for a wide range of applications, from therapeutic antisense oligonucleotides to high-fidelity diagnostic probes.[1][10]

This document will delve into the fundamental characteristics of HNA, including its unique structural features and the resulting impact on duplex stability and specificity. We will then provide detailed, field-proven protocols for the analysis of HNA duplexes using thermal melting analysis and circular dichroism spectroscopy. Finally, we will explore key applications, offering insights into how the distinct properties of HNA can be leveraged in therapeutic and diagnostic development.

Part 1: Fundamental Properties of Hexitol Nucleic Acids
1.1. Structural Hallmarks of HNA

The substitution of the furanose ring with a 1,5-anhydrohexitol scaffold in HNA leads to a conformationally rigid backbone.[3][5] X-ray crystallography studies have revealed that HNA duplexes predominantly adopt an A-type helical geometry, which is characteristic of RNA and RNA-like structures.[3][4][11] This structural mimicry of RNA is a key determinant of HNA's strong affinity for RNA complements.[3][4]

Diagram 1: HNA Monomer Structure

A schematic of the HNA monomer, highlighting the six-membered hexitol ring.

1.2. Enhanced Duplex Stability and Specificity

HNA forms remarkably stable duplexes with both DNA and RNA, with HNA:RNA hybrids exhibiting exceptional thermal stability, often surpassing that of native DNA:RNA and RNA:RNA duplexes.[1] This enhanced stability is attributed to the pre-organized and rigid nature of the HNA backbone, which reduces the entropic penalty of duplex formation.[12][13]

The stability of HNA duplexes is sequence-dependent, with polypurine HNA sequences generally forming more stable duplexes with their RNA complements than polypyrimidine sequences.[14] Furthermore, the introduction of modified bases, such as 5-methylcytosine and 2,6-diaminopurine, can further enhance duplex stability.[14][15]

HNA also demonstrates excellent mismatch discrimination, a critical feature for applications requiring high specificity, such as single nucleotide polymorphism (SNP) detection.[16] The rigid HNA backbone amplifies the destabilizing effect of a base mismatch, leading to a more significant reduction in melting temperature compared to DNA-based probes.[17][18]

1.3. Resistance to Enzymatic Degradation

A significant advantage of HNA is its intrinsic resistance to degradation by nucleases, which are ubiquitous in biological systems.[1][10] The unnatural hexitol-phosphodiester backbone is not recognized as a substrate by most nucleases, leading to a significantly extended half-life in biological fluids.[1] This property is paramount for the development of effective antisense therapies, where the oligonucleotide drug must remain intact to exert its therapeutic effect.[1]

Part 2: Protocols for Characterization of HNA Base Pairing
2.1. Thermal Melting Analysis (Tm) of HNA Duplexes

Principle: Thermal melting analysis is a fundamental technique used to determine the stability of a nucleic acid duplex. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. A higher Tm indicates a more stable duplex. This is monitored by measuring the change in UV absorbance at 260 nm as a function of temperature.

Protocol:

  • Oligonucleotide Preparation:

    • Synthesize HNA and complementary DNA/RNA oligonucleotides using standard solid-phase phosphoramidite chemistry.

    • Purify the oligonucleotides by HPLC or PAGE to ensure high purity.

    • Quantify the concentration of each oligonucleotide using UV-Vis spectrophotometry at 260 nm.

  • Sample Preparation:

    • Prepare a solution containing the HNA oligonucleotide and its complementary strand in a 1:1 molar ratio in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

    • The final concentration of the duplex should be in the range of 1-5 µM.

    • Prepare a control sample containing only the single-stranded HNA oligonucleotide to obtain its melting profile.

  • Thermal Denaturation and Renaturation:

    • Heat the duplex solution to 95°C for 5 minutes to ensure complete denaturation.

    • Allow the solution to cool slowly to room temperature to facilitate proper annealing.

  • Data Acquisition:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.[19]

    • Set the wavelength to 260 nm.

    • Equilibrate the sample at the starting temperature (e.g., 20°C) for 5 minutes.

    • Increase the temperature at a controlled rate (e.g., 0.5-1°C per minute) up to the final temperature (e.g., 95°C).

    • Record the absorbance at each temperature increment.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to obtain a melting curve.

    • The Tm is determined from the first derivative of the melting curve, which corresponds to the peak of the curve.

    • Specialized software is often used for accurate Tm determination.[20][21]

Diagram 2: Thermal Melting Analysis Workflow

Tm_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Oligo_Prep Oligonucleotide Synthesis & Purification Annealing Anneal HNA and Complementary Strand Oligo_Prep->Annealing Spectro UV-Vis Spectrophotometer with Temp. Control Annealing->Spectro Heating Ramp Temperature (e.g., 20-95°C) Spectro->Heating Abs_Measure Measure A260 Heating->Abs_Measure Melting_Curve Plot A260 vs. Temp. Abs_Measure->Melting_Curve Derivative Calculate First Derivative Melting_Curve->Derivative Tm_Determination Identify Tm at Peak Derivative->Tm_Determination

A streamlined workflow for determining the melting temperature (Tm) of HNA duplexes.

2.2. Circular Dichroism (CD) Spectroscopy of HNA Duplexes

Principle: Circular Dichroism (CD) spectroscopy is a powerful technique for probing the secondary structure of nucleic acids.[22][23][24] Different helical conformations (e.g., A-form, B-form, Z-form) exhibit distinct CD spectra.[25] CD spectroscopy can be used to confirm the A-type helical structure of HNA duplexes and to monitor conformational changes upon hybridization.[26][27]

Protocol:

  • Sample Preparation:

    • Prepare HNA duplexes as described in the thermal melting protocol (Section 2.1).

    • The final concentration of the duplex for CD analysis is typically in the range of 5-10 µM.

    • The buffer should be free of components that absorb strongly in the UV region of interest.

  • Instrument Setup:

    • Use a CD spectropolarimeter.

    • Calibrate the instrument according to the manufacturer's instructions.

    • Use a quartz cuvette with a path length of 1 cm.

  • Data Acquisition:

    • Scan the sample from approximately 320 nm to 200 nm at a controlled temperature (e.g., 20°C).

    • Set the scanning speed, bandwidth, and response time to obtain a good signal-to-noise ratio.

    • Acquire multiple scans (e.g., 3-5) and average them to improve data quality.

    • Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

  • Data Analysis:

    • The resulting CD spectrum is a plot of ellipticity (in millidegrees) versus wavelength.

    • The characteristic CD spectrum of an A-form helix, which is expected for HNA duplexes, typically shows a positive peak around 260-270 nm and a strong negative peak around 210 nm.[28]

    • Compare the obtained spectrum to reference spectra of known A-form and B-form duplexes.[29]

Table 1: Representative Thermal Melting Temperatures (Tm) of HNA Duplexes

Duplex TypeSequence (HNA strand underlined)Tm (°C)Reference
HNA:RNA5'-h(UCU GUC)-3' : 5'-r(GAC AGA)-3'65.0[1]
HNA:DNA5'-h(UCU GUC)-3' : 5'-d(GAC AGA)-3'53.5[1]
DNA:RNA5'-d(TCT GTC)-3' : 5'-r(GAC AGA)-3'51.0[1]
DNA:DNA5'-d(TCT GTC)-3' : 5'-d(GAC AGA)-3'48.0[1]

Note: Tm values are illustrative and can vary with sequence, concentration, and buffer conditions.

Part 3: Application Notes
3.1. HNA in Antisense Therapeutics

The combination of high binding affinity for RNA targets and exceptional nuclease resistance makes HNA an ideal candidate for antisense applications.[1][2] HNA-based antisense oligonucleotides can effectively down-regulate the expression of disease-causing genes by binding to specific mRNA targets and inhibiting their translation.[1]

Key Advantages for Antisense Therapy:

  • Enhanced Target Engagement: The high affinity of HNA for RNA leads to more potent and durable target knockdown.

  • Improved In Vivo Stability: Resistance to nucleases prolongs the therapeutic effect and may allow for less frequent dosing.[1]

  • Reduced Off-Target Effects: The unique structure of HNA can minimize non-specific interactions with other cellular components.[1]

3.2. HNA in Molecular Diagnostics

The superior binding properties and mismatch discrimination of HNA make it a valuable tool for the development of highly sensitive and specific diagnostic assays.[1][16][][31][32]

Applications in Diagnostics:

  • Molecular Probes: HNA can be used as fluorescently labeled probes for the detection of specific DNA or RNA sequences in techniques like fluorescence in situ hybridization (FISH) and microarrays.[1][16][]

  • PCR Primers: The incorporation of HNA into PCR primers can enhance their binding specificity and improve the amplification of challenging templates.[1]

  • Single Nucleotide Polymorphism (SNP) Detection: The high mismatch discrimination of HNA enables the reliable detection of single base changes in DNA, which is crucial for genetic testing and personalized medicine.[16]

Diagram 3: HNA in Antisense and Diagnostic Applications

HNA_Applications cluster_antisense Antisense Therapy cluster_diagnostics Molecular Diagnostics HNA Hexitol Nucleic Acid (HNA) mRNA Target mRNA HNA->mRNA High Affinity Binding Target_NA Target DNA/RNA HNA->Target_NA High Specificity Binding Translation_Block Blockage of Translation mRNA->Translation_Block Protein_Downregulation Disease Protein Downregulation Translation_Block->Protein_Downregulation Probe_Hybridization Specific Probe Hybridization Target_NA->Probe_Hybridization Signal_Detection Signal Detection (e.g., Fluorescence) Probe_Hybridization->Signal_Detection

Overview of HNA applications in therapeutic and diagnostic fields.

Conclusion

Hexitol Nucleic Acids possess a unique combination of properties that make them a highly attractive class of synthetic nucleic acid analogues. Their robust structure, exceptional duplex stability, and resistance to enzymatic degradation provide significant advantages over natural nucleic acids in a variety of research and development settings. The protocols and application notes provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize HNA in their work. As research in this field continues to evolve, the influence of HNA in medicine and biotechnology is poised to expand, driven by its impressive and unique capabilities.[2]

References
  • D'Alonzo, D., Van Aerschot, A., Guaragna, A., Palumbo, G., Schepers, G., Capone, S., Rozenski, J., & Herdewijn, P. (2009). Synthesis and base pairing properties of 1',5'-anhydro-L-hexitol nucleic acids (L-HNA). Chemistry, 15(39), 10121–10131. [Link]

  • Bio-Synthesis Inc. (2024). What are Hexitol Nucleic Acids. Bio-Synthesis. [Link]

  • Declercq, R., Van Aerschot, A., & Herdewijn, P. (2002). Crystal structure of double helical hexitol nucleic acids. Journal of the American Chemical Society, 124(6), 978–985. [Link]

  • Boudou, V., Kerremans, L., De Bouvere, B., Lescrinier, E., Schepers, G., Busson, R., Van Aerschot, A., & Herdewijn, P. (1998). Base pairing of anhydrohexitol nucleosides with 2,6-diaminopurine, 5-methylcytosine and uracil asbase moiety. Nucleic Acids Research, 26(6), 1445–1450. [Link]

  • Herdewijn, P. (2006). Hexitol Nucleic Acids (HNA): Synthesis and Properties. Nucleosides, Nucleotides and Nucleic Acids, 16(7-9), 973-976. [Link]

  • Declercq, R., Van Aerschot, A., & Herdewijn, P. (2002). Crystal Structure of Double Helical Hexitol Nucleic Acids. Journal of the American Chemical Society, 124(6), 978-985. [Link]

  • De Bouvere, B., Kerremans, L., Hendrix, C., De Winter, H., Schepers, G., Van Aerschot, A., & Herdewijn, P. (1997). Hexitol nucleic acids (HNA): Synthesis and properties. Nucleosides & Nucleotides, 16(7-9), 973-976. [Link]

  • Swayze, E. E., Siwkowski, A. M., Wancewicz, E. V., Migawa, M. T., Wyrzykiewicz, T. K., Hung, G., Monia, B. P., & Bennett, C. F. (2002). Synthesis, Improved Antisense Activity and Structural Rationale for the Divergent RNA Affinities of 3′-Fluoro Hexitol Nucleic Acid (FHNA and Ara-FHNA) Modified Oligonucleotides. Journal of Medicinal Chemistry, 45(18), 3816–3819. [Link]

  • Declercq, R., Van Aerschot, A., & Herdewijn, P. (2002). Crystal Structure of Double Helical Hexitol Nucleic Acids. Request PDF. [Link]

  • Boudou, V., Kerremans, L., De Bouvere, B., Lescrinier, E., Schepers, G., Busson, R., Van Aerschot, A., & Herdewijn, P. (1998). Base pairing of anhydrohexitol nucleosides with 2,6-diaminopurine, 5-methylcytosine and uracil as base moiety. Nucleic Acids Research, 26(6), 1445-1450. [Link]

  • Kozlov, I. A., Politis, P. K., Van Aerschot, A., Busson, R., Herdewijn, P., & Orgel, L. E. (1999). Nonenzymatic synthesis of RNA and DNA oligomers on hexitol nucleic acid templates: the importance of the A structure. NASA Technical Reports Server. [Link]

  • De Bouvere, B., Kerremans, L., Hendrix, C., De Winter, H., Schepers, G., Van Aerschot, A., & Herdewijn, P. (1997). Hexitol Nucleic Acids (HNA): Synthesis and Properties. Nucleosides, Nucleotides & Nucleic Acids, 16(7-9), 973-976. [Link]

  • Kumar, P., Rathi, E., & Kumar, V. A. (2018). Synthesis of Protected Amino Hexitol Nucleosides as Building Blocks for Oligonucleotide Synthesis. The Journal of Organic Chemistry, 83(24), 15194–15201. [Link]

  • Kozlov, I. A., Politis, P. K., Van Aerschot, A., Busson, R., Herdewijn, P., & Orgel, L. E. (1999). Nonenzymatic Synthesis of RNA and DNA Oligomers on Hexitol Nucleic Acid Templates: The Importance of the A Structure. Journal of the American Chemical Society, 121(8), 1155–1159. [Link]

  • La-Venia, A., Le-Breton, N., Richert, L., Didier, P., & Charlet, C. (2020). Structural Studies of HNA Substrate Specificity in Mutants of an Archaeal DNA Polymerase Obtained by Directed Evolution. Biomolecules, 10(12), 1647. [Link]

  • Abramov, M., Schepers, G., Van Aerschot, A., Van Hummelen, P., & Herdewijn, P. (2008). HNA and ANA high-affinity arrays for detections of DNA and RNA single-base mismatches. Biosensors & Bioelectronics, 23(11), 1728–1732. [Link]

  • D'Alonzo, D. (2023). Hexitol Nucleic Acid (HNA): From Chemical Design to Functional Genetic Polymer. CoLab. [Link]

  • Zhang, Y., Liu, Y., & Liu, D. (2022). Functions and applications of enzymes in nucleic acid nanotechnology. Nano Research, 15(11), 9483–9503. [Link]

  • Petersen, M., Bondensgaard, K., Wengel, J., & Jacobsen, J. P. (2000). Structural studies of LNA:RNA duplexes by NMR: conformations and implications for RNase H activity. Journal of the American Chemical Society, 122(30), 7431–7439. [Link]

  • Aramini, J. M., & Germann, M. W. (1998). NMR studies of DNA duplexes containing α-anomeric nucleotides and polarity reversals. Biochemistry and Cell Biology, 76(2-3), 205–216. [Link]

  • Applied Photophysics. (2025). CD Spectroscopy for DNA and RNA: A Practical Tool for Structural and Stability Studies. Applied Photophysics. [Link]

  • McTigue, P. M., Peterson, R. J., & Kahn, J. D. (2011). Stability and Mismatch Discrimination of Locked Nucleic Acid-DNA Duplexes. Biochemistry, 50(45), 9922–9935. [Link]

  • Kypr, J., Fadrná, E., & Vorlíčková, M. (2006). Spectroscopic studies of sequence-dependent conformational transitions in asymmetric G/C rich double-stranded DNA. Biophysical Chemistry, 123(2-3), 114–122. [Link]

  • Kashiwase, K., Saji, H., & Satake, M. (2011). High-resolution melting analysis as an alternative method for human neutrophil antigen genotyping. Transfusion, 51(10), 2237–2243. [Link]

  • Urata, H., Shimizu, H., & Akagi, M. (2006). Structural studies of heterochiral DNA/DNA, RNA/RNA, and DNA/RNA duplexes. Nucleosides, Nucleotides & Nucleic Acids, 25(4-6), 359–367. [Link]

  • Herdewijn, P. (2000). Structures of the different hexitol based nucleic acids (HNA, ANA and...). ResearchGate. [Link]

  • La-Venia, A., Le-Breton, N., Richert, L., Didier, P., & Charlet, C. (2020). Comparison between a natural DNA-DNA duplex and a HNA-DNA duplex bound... ResearchGate. [Link]

  • McTigue, P. M., Peterson, R. J., & Kahn, J. D. (2011). Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes. Biochemistry, 50(45), 9922–9935. [Link]

  • O'Reilly, N. J., & Kool, E. T. (2022). Special Issue “Advances in Diagnostics: Applications of Nucleic Acids and Their Analogs”. International Journal of Molecular Sciences, 23(19), 11252. [Link]

  • ATDBio. (n.d.). Nucleic Acids Book - DNA duplex stability. ATDBio. [Link]

  • La-Venia, A., Le-Breton, N., Richert, L., Didier, P., & Charlet, C. (2024). Structural insights into the morpholino nucleic acid/RNA duplex using the new XNA builder Ducque in a molecular modeling pipeline. Nucleic Acids Research, 52(4), 1547–1560. [Link]

  • SE-Biology. (2025). Why are RNA duplexes more stable to denaturation by heat than DNA duplexes?. StackExchange. [Link]

  • Damha, M. J. (2021). Reimagining the Power of Nucleic Acids as Therapeutic and Diagnostic Agents. Molecules, 26(22), 6981. [Link]

  • Wang, Y., & Wang, Y. (2012). Effect of LNA- and OMeN-modified oligonucleotide probes on the stability and discrimination of mismatched base pairs. Journal of Biological and Environmental Sciences, 6(1), 1-10. [Link]

  • Lavigne, M., & Suo, Z. (2008). Duplex structural differences and not 2′-hydroxyls explain the more stable binding of HIV-reverse transcriptase to RNA-DNA versus DNA-DNA. Nucleic Acids Research, 36(18), 5894–5903. [Link]

  • You, Y., Moreira, B. G., Behlke, M. A., & Owczarzy, R. (2006). Design of LNA probes that improve mismatch discrimination. Nucleic Acids Research, 34(8), e60. [Link]

  • BioLab. (2021). BioLab Webinar: Circular Dichroism. YouTube. [Link]

  • Wang, Y., Wang, Y., & Wang, Y. (2022). Insights into the enzymatic degradation of DNA expedited by typical perfluoroalkyl acids. Environmental Science & Technology, 56(15), 10815–10824. [Link]

  • Reyes, J., Medina Orozco, L., Jaramillo, M., Romero, I., & Soriano, A. (2014). Degradation of nucleic acids and nucleotides in several conditions with perspectives of retrieval: A review. Advances in Bioscience and Biotechnology, 5(1), 36-39. [Link]

  • Kumar, A., & Bansal, M. (2024). NuCDB: A databank of nucleic acids circular dichroism spectra. bioRxiv. [Link]

  • Kumar, A., & Bansal, M. (2022). Secondary structural characterization of the nucleic acids from circular dichroism spectra using extreme gradient boosting decision-tree algorithm. ResearchGate. [Link]

  • Shomu's Biology. (2021). How to find which DNA is more stable. YouTube. [Link]

  • Gene Quantification. (n.d.). High Resolution Melt Assay Design and Analysis. gene-quantification.de. [Link]

  • Bussi, G. (2023). Atomistic simulations of RNA duplex thermal denaturation: sequence- and forcefield-dependence. bioRxiv. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1,5-Anhydrohexitol Nucleoside Synthesis

The following technical guide is structured as a Tier-3 Support Knowledge Base for researchers working with Hexitol Nucleic Acids (HNA) and Altritol Nucleic Acids (ANA). Topic: Overcoming Synthetic Challenges in HNA/ANA...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for researchers working with Hexitol Nucleic Acids (HNA) and Altritol Nucleic Acids (ANA).

Topic: Overcoming Synthetic Challenges in HNA/ANA Monomer & Oligomer Production Lead Scientist: Dr. A. Vance, Senior Applications Specialist Last Updated: March 2026

Executive Summary & Architecture

Welcome to the Hexitol Synthesis Support Hub. Unlike canonical ribose-based nucleosides, 1,5-anhydrohexitol nucleosides (HNA) and their altritol cousins (ANA) possess a six-membered saturated ring. This structural rigidity confers exceptional stability and RNA-binding affinity, but it fundamentally alters the synthetic rules.

The Critical Distinction: Standard nucleoside synthesis relies on the Vorbrüggen reaction (acid-catalyzed activation of an acetal/hemiacetal).

  • STOP: Do not attempt Vorbrüggen conditions on 1,5-anhydrohexitol scaffolds.

  • WHY: The "1,5-anhydro" nomenclature indicates that the C1 position is reduced to a methylene group (–CH₂–). There is no anomeric center to activate.

  • THE FIX: You must utilize Nucleophilic Substitution (

    
    )  or Mitsunobu coupling  to introduce the nucleobase.
    

Troubleshooting Module: The Sugar Scaffold

Context: The synthesis of the 1,5-anhydro-D-altritol or mannitol core usually begins with D-glucose or D-fructose derivatives.

FAQ 1: "My epoxide ring-opening yields are inconsistent. Why?"

Diagnosis: Regioselectivity failure during the opening of the anhydro-hexitol oxirane. Technical Insight: The epoxide opening is governed by the Fürst-Plattner rule (trans-diaxial opening). However, in fused systems or sterically crowded hexitols, nucleophilic attack is sensitive to the protecting groups at C4/C6.

Protocol: Regioselective Epoxide Opening

  • Target: 2,3-anhydro-D-lyxo-hexitol (precursor for ANA).

  • Reagent Choice:

    • For Azide (Amino precursors): Use

      
       in DMF with 
      
      
      
      (buffer).
    • For Hydride (Deoxygenation): Use

      
       in THF.
      
  • The Fix: If you observe C2/C3 mixtures, switch to a benzylidene acetal protection for C4/C6. The rigid bicyclic system enforces the chair conformation, directing the nucleophile to the C2 position (trans-diaxial) more effectively than silyl ethers.

Visualization: Scaffold Synthesis Workflow

ScaffoldFlow cluster_warning Critical Control Point Start D-Glucose / D-Fructose Reduct Reduction to 1,5-Anhydroglucitol Start->Reduct Protect Selective Protection (Trityl/Benzylidene) Reduct->Protect Activate C2-C3 Activation (Mesylation/Tosylation) Protect->Activate Epoxide Epoxide Formation (Base Induced) Activate->Epoxide Opening Nucleophilic Opening (Azide/Benzoyl) Epoxide->Opening

Caption: Figure 1. General workflow for generating the functionalized hexitol scaffold. The epoxide opening is the stereochemical determining step.

Troubleshooting Module: Nucleobase Coupling

Context: Introducing the base at the C2 position (hexitol numbering, equivalent to C1' in nucleosides).

FAQ 2: "I cannot get the purine to couple using standard silylation. What is wrong?"

Diagnosis: As noted in the Executive Summary, you are likely attempting an acid-catalyzed glycosylation on an ether. It will not work. Corrective Action: Switch to


 displacement of a triflate.

Protocol: Purine Introduction (The Herdewijn Method)

  • Substrate: 1,5-anhydro-2-O-triflyl-D-arabino-hexitol (for inversion to Rib-configuration) or similar sulfonate ester.

  • Base Preparation: Treat the purine (Adenine/Guanine) with

    
     (Sodium Hydride) in dry DMF.
    
  • Catalyst: Add 18-crown-6 (1.0 eq). This complexes the sodium cation, creating a "naked," highly reactive purine anion.

  • Reaction: Add the sugar triflate at

    
    , then warm to room temperature.
    
  • Stereochemistry Check: This is an

    
     reaction. It proceeds with inversion of configuration .
    
    • Input: Axial Triflate (

      
      -like).
      
    • Output: Equatorial Base (

      
      -like).
      
FAQ 3: "My pyrimidine yields are low with the hydride method. Alternatives?"

Diagnosis: Pyrimidines (Uracil, Thymine) are poor nucleophiles in simple


 displacements due to N1/N3 ambident reactivity and lower basicity.
Corrective Action:  Use the Mitsunobu Reaction .

Protocol: Pyrimidine Coupling via Mitsunobu

  • Substrate: 1,5-anhydro-hexitol with a free hydroxyl group at C2.

  • Reagents: Triphenylphosphine (

    
    ) and DIAD (Diisopropyl azodicarboxylate).
    
  • Mechanism: The reaction activates the alcohol (sugar) and allows the pronucleophile (base) to attack.

  • Stereochemistry: Inversion.

    • Requirement: To get the natural

      
      -configuration (equatorial), you must start with the axial alcohol  (e.g., 1,5-anhydro-D-mannitol derivative).
      

Data Comparison: Coupling Strategies

Nucleobase TypePreferred MethodReagentsStereochemical OutcomeKey Risk
Purines (A, G)

Displacement

, 18-crown-6, Triflate-Sugar
InversionElimination of Triflate (forming alkene)
Pyrimidines (T, U) Mitsunobu Coupling

, DIAD, OH-Sugar
InversionN3-alkylation (wrong regioisomer)
Cytosine ConversionConvert from UracilN/AHydrolysis of converting group

Visualization: The Coupling Decision Tree

CouplingLogic Start Base Coupling Strategy BaseType Identify Nucleobase Start->BaseType Purine Purine (A, G) BaseType->Purine Pyrim Pyrimidine (T, U, C) BaseType->Pyrim Method1 SN2 Displacement Purine->Method1 Method2 Mitsunobu Reaction Pyrim->Method2 Precursor1 Requires: Sugar-Triflate (Leaving Group) Method1->Precursor1 Precursor2 Requires: Sugar-OH (Free Alcohol) Method2->Precursor2 Outcome Product: Inverted Stereocenter Precursor1->Outcome Precursor2->Outcome

Caption: Figure 2. Decision logic for nucleobase introduction based on base basicity and nucleophilicity.

Troubleshooting Module: Oligonucleotide Assembly

Context: You have the monomer, but solid-phase synthesis (SPS) is failing or giving n-1 deletions.

FAQ 4: "Why is the coupling efficiency of HNA phosphoramidites lower than DNA?"

Diagnosis: Steric Hindrance. The six-membered hexitol ring is more bulky and rigid than the furanose ring. The phosphoramidite at C4' or C6' (depending on linkage) is less accessible. Solution:

  • Increase Coupling Time: Extend tetrazole/activator contact time from 2 minutes to 6–10 minutes .

  • Concentration: Increase phosphoramidite concentration to 0.12 M (vs standard 0.05 M).

  • Activator: Use 5-Ethylthio-1H-tetrazole (ETT) instead of standard tetrazole for higher acidity and faster kinetics.

References & Validation

Grounding Statement: The protocols above are derived from the foundational work of the Herdewijn group (KU Leuven), who pioneered HNA synthesis.

  • Herdewijn, P., et al. "Hexitol Nucleic Acids (HNA): Synthesis and properties."[1][2][3] Nucleosides and Nucleotides, 1997.[1][2][4] 1

  • D'Alonzo, D., et al. "Synthesis and base pairing properties of 1',5'-anhydro-L-hexitol nucleic acids (L-HNA)." Chemistry - A European Journal, 2009. 3

  • Verheggen, I., et al. "Synthesis, biological evaluation, and structure analysis of a series of new 1,5-anhydrohexitol nucleosides." Journal of Medicinal Chemistry, 1995.[5] 5[6]

  • Current Protocols. "Synthesis of 1,5-anhydrohexitol building blocks for oligonucleotide synthesis." Current Protocols in Nucleic Acid Chemistry, 2003.[7] 7[6]

Sources

Optimization

Technical Support Center: Automated HNA Oligonucleotide Synthesis

Welcome to the technical support center for the automated synthesis of Hexitol Nucleic Acid (HNA) oligonucleotides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the automated synthesis of Hexitol Nucleic Acid (HNA) oligonucleotides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your HNA synthesis experiments. As specialists in nucleic acid chemistry, we understand the nuances of working with modified nucleotides and have compiled this resource to address the specific challenges you may encounter.

A Word on HNA Synthesis

HNA is a xeno-nucleic acid (XNA) that exhibits unique and valuable properties, including high affinity for RNA targets and resistance to nuclease degradation.[1] Its synthesis relies on the robust and well-established phosphoramidite chemistry, the same core technology used for DNA and RNA synthesis.[2][3] However, the distinct hexitol sugar surrogate in HNA introduces specific considerations that require careful attention to achieve high-yield and high-purity oligonucleotides. This guide will walk you through the common hurdles and provide you with the knowledge to overcome them.

Troubleshooting Guide: From Low Yield to Impure Product

This section is structured in a question-and-answer format to directly address the most common issues encountered during automated HNA oligonucleotide synthesis.

Low Synthesis Yield

Question: My final HNA oligonucleotide yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Low yield is a multifaceted problem that can stem from issues at various stages of the synthesis cycle. A systematic approach is crucial for diagnosis.

1. Inefficient Coupling of HNA Phosphoramidites:

This is the most common culprit for low yield. Incomplete coupling at each cycle leads to an accumulation of truncated sequences (n-1, n-2, etc.).

  • Possible Cause: Suboptimal coupling time.

    • Explanation: HNA phosphoramidites, due to the different sugar geometry, might have slightly different reaction kinetics compared to standard DNA or RNA amidites.[4]

    • Solution: Increase the coupling time for HNA monomers. A good starting point is to double the standard coupling time used for DNA synthesis. For particularly stubborn couplings, a triple coupling step can be beneficial.[4]

  • Possible Cause: Degraded HNA phosphoramidites.

    • Explanation: Phosphoramidites are sensitive to moisture and oxidation.[] Degradation leads to inactive monomers that will not couple.

    • Solution:

      • Ensure your HNA phosphoramidites are fresh and have been stored under an inert atmosphere (argon or nitrogen) at the recommended temperature (-20°C).[6]

      • Use anhydrous acetonitrile (<30 ppm water) for dissolving the amidites.[4]

      • Prepare fresh amidite solutions for each synthesis run.

  • Possible Cause: Inefficient activator.

    • Explanation: The activator plays a critical role in protonating the phosphoramidite for the coupling reaction.[] An inappropriate or degraded activator will lead to poor coupling efficiency.

    • Solution:

      • Use a high-quality activator such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[8]

      • Ensure the activator solution is fresh and at the correct concentration as recommended by your synthesizer manufacturer.

2. Incomplete Detritylation (Deblocking):

  • Possible Cause: Inefficient removal of the 5'-DMT protecting group.

    • Explanation: The dimethoxytrityl (DMT) group protects the 5'-hydroxyl group and must be removed at the beginning of each cycle to allow for the next monomer to be added. Incomplete removal leaves a capped chain that cannot be extended.[8]

    • Solution:

      • Ensure the deblocking solution (typically trichloroacetic acid or dichloroacetic acid in dichloromethane) is fresh and at the correct concentration.

      • Prolonged contact with acid can lead to depurination, so follow the synthesizer's recommended deblocking time.[8]

3. Inefficient Capping:

  • Possible Cause: Failure to block unreacted 5'-hydroxyl groups.

    • Explanation: After the coupling step, any unreacted 5'-hydroxyl groups must be permanently blocked (capped) to prevent them from reacting in subsequent cycles, which would lead to oligonucleotides with internal deletions.[8]

    • Solution:

      • Verify that your capping reagents (Cap Mix A: acetic anhydride and Cap Mix B: N-methylimidazole) are fresh and being delivered correctly.[8]

Product Purity Issues

Question: My final HNA oligonucleotide product shows multiple peaks on HPLC analysis, indicating impurities. How can I identify and eliminate these?

Impurities in the final product can be broadly categorized as failure sequences (shorter than the full-length product) and modified forms of the full-length product.

1. Presence of Truncated Sequences (n-1, n-2):

  • Primary Cause: Inefficient coupling or capping.

    • Explanation: As discussed under "Low Synthesis Yield," poor coupling efficiency is the main source of truncated sequences.[9] Inefficient capping allows these truncated sequences to have a free 5'-OH, which can lead to further side reactions.

    • Solution: Refer to the troubleshooting steps for inefficient coupling and capping above.

2. Presence of Sequences with Deletions:

  • Cause: Incomplete detritylation followed by successful coupling in a subsequent cycle.

    • Explanation: If the DMT group is not removed from a chain in one cycle, that chain will not be extended. If the DMT group is then removed in the next cycle, the chain will be extended, resulting in a sequence with a single internal deletion.

    • Solution: Ensure your deblocking step is efficient.

3. Broader Peaks or Shoulders on HPLC:

  • Possible Cause: Incomplete deprotection of base or phosphate protecting groups.

    • Explanation: The protecting groups on the nucleobases (e.g., benzoyl, isobutyryl) and the cyanoethyl groups on the phosphate backbone must be completely removed after synthesis.[10] Residual protecting groups will result in species with different retention times on reverse-phase HPLC.

    • Solution:

      • Ensure the deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine) is fresh and of high quality.[11]

      • Follow the recommended deprotection time and temperature. For HNA, standard deprotection conditions used for DNA are generally applicable, but it is always best to consult the phosphoramidite supplier's recommendations.

  • Possible Cause: Formation of adducts.

    • Explanation: During deprotection, the cleavage of the cyanoethyl protecting group from the phosphate backbone generates acrylonitrile as a byproduct. Acrylonitrile can react with the nucleobases, particularly thymine, to form adducts.[]

    • Solution: Use a deprotection solution containing a scavenger, such as methylamine, which reacts with acrylonitrile and reduces the formation of adducts.

FAQs: HNA Synthesis Best Practices

Q1: Are there any special considerations for dissolving HNA phosphoramidites?

Most HNA phosphoramidites are soluble in anhydrous acetonitrile, similar to standard DNA and RNA amidites.[4] However, if you are using a particularly lipophilic modified HNA, you may need to use dichloromethane. Always ensure your solvent is of high purity and has a low water content (<30 ppm).[4]

Q2: What is the recommended scale for a first-time HNA synthesis?

It is advisable to start with a small-scale synthesis (e.g., 0.2 or 1 µmol) to optimize your protocol and confirm the performance of your reagents before proceeding to a larger scale.

Q3: How should I store my HNA phosphoramidites?

HNA phosphoramidites should be stored at -20°C under an inert atmosphere (argon or nitrogen).[6] Once dissolved, the solution should be used promptly and any remaining solution should be stored under an inert gas to prevent degradation.

Q4: What quality control methods are recommended for HNA oligonucleotides?

A combination of analytical techniques is recommended to ensure the quality of your synthesized HNA:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for assessing the purity of your crude and purified product. It can separate the full-length product from shorter failure sequences.[13]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry should be used to confirm the molecular weight of the final product, verifying that the correct sequence was synthesized.[14][15]

  • Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This technique provides excellent resolution for separating oligonucleotides based on their charge (length) and can be very useful for purity analysis.[13]

  • Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can also be used to assess the purity of your HNA oligonucleotide, especially for longer sequences.

Q5: Can I use standard cleavage and deprotection protocols for HNA?

In many cases, standard protocols using concentrated ammonium hydroxide or AMA (ammonium hydroxide/methylamine) are effective for HNA.[11] However, it is crucial to check the recommendations from the HNA phosphoramidite supplier, as some modifications may require milder deprotection conditions to avoid degradation.

Experimental Protocols and Workflows

Protocol 1: Automated HNA Oligonucleotide Synthesis Cycle

This protocol outlines the key steps in a single cycle of HNA synthesis on an automated synthesizer.

  • Deblocking (Detritylation):

    • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

    • Action: Removes the 5'-DMT protecting group from the growing oligonucleotide chain.

    • Monitoring: The orange color of the cleaved trityl cation can be monitored spectrophotometrically to assess coupling efficiency from the previous cycle.

  • Coupling:

    • Reagents: HNA phosphoramidite solution (0.1 M in anhydrous acetonitrile), Activator solution (e.g., 0.25 M ETT in acetonitrile).

    • Action: The activated HNA phosphoramidite is coupled to the free 5'-hydroxyl group of the growing chain.

    • Key Parameter: Coupling time. Start with at least double the standard DNA coupling time.

  • Capping:

    • Reagents: Cap Mix A (Acetic Anhydride/Pyridine/THF) and Cap Mix B (N-Methylimidazole/THF).

    • Action: Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

    • Action: Oxidizes the unstable phosphite triester linkage to a stable phosphate triester.

Protocol 2: Cleavage and Deprotection of HNA Oligonucleotides

This protocol describes a standard procedure for releasing the synthesized HNA from the solid support and removing protecting groups.

  • Transfer the solid support containing the synthesized HNA to a screw-cap vial.

  • Add 1 mL of concentrated ammonium hydroxide (28-30%) or AMA solution (1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine).

  • Seal the vial tightly.

  • Incubate at 55°C for 8-12 hours.

  • Allow the vial to cool to room temperature.

  • Transfer the supernatant containing the cleaved and deprotected HNA to a new tube.

  • Evaporate the solution to dryness using a centrifugal vacuum concentrator.

  • Resuspend the HNA pellet in nuclease-free water for analysis and purification.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low HNA Synthesis Yield check_coupling Check Coupling Efficiency (Trityl Monitoring) start->check_coupling coupling_ok Coupling > 98%? check_coupling->coupling_ok low_coupling Low Coupling Efficiency coupling_ok->low_coupling No check_other Investigate Other Steps (Deblocking, Capping) coupling_ok->check_other Yes cause1 Degraded Amidites? low_coupling->cause1 cause2 Suboptimal Coupling Time? cause1->cause2 No sol1 Use Fresh Amidites & Anhydrous MeCN cause1->sol1 Yes cause3 Activator Issue? cause2->cause3 No sol2 Increase Coupling Time (Double/Triple Couple) cause2->sol2 Yes sol3 Use Fresh Activator cause3->sol3 Yes sol1->check_coupling sol2->check_coupling sol3->check_coupling

Caption: A workflow diagram for troubleshooting low HNA synthesis yield.

HNA Synthesis Cycle Diagram

HNASynthesisCycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (HNA Amidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Next Cycle

Caption: The four main steps of the automated HNA synthesis cycle.

Data Summary Table: Common Impurities in HNA Synthesis
Impurity TypeDescriptionCommon Cause(s)Analytical Signature (RP-HPLC)
n-1, n-2, etc. Truncated sequencesInefficient coupling, Inefficient cappingPeaks eluting earlier than the full-length product
Internal Deletion Sequence missing one or more internal basesIncomplete detritylationPeak eluting slightly earlier than the full-length product
Adducts Modification of nucleobases (e.g., by acrylonitrile)Incomplete scavenging during deprotectionPeaks eluting close to or as a shoulder of the main product peak
Incompletely Deprotected Residual protecting groups on bases or phosphateInsufficient deprotection time/temperature, Degraded deprotection reagentBroader peaks or multiple peaks around the main product

References

  • ResearchGate. (n.d.). Various Coupling Agents in the Phosphoramidite Method for Oligonucleotide Synthesis | Request PDF. Retrieved from [Link]

  • Boyle, J. M., et al. (1986). A study of side reactions occurring during synthesis of oligodeoxynucleotides containing O6-alkyldeoxyguanosine residues at preselected sites. Carcinogenesis, 7(9), 1489-1493.
  • Lin, Y., & Li, Z. (2021). Oligonucleotide synthesis under mild deprotection conditions. Organic & Biomolecular Chemistry, 19(1), 57-64.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Oligonucleotides dt 5 mer on BIST A Column. Retrieved from [Link]

  • Gryaznov, S. M., & Letsinger, R. L. (1993). Advanced method for oligonucleotide deprotection. Nucleic acids research, 21(6), 1403-1408.
  • Zon, G. (1995). Analysis and purification of synthetic nucleic acids using HPLC. Current protocols in nucleic acid chemistry, 2(1), 10-5.
  • McMaster University. (n.d.). A Useful Guide to Oligo Synthesis and Automated DNA Sequencing. Retrieved from [Link]

  • Aragen. (n.d.). Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. Retrieved from [Link]

  • Zarytova, V. F., et al. (1997). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 25(16), 3344-3348.
  • Wikipedia. (n.d.). Nucleoside phosphoramidite. Retrieved from [Link]

  • Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]

  • Gilson. (n.d.). Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification. Retrieved from [Link]

  • CD BioGlyco. (n.d.). HNA-T phosphoramidite. Retrieved from [Link]

  • Studzińska, S., et al. (2018). Analysis of oligonucleotides by liquid chromatography with alkylamide stationary phase.
  • Mass Spectrometry Research Facility. (n.d.). Oligonucleotides. Retrieved from [Link]

  • Prakash, T. P., et al. (2015). Synthesis of 5′-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies. Organic letters, 17(15), 3742-3745.
  • Desgagné, M., et al. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Organic letters.
  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • Rozners, E., & Gissot, A. (2007). Mass Spectrometry of Oligonucleotides. CHIMIA International Journal for Chemistry, 61(5), 283-287.
  • Google Patents. (n.d.). WO2018177881A1 - Unylinker rapid cleavage.
  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

  • Schmid, J., et al. (2023). Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards. Metabolites, 13(10), 1056.
  • Annvarapu, V. (2016). Chromatographic analysis of oligonucleotide sequences using pH adjusted TEA/HFIP buffer system. University of Georgia.
  • Kagiopoulos, I., et al. (2024). Structural insights into a DNA polymerase reading the xeno nucleic acid HNA. Nucleic Acids Research, 52(1), 435-447.
  • ResearchGate. (n.d.). HNA synthesis, mass spectrometry (MS) analysis and reverse.... Retrieved from [Link]

  • Greenberg, M. M., & Gilmore, J. L. (1993). Photochemical cleavage of oligonucleotides from solid phase supports. The Journal of Organic Chemistry, 58(2), 707-708.
  • Desgagné, M., et al. (2025). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Organic letters.
  • TU Delft. (n.d.). Development and characterization of an HNA etching process for realization of big sensor tubes. Retrieved from [Link]

  • ResearchGate. (2026, January 21). Optimization of HNA etching parameters to produce high aspect ratio solid silicon microneedles. Retrieved from [Link]

  • ResearchGate. (2017, November 1). Structural basis for TNA synthesis by an engineered TNA polymerase. Retrieved from [Link]

  • MACHEREY-NAGEL. (n.d.). Protino 96-well Ni-NTA kit for His-tag protein purification, MN. Retrieved from [Link]

  • Chen, J., et al. (2018). Rapid Single-Step Affinity Purification of HA-Tagged Plant Mitochondria. Plant physiology, 177(3), 949-959.
  • SciSpace. (n.d.). His-Tag Purification Workflow Diagram. Retrieved from [Link]

Sources

Troubleshooting

Optimization of coupling efficiency for hexitol phosphoramidites

Subject: Optimization of Coupling Efficiency for Hexitol Phosphoramidites Executive Summary: The Steric Challenge Hexitol Nucleic Acids (HNA) differ fundamentally from DNA/RNA due to the insertion of a methylene group be...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Coupling Efficiency for Hexitol Phosphoramidites

Executive Summary: The Steric Challenge

Hexitol Nucleic Acids (HNA) differ fundamentally from DNA/RNA due to the insertion of a methylene group between O4' and C1', resulting in a rigid 1,5-anhydrohexitol backbone.[1] While this rigidity confers exceptional stability and RNA-binding affinity, it creates significant steric hindrance during solid-phase synthesis.

The Core Problem: The secondary hydroxyl group of the hexitol ring is less accessible than the primary hydroxyl in standard DNA. Consequently, standard DNA coupling protocols (2-minute coupling, 0.05 M amidite) invariably lead to low coupling efficiency (<90%) and the accumulation of deletion sequences (N-1, N-2).

This guide provides a field-validated protocol to elevate HNA coupling efficiency to >98%.

Critical Reagent Setup

Before initiating synthesis, the reagent configuration must be adjusted.[2] Standard DNA reagents are insufficient for HNA assembly.

ParameterStandard DNA ProtocolRequired HNA Protocol Scientific Rationale
Amidite Concentration 0.05 M - 0.1 M0.12 M - 0.15 M Higher kinetic driving force is required to overcome the steric bulk of the hexitol ring.
Activator 1H-Tetrazole (0.45 M)ETT (0.25 M) or BTT (0.25 M) Tetrazole is too weak. 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) provide the necessary acidity without causing excessive depurination.
Solid Support Standard CPG (500 Å)LCAA-CPG (500-1000 Å) Long Chain Alkyl Amine (LCAA) spacers reduce steric interference from the solid support surface during the first few couplings.
Diluent Anhydrous AcetonitrileAnhydrous Acetonitrile (<10 ppm H₂O) HNA phosphoramidites are highly sensitive to moisture. Molecular sieves (3Å) in the bottle are mandatory.
The Optimized Coupling Cycle

The following workflow modifies the standard phosphoramidite cycle. The critical deviation is the Coupling Step , which requires a "Double-Pump" or "Extended Wait" method.

Step-by-Step Protocol
  • Detritylation: Standard TCA (3%) in DCM. Monitor orange color to ensure complete removal of the bulky MMTr/DMTr group.

  • Coupling (The Critical Step):

    • Method: Pulse delivery.

    • Action: Deliver Amidite + Activator (1:1 ratio).

    • Wait: 600 seconds (10 minutes).

    • Optimization Note: For sequences >15-mers, perform a double coupling (Couple -> Wash -> Couple) to ensure >99% efficiency.

  • Capping: Standard Acetic Anhydride/N-Methylimidazole.

    • Crucial: Ensure capping is aggressive. Unreacted hexitol hydroxyls are difficult to cap later if missed here.

  • Oxidation: 0.02 M Iodine in THF/Pyridine/Water.

    • Standard times (30-60 seconds) are generally sufficient.

Visualizing the HNA Workflow

HNA_Synthesis_Cycle cluster_coupling CRITICAL: HNA Coupling Start Start Cycle Detritylation 1. Detritylation (3% TCA/DCM) Start->Detritylation Wash1 Wash (Acetonitrile) Detritylation->Wash1 Couple 2. Coupling (0.15M Amidite + 0.25M ETT) Wash1->Couple Wait Wait Step (10 - 15 Minutes) Couple->Wait Wash2 Wash (Acetonitrile) Wait->Wash2 Capping 3. Capping (Ac2O / NMI) Wash2->Capping Oxidation 4. Oxidation (Iodine/Water) Capping->Oxidation Oxidation->Detritylation Next Cycle

Figure 1: HNA Synthesis Cycle emphasizing the extended coupling duration required for hexitol monomers.

Troubleshooting Guide (FAQ)

This section addresses specific failure modes observed in HNA synthesis.

Q1: I am observing significant N-1 and N-2 deletion sequences in my Mass Spec. What is wrong?

Diagnosis: This is the hallmark of low coupling efficiency . Solution:

  • Check Water Content: The most common cause is wet acetonitrile. If your solvent has >30ppm water, the activator hydrolyzes the amidite faster than it couples. Action: Replace acetonitrile and add fresh molecular sieves.

  • Increase Coupling Time: If you are using <6 minutes, increase to 12-15 minutes.

  • Switch Activator: If using Tetrazole, switch to ETT or BTT immediately. The pKa of Tetrazole (4.8) is insufficient for rapid activation of sterically hindered HNA amidites.

Q2: My yield is good, but the final product has a lower mass than expected (Depurination).

Diagnosis: The activator might be too acidic, or the detritylation step is too long. Solution:

  • Check Activator: BTT is more acidic than ETT.[3] If you observe depurination (loss of A or G bases), switch from BTT to ETT or DCI (4,5-Dicyanoimidazole).

  • Wash Steps: Ensure thorough acetonitrile washes after the acid detritylation step to prevent acid carryover into the coupling step.

Q3: Can I use "Fast Deprotection" chemistry (AMA) with HNA?

Answer: Proceed with Caution. While HNA backbones are stable, the base protecting groups determine the deprotection chemistry.

  • Standard Protocol: Concentrated Ammonia (NH₄OH) at 55°C for 16 hours is the gold standard for HNA to ensure full base deprotection without degrading the hexitol backbone.

  • Risk: AMA (Ammonium Hydroxide/Methylamine) can be used only if you have verified that your specific HNA base protection is compatible.

Troubleshooting Logic Tree

Troubleshooting_Tree Problem Synthesis Failure Detected Type Identify Failure Mode Problem->Type N_minus_1 N-1 / Deletions (Coupling Failure) Type->N_minus_1 Low_Yield Low Overall Yield (Trityl Issues) Type->Low_Yield Wrong_Mass Wrong Mass (Depurination/Mod) Type->Wrong_Mass Water_Check Check Water Content (<10ppm required) N_minus_1->Water_Check Capping_Check Check Capping Reagents (Precipitate?) Low_Yield->Capping_Check Time_Check Coupling Time (Is it >10 mins?) Water_Check->Time_Check Water OK Activator_Check Activator Type (Use ETT/BTT) Time_Check->Activator_Check Time OK

Figure 2: Decision matrix for diagnosing HNA synthesis failures.

References
  • Verheggen, I., Van Aerschot, A., et al. (1993). Synthesis and anti-herpes virus activity of 1,5-anhydrohexitol nucleosides. Journal of Medicinal Chemistry.

  • Van Aerschot, A., et al. (1995). 1,5-Anhydrohexitol nucleic acids, a new promising antisense construct.[4] Angewandte Chemie International Edition.

  • Glen Research. (n.d.). Technical Brief: Activators for Oligonucleotide Synthesis.

  • Herdewijn, P. (2000).[4] Heterocyclic Modifications of Oligonucleotides and Antisense Technology.[1][3] Antisense & Nucleic Acid Drug Development.[1]

Sources

Optimization

HNA Oligomer Purification: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for Hexitol Nucleic Acid (HNA) oligomers. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals navigat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Hexitol Nucleic Acid (HNA) oligomers. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals navigate the unique biophysical challenges of HNA purification.

Unlike natural DNA or RNA, HNA replaces the natural furanose ring with a rigid, six-membered 1',5'-anhydrohexitol ring[1]. This pre-organization locks the oligomer into a highly stable A-type helical conformation, resulting in unprecedented thermodynamic stability and strong hybridization potential[2][3]. While this makes HNAs exceptional candidates for antisense therapeutics and aptamers, it also causes severe self-association, aggregation, and secondary structure formation during standard chromatographic purification. The following protocols and troubleshooting guides are engineered to overcome these specific bottlenecks.

Purification Decision Workflow

To achieve high-purity HNA oligomers, the purification strategy must be dictated by the sequence's propensity for self-association.

HNAPurification Crude Crude HNA Oligomer (Solid Support) Deprotect Cleavage & Deprotection (AMA, 35°C, 2h) Crude->Deprotect Desalt1 Initial Desalting (Sephadex G-25 + 20% MeCN) Deprotect->Desalt1 Decision Sequence Properties? (Length / G-Content) Desalt1->Decision SAX_HPLC SAX-HPLC (pH 12) (Disrupts A-type Helices) Decision->SAX_HPLC High Self-Affinity RP_HPLC RP-HPLC (TEAB/MeCN) (Hydrophobic Separation) Decision->RP_HPLC Short / Unstructured Desalt2 Final Desalting & QC (ESI-MS) SAX_HPLC->Desalt2 Sharp Peak Aggregates Peak Broadening / Aggregation RP_HPLC->Aggregates Broad Peak RP_HPLC->Desalt2 Sharp Peak Aggregates->SAX_HPLC Switch to Denaturing pH Pure Purified HNA Oligomer Desalt2->Pure

Logical workflow for the deprotection and purification of HNA oligomers.

Validated Experimental Protocols

Every step in HNA purification must account for the molecule's hydrophobicity and structural rigidity. The following protocols are self-validating systems designed to maximize yield and purity.

Protocol 1: Cleavage and Deprotection of HNA Oligomers

Causality: The rigid hexitol backbone can sterically restrict reagent diffusion during deprotection. Using AMA provides rapid deprotection, minimizing the exposure time that could lead to backbone degradation or side reactions[4].

  • Transfer the solid support (CPG or macroporous polystyrene) containing the synthesized HNA oligomer to a tightly sealed screw-cap vial.

  • Add 1.0 mL of AMA solution (a 1:1 v/v mixture of 33% aqueous ammonium hydroxide and 40% aqueous methylamine).

  • Incubate the suspension at 35°C for exactly 2 hours[4].

  • Chill the vial on ice for 10 minutes before opening. Critical: This prevents the aerosolization of the oligomer and loss of volatile amines.

  • Evaporate the supernatant to dryness under vacuum (e.g., using a SpeedVac).

Protocol 2: Denaturing Strong Anion-Exchange (SAX) HPLC

Causality: Because HNA forms exceptionally stable A-type helical structures[1][3], neutral pH chromatography often fails due to self-association. Operating at pH 12 deprotonates the imino protons of guanine and uracil/thymine, completely abolishing hydrogen bonding and disrupting secondary structures[2][4].

  • Resuspend the crude, dried HNA pellet in 500 µL of 20 mM NaOH (pH 12).

  • Inject the sample onto a Mono Q 10/100 GL column (or equivalent high-resolution SAX resin) pre-equilibrated with Buffer A (20 mM NaOH, pH 12)[4].

  • Elute using a linear gradient of Buffer B (20 mM NaOH, 1.0 M NaCl, pH 12) from 0% to 60% over 40 column volumes[2].

  • Monitor UV absorbance at 260 nm and collect the sharp, major peak.

  • Self-Validation Step: Immediately neutralize the collected fractions with 1 M Tris-HCl (pH 7.0) to prevent alkaline hydrolysis of the phosphodiester bonds.

Protocol 3: Reverse-Phase (RP) HPLC & Desalting

Causality: RP-HPLC is excellent for separating "DMT-on" (tritylated) sequences from failure sequences. TEAB acts as an ion-pairing reagent, masking the highly charged phosphate backbone and allowing the hydrophobic hexitol modifications to interact with the C18 stationary phase[2].

  • Desalt the neutralized SAX fractions using a Sephadex G-25 column (e.g., NAP-25) pre-equilibrated with 20% acetonitrile in water[4].

  • Inject the desalted sample onto a preparative C18 RP-HPLC column.

  • Elute using a gradient of 0.025 M Triethylammonium bicarbonate (TEAB) and Acetonitrile (e.g., 5% to 40% MeCN over 30 minutes)[2].

  • Lyophilize the purified fractions and verify the mass via ESI-MS.

Quantitative Comparison of Purification Modalities

Purification ModalitySeparation MechanismAdvantages for HNALimitations
SAX-HPLC (pH 12) Charge densityDisrupts stable A-type helices and self-association via high pH[2][4].Requires immediate neutralization post-elution to prevent hydrolysis.
RP-HPLC (Ion-Pairing) HydrophobicityExcellent for "DMT-on" purification; resolves n-1 failure sequences well[2].Prone to broad/split peaks if secondary structures are not fully melted.
Denaturing Urea-PAGE Size and ChargeUltimate resolution for long HNA oligomers or complex aptamers[4].Low throughput; requires tedious extraction and maceration from the gel matrix[4].
Gel Filtration (SEC) Hydrodynamic VolumeRapid desalting and removal of small molecule protecting groups[4].Cannot resolve failure sequences from the full-length product.

Troubleshooting Guide & FAQs

Q: During RP-HPLC, my HNA oligomer elutes as a broad, smeared peak or multiple distinct peaks despite being a single sequence. How do I fix this? A: This is the most common biophysical bottleneck with HNA. Due to the rigid 1',5'-anhydrohexitol backbone, HNAs form highly stable, pre-organized structures and self-associate even at low concentrations[1][2]. During RP-HPLC at neutral pH, these different conformers elute at different retention times. Solution: Switch to SAX-HPLC at pH 12 to fully denature the oligomer[2][4]. If RP-HPLC is strictly required (e.g., for DMT-on purification), elevate the column temperature to 65–80°C to melt the secondary structures, and ensure your buffer contains an ion-pairing agent like TEAB[2].

Q: My overall yield of full-length HNA is significantly lower than my standard DNA syntheses. What is the mechanistic cause? A: The 1',5'-anhydrohexitol ring introduces steric hindrance that can impede the kinetics of the phosphoramidite coupling step during solid-phase synthesis. Solution: Increase the concentration of the HNA phosphoramidite building blocks to at least 0.11 M and extend the coupling time to 3–8 minutes[2][4]. Ensure coupling yields are consistently >95% per cycle before proceeding to cleavage[2].

Q: I am trying to extract my HNA aptamer from a denaturing Urea-PAGE gel, but the recovery is extremely poor. Why? A: HNA oligomers are highly hydrophobic compared to natural DNA/RNA. They can strongly adhere to the polyacrylamide matrix or aggregate during passive diffusion. Solution: After macerating the gel slices, perform freeze-thawing followed by passive diffusion overnight. Crucially, pass the extract through a 0.2 μm Spin-X column to remove gel debris, and ensure the elution buffer contains a chaotropic agent or a low percentage of organic solvent before ethanol precipitation[4].

Q: Can I use standard desalting columns (like NAP-25) for HNA without modification? A: While standard Sephadex G-25 columns work, the hydrophobicity of the hexitol backbone can cause non-specific adsorption to the resin, reducing your final yield. Solution: Supplement your elution buffer with 20% acetonitrile. This disrupts hydrophobic interactions between the HNA and the Sephadex matrix, ensuring quantitative recovery[4].

References

  • Characterization of an HNA aptamer suggests a non-canonical G-quadruplex motif.National Institutes of Health (NIH) / PMC.
  • Improved hybridisation potential of oligonucleotides comprising O-methylated anhydrohexitol nucleoside congeners.National Institutes of Health (NIH) / PMC.
  • Crystal Structure of Double Helical Hexitol Nucleic Acids.
  • Nonenzymatic Synthesis of RNA and DNA Oligomers on Hexitol Nucleic Acid Templates: The Importance of the A Structure.Journal of the American Chemical Society.

Sources

Troubleshooting

Technical Support Center: 1,5-Anhydro-2,6-dideoxy-hexitol Stability &amp; Troubleshooting

Welcome to the Advanced Technical Support Center. 1,5-anhydro-2,6-dideoxy-hexitol (systematically known as 2-methyloxane-3,4-diol) is a highly specialized tetrahydropyran derivative.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. 1,5-anhydro-2,6-dideoxy-hexitol (systematically known as 2-methyloxane-3,4-diol) is a highly specialized tetrahydropyran derivative. It serves as a critical building block in the synthesis of deoxysugar analogs, macrolide antibiotics, and artificial hexitol nucleic acids (HNAs)[1]. However, due to its unique electronic structure, this compound is notoriously sensitive to degradation during synthetic manipulations.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maintain the structural integrity of 2,6-dideoxy hexitols during complex reactions.

Part 1: Core FAQs on Degradation Mechanisms

Q1: Why does 1,5-anhydro-2,6-dideoxy-hexitol rapidly degrade in acidic reaction mixtures? A: The stability of pyranose and tetrahydropyran rings is heavily dependent on the inductive effects of their substituents. In fully oxygenated sugars, hydroxyl groups inductively withdraw electron density, stabilizing the ether linkage against protonation. In 2,6-dideoxy systems, the absence of these electronegative groups at the C2 and C6 positions significantly increases the electron density on the ring oxygen. This makes the oxygen highly susceptible to Brønsted or Lewis acid-catalyzed protonation. Subsequent pathways lead to premature ring-opening, oxocarbenium ion formation, and irreversible elimination (dehydration) to form dienes or furan derivatives[2].

Q2: I am observing unexpected dialdehyde byproducts during my reaction. What is the mechanism? A: The C3 and C4 positions of 1,5-anhydro-2,6-dideoxy-hexitol contain a vicinal diol system. If your reaction involves oxidants (e.g., sodium periodate, Dess-Martin periodinane, or certain metal-catalyzed aerobic conditions), this 1,2-diol undergoes rapid oxidative cleavage (the Malaprade reaction). This breaks the C3-C4 carbon-carbon bond to yield a dialdehyde. Furthermore, harsh oxidative conditions can initiate C-H abstraction adjacent to the ring oxygen, further degrading the tetrahydropyran core[3].

Q3: How can I stabilize the substrate for downstream coupling or functionalization? A: The most effective thermodynamic strategy is the installation of "disarming" protecting groups. Converting the C3 and C4 hydroxyls into electron-withdrawing esters (e.g., benzoates or trichloroacetates) inductively pulls electron density away from the ring oxygen. This disarming effect significantly increases the stability of the 2,6-dideoxy tetrahydropyran ring against acid-catalyzed degradation[2]. Alternatively, if performing glycosylation-like couplings, utilizing strictly neutral conditions (e.g.,


 mixtures) avoids acid-promoted decomposition entirely[4].

Part 2: Troubleshooting Guide & Quantitative Diagnostics

To quickly identify the specific degradation pathway occurring in your reaction vessel, cross-reference your analytical data with the quantitative signatures in the table below.

Table 1: Quantitative Degradation Signatures & Corrective Actions

Degradation PathwayDiagnostic NMR Signature (

H /

C)
Mass Spectrometry (

)
Tolerance LimitCorrective Action
Acid-Catalyzed Dehydration Loss of C3/C4 methine protons; appearance of new alkene signals at

5.5–6.5 ppm.
-18 Da (Loss of

)
pH < 3.0 or >0.1 eq strong Lewis AcidSwitch to neutral promoters (e.g.,

)[4] or buffer with 2,6-lutidine.
Oxidative Cleavage Appearance of aldehyde protons at

9.5–10.0 ppm; loss of C3/C4 methines.
+2 Da (if hydrated) or variable>1.0 eq strong oxidant (e.g.,

)
Mask vicinal diol as an acetonide or bis-silyl ether prior to oxidation steps.
Lewis Acid Over-activation Broad polymeric signals; loss of distinct tetrahydropyran ring resonances.Polydisperse oligomer peaksTemp > -20 °C with strong Lewis acidsAttenuate Lewis acid strength (e.g., use

at -78 °C instead of TMSOTf).

Part 3: Experimental Workflow & Self-Validating Protocol

Optimized Protection Protocol for 2,6-Dideoxy Hexitols

Objective: To mask the C3/C4 diol and disarm the tetrahydropyran ring to prevent degradation during subsequent synthetic steps (e.g., HNA oligonucleotide synthesis).

Step 1: Azeotropic Drying Transfer 1,5-anhydro-2,6-dideoxy-hexitol (1.0 eq, typically 10 mmol) to a flame-dried round-bottom flask. Co-evaporate with anhydrous toluene (3 × 15 mL) under reduced pressure to remove trace moisture. Causality: Trace water acts as a nucleophile and exacerbates acid-catalyzed hydrolysis of the tetrahydropyran ring.

Step 2: Solvent and Base Addition Dissolve the dried substrate in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere. Add anhydrous pyridine (3.0 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

Step 3: Disarming Protection (Benzoylation) Cool the reaction mixture to 0 °C using an ice bath. Dropwise add benzoyl chloride (BzCl, 2.2 eq) over 15 minutes. Causality: The installation of electron-withdrawing benzoate groups will "disarm" the ring, reducing the basicity of the ring oxygen and preventing acid-catalyzed ring opening[2].

Step 4: Reaction Monitoring (Self-Validation) Stir the mixture at room temperature for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3). The reaction is self-validating: the complete disappearance of the highly polar diol spot (


) and the appearance of a single non-polar spot (

) confirms complete protection without ring degradation.

Step 5: Buffered Workup Quench the reaction with saturated aqueous


 (20 mL). Extract with DCM (3 × 20 mL). Crucial: Wash the combined organic layers with a pH 7 phosphate buffer  instead of standard acidic washes (like 1 M HCl). This prevents any premature deprotection or ring degradation during the workup phase.

Step 6: Isolation Dry the organic layer over anhydrous


, filter, and concentrate in vacuo. Purify via flash column chromatography to yield 1,5-anhydro-2,6-dideoxy-3,4-di-O-benzoyl-hexitol. Store at -20 °C over molecular sieves.

Part 4: Mandatory Visualization

Degradation_Pathways A 1,5-anhydro-2,6-dideoxy-hexitol (2-methyloxane-3,4-diol) B Acidic Conditions (Protonation of Ring O) A->B pH < 3 or Lewis Acids C Oxidative Conditions (e.g., NaIO4, DMP) A->C Oxidants D Ring Opening / Dehydration (Dienes/Furans) B->D Heat / Electron Flow E Vicinal Diol Cleavage (Dialdehyde Formation) C->E C3-C4 Bond Cleavage

Mechanistic pathways of 1,5-anhydro-2,6-dideoxy-hexitol degradation under acidic and oxidative stress.

Experimental_Workflow Step1 1. Substrate Prep Azeotropic Drying Step2 2. Protection Strategy Install Disarming Groups Step1->Step2 Step3 3. Reaction Execution Neutral/Mild Base Step2->Step3 Step4 4. Buffered Workup pH 7 Extraction Step3->Step4 Decision NMR/MS Degradation? Step4->Decision Opt1 Yes: Attenuate Lewis Acid Decision->Opt1 Impurities detected Opt2 No: Proceed to Downstream Synthesis Decision->Opt2 Clean product Opt1->Step3 Re-optimize conditions

Self-validating experimental workflow for the protection and reaction of 2,6-dideoxy hexitols.

References[4] Synthesis of 2-deoxy and 2,6-dideoxy glycosides under neutral conditions in LiClO4/Et2O mixtures. Chemical Communications (RSC Publishing). URL[2] Stereoselective Approaches to β-Linked 2-Deoxy Sugars. MDPI. URL[1] The Medicinal Chemistry of Artificial Nucleic Acids and Therapeutic Oligonucleotides. MDPI. URL[3] Tetrahydropyran. Wikipedia. URL

Sources

Optimization

Technical Support Center: Scalable Synthesis of L-Anhydrohexitol Nucleosides

The following technical guide is designed for researchers and drug development professionals focusing on the synthesis of L-Anhydrohexitol Nucleosides (L-HNA) . Unlike standard nucleosides where the base is attached to t...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and drug development professionals focusing on the synthesis of L-Anhydrohexitol Nucleosides (L-HNA) . Unlike standard nucleosides where the base is attached to the anomeric carbon (C1), HNA features a base attached to the C2 position of a 1,5-anhydrohexitol scaffold. This structural distinction dictates a completely different synthetic strategy—relying on SN2 displacement or epoxide opening rather than the traditional Vorbrüggen glycosylation.

Core Directive

Objective: Establish a robust, scalable workflow for synthesizing L-HNA phosphoramidites. Critical Distinction: The base moiety in HNA is located at C2 , not C1. The C1 position is reduced (1,5-anhydro), rendering it non-reactive. Therefore, do not attempt Vorbrüggen glycosylation conditions (TMSOTf/Silylated base) intended for C1-anomeric coupling. The correct chemistry involves nucleophilic attack on an activated C2-center (epoxide or tosylate).

Module 1: Scaffold Preparation (The "Hardware")

Overview

The synthesis of L-HNA requires specific L-sugar precursors. The most scalable route involves the construction of 1,5-anhydro-L-hexitol epoxides . The stereochemistry of the epoxide is critical because the subsequent base insertion proceeds via SN2 mechanism with inversion of configuration.

Workflow Diagram

LHNA_Scaffold L_Glu L-Glucose Anhydro 1,5-Anhydro-L-glucitol L_Glu->Anhydro 1. NaBH4 2. Acid Cyclization Tosylate 2-O-Tosyl Derivative Anhydro->Tosylate Selective Protection & Tosylation Epoxide_Allo L-Allo-Epoxide (Target: Pyrimidines) Tosylate->Epoxide_Allo Base Treatment (Inversion at C2) Epoxide_Gulo L-Gulo-Epoxide (Target: Purines) Tosylate->Epoxide_Gulo Double Inversion Strategy

Figure 1: Divergent synthesis of activated epoxide scaffolds from L-Glucose.

Troubleshooting Guide: Scaffold Synthesis
Symptom Probable Cause Corrective Action
Low yield of 1,5-anhydroglucitol Incomplete reduction or polymerization during cyclization.Ensure complete reduction of L-glucose to L-glucitol (L-sorbitol) before acid cyclization. Use dry HCl in methanol for cyclization to prevent polymerization.
Inseparable mixture of epoxides Poor regioselectivity during tosylation.The C2-OH is the most reactive secondary hydroxyl after the primary C6 is protected. Use Dibutyltin oxide to selectively activate the cis-diol system if using a diol intermediate.
Epoxide hydrolysis Moisture in reaction or workup.1,5-anhydro-epoxides are sensitive to acid hydrolysis. Use basic workup conditions (NaHCO3) and store under inert atmosphere at -20°C.

Module 2: Nucleobase Coupling (The "Connection")

Mechanism & Protocol

This is the critical step. You are displacing a leaving group (or opening an epoxide) at C2.

  • Target: Beta-L-HNA (Base is cis to the hydroxymethyl group at C5? No, HNA configuration mimics DNA. In L-HNA, we target the specific spatial arrangement that allows hybridization with L-RNA/DNA).

  • Chemistry: Nucleophilic attack by the nucleobase anion.

Protocol A: The Epoxide Route (Preferred for Scalability)

Reagents: NaH (Sodium Hydride), DMF (Dimethylformamide), 15-crown-5 (optional). Substrate:

  • For Pyrimidines (U, C) : Use 2,3-anhydro-L-allo-hexitol . Attack at C2 inverts "allo" (down) to "arabino" (up), placing the base in the desired equatorial-like orientation.

  • For Purines (A, G) : Direct coupling is sluggish. Use L-gulo-epoxide followed by azidation, reduction, and construction of the purine ring on the amine (De Novo Purine Synthesis) OR use high-temperature coupling with LiH.

Protocol B: The Tosylate Displacement (Alternative)

Reagents: LiH (Lithium Hydride), DMF, 120°C. Substrate: 1,5-anhydro-4,6-O-benzylidene-3-deoxy-2-O-tosyl-L-ribo-hexitol. Mechanism: Direct SN2 displacement.

Coupling Logic Diagram

Coupling_Mechanism Base_Act Base Activation (Uracil + LiH -> Li-Uracil) Transition Transition State (SN2 Attack at C2) Base_Act->Transition Scaffold L-Allo-Epoxide (Activated C2) Scaffold->Transition Product L-HNA Nucleoside (Inverted Config at C2) Transition->Product Ring Opening Regioselective

Figure 2: SN2 Mechanism for Base Insertion at C2 of the Anhydrohexitol ring.

FAQ: Coupling Challenges

Q: Why am I getting N3-alkylated pyrimidines instead of N1?

  • A: This is a common issue with uracil/thymine in SN2 reactions.

    • Fix: Use N3-benzoyl protected uracil . This sterically hinders N3 and directs alkylation to N1. Alternatively, use O2,O4-bis(trimethylsilyl)uracil (Vorbrüggen-style base) with the epoxide, though this requires a Lewis acid (like BF3·OEt2) and is trickier to control than the basic LiH method.

Q: The reaction yields are low (<30%) for Purines.

  • A: Purines are poor nucleophiles for epoxide opening due to steric bulk.

    • Fix: Do not attempt direct coupling of Adenine/Guanine if yield is critical. Instead, open the L-gulo-epoxide with Sodium Azide (NaN3) to form the 2-azido intermediate. Reduce the azide to an amine, then build the purine ring on this amine using 5-amino-4,6-dichloropyrimidine (for Adenine) or related precursors [1].

Q: My product is an elimination product (Hexenitol), not the nucleoside.

  • A: Strong bases (NaH) at high heat can cause E2 elimination of the tosylate/epoxide.

    • Fix: Switch to Lithium Hydride (LiH) or Cesium Carbonate (Cs2CO3) . Lithium coordinates with the epoxide oxygen, acting as a mild Lewis acid to facilitate opening while being less basic than Sodium. Lower the temperature to 80-100°C and extend reaction time.

Module 3: Deprotection & Phosphoramidite Synthesis

Data Table: Typical Yields & Conditions
StepReagentsTypical YieldCritical Parameter
Benzylidene Removal 80% AcOH, 60°C85-95%Do not overheat; risk of glycosidic bond cleavage is low (it's an ether), but degradation can occur.
6-O-Tritylation MMTr-Cl, Pyridine90%Selective for primary alcohol (C6) over secondary (C4).
4-O-Phosphitylation CEP-Cl, DIPEA, DCM80-90%Strictly anhydrous . Water hydrolyzes the amidite instantly.
Protocol: Phosphoramidite Conversion
  • Dryness: Co-evaporate the protected nucleoside (6-O-MMTr-L-HNA) with dry pyridine (x2) and toluene (x2).

  • Reaction: Dissolve in dry DCM. Add DIPEA (4 eq). Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2 eq) dropwise at 0°C.

  • Monitoring: Warm to RT. Monitor by TLC (run in 5% MeOH/DCM with 1% TEA to prevent hydrolysis on silica).

  • Workup: Quench with NaHCO3. Wash with Brine. Dry over Na2SO4.

  • Purification: Flash chromatography using DCM/Hexane/TEA (49:49:2). TEA is mandatory to neutralize silica acidity.

FAQ: Final Steps

Q: The phosphoramidite degrades on the column.

  • A: Silica gel is acidic and will hydrolyze the P-N bond or detritylate the 6-position. You must pretreat the column with 1-5% Triethylamine (TEA) in the eluent.

Q: How do I confirm the L-configuration of my final product?

  • A: Since these are enantiomers of known D-HNA, the NMR spectra will be identical to D-HNA. You must rely on:

    • Optical Rotation: It should be equal in magnitude but opposite in sign to the D-series reference [2].

    • CD Spectroscopy: Circular Dichroism will show a mirror-image Cotton effect compared to D-HNA.

References

  • Synthesis of Protected Amino Hexitol Nucleosides as Building Blocks for Oligonucleotide Synthesis. Source: Journal of Organic Chemistry (2018). URL:[Link] Relevance: details the regioselective epoxide opening strategy and the "different strategy" for purines involving azidation.

  • Base pairing of anhydrohexitol nucleosides with 2,6-diaminopurine, 5-methylcytosine and uracil as base moiety. Source: Nucleic Acids Research (1999). URL:[Link] Relevance: Provides the foundational protocols for base insertion using Lithium Hydride and tosylate displacement.

  • Synthesis and base pairing properties of 1',5'-anhydro-L-hexitol nucleic acids (L-HNA). Source: Nucleosides, Nucleotides & Nucleic Acids (2009). URL:[Link] Relevance: Specifically addresses the L-series synthesis and the domino reaction approach.

  • Oligonucleotides with 1,5-anhydrohexitol nucleoside building blocks. Source: Current Protocols in Nucleic Acid Chemistry (2003). URL:[Link] Relevance: Detailed experimental protocols for the HNA building blocks.

Troubleshooting

Stability issues of HNA in different chemical environments

Welcome to the technical support center for Hexitol Nucleic Acid (HNA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of HNA in va...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Hexitol Nucleic Acid (HNA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of HNA in various chemical environments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and success of your research.

Introduction to HNA Stability

Hexitol Nucleic Acid (HNA) is a synthetic nucleic acid analogue that has garnered significant interest in the fields of antisense therapy, diagnostics, and nanotechnology. Its unique six-membered hexitol backbone, replacing the natural five-membered ribose or deoxyribose ring, confers remarkable properties, most notably its exceptional resistance to nuclease degradation. This intrinsic stability is a cornerstone of its utility in biological systems. However, like any sophisticated molecular tool, its performance is contingent on understanding its behavior in diverse chemical landscapes. This guide provides a comprehensive overview of HNA stability under various experimental conditions.

Frequently Asked Questions (FAQs)

General Stability

Q1: What makes HNA more stable than natural DNA or RNA?

A1: The enhanced stability of HNA stems from its modified backbone. The 1,5-anhydrohexitol ring is conformationally more rigid than the furanose ring of DNA and RNA. This structural feature, along with the absence of the 2'-hydroxyl group found in RNA, renders HNA highly resistant to degradation by a wide range of nucleases. This resistance is a key advantage for in vivo applications where nuclease activity is a major barrier for oligonucleotide therapeutics.

Q2: How should I store my HNA oligonucleotides?

A2: For long-term storage, it is recommended to store HNA oligonucleotides in a lyophilized state at -20°C or -80°C. In a nuclease-free environment, dried HNA should be stable for years. For short-term storage, reconstituted HNA in a nuclease-free, buffered solution (e.g., TE buffer, pH 7.5-8.0) at 4°C is suitable for up to two weeks. For longer periods in solution, storing at -20°C is advisable. Avoid repeated freeze-thaw cycles as this can lead to degradation.

pH and Ionic Strength

Q3: My experiment requires a low pH buffer. How will this affect my HNA?

A3: HNA, like other nucleic acids, can be destabilized at acidic pH. Below pH 5, acidic conditions can lead to the hydrolysis of the glycosidic bond, resulting in depurination (loss of adenine and guanine bases). One study on related hexopyranosylated cytosine nucleosides showed that degradation in acidic conditions is influenced by the number of sugar hydroxyl groups and the anomeric configuration. It is crucial to be aware that prolonged exposure to low pH can compromise the integrity of your HNA oligonucleotide.

Q4: I am working with a high pH buffer. Is my HNA stable?

A4: While HNA is more resistant to alkaline hydrolysis than RNA due to the absence of the 2'-hydroxyl group, very high pH (above 9) can still lead to the deprotonation of the imino protons of guanine and thymine. This can disrupt Watson-Crick base pairing and destabilize HNA duplexes. For experiments requiring alkaline conditions, it is advisable to limit the exposure time and temperature to minimize potential degradation.

Q5: How does salt concentration affect the stability of HNA duplexes?

A5: The stability of nucleic acid duplexes, including those containing HNA, is dependent on ionic strength. Cations in the solution, such as Na⁺, K⁺, and Mg²⁺, shield the negative charges of the phosphate backbone, reducing electrostatic repulsion between the strands and thus stabilizing the duplex. Generally, increasing the monovalent salt concentration increases the melting temperature (Tm) of the duplex. Divalent cations like Mg²⁺ are even more effective at stabilizing duplexes than monovalent cations.

Q6: I am observing poor hybridization efficiency. Could the ionic strength of my buffer be the issue?

A6: Yes, suboptimal ionic strength is a common cause of poor hybridization. If your buffer has a very low salt concentration, the electrostatic repulsion between the HNA and its target strand may be too high, preventing efficient duplex formation. Conversely, excessively high salt concentrations can sometimes promote non-specific binding. It is recommended to optimize the salt concentration for your specific application, typically in the range of 100-500 mM for monovalent salts.

Chemical Compatibility

Q7: Can I use chaotropic agents like urea or guanidinium chloride with HNA?

A7: Chaotropic agents are used to denature nucleic acids and proteins by disrupting hydrogen bonds and hydrophobic interactions. While they can be useful for certain applications, such as denaturing secondary structures in a target RNA, they will also denature your HNA duplexes. Guanidinium is generally a stronger denaturant than urea. If you need to use these agents, be aware that they will disrupt any pre-formed HNA duplexes.

Q8: Are reducing agents like DTT or TCEP compatible with HNA?

A8: Reducing agents such as Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are generally used to prevent the oxidation of sulfhydryl groups in proteins and are not expected to directly react with or degrade HNA under normal experimental conditions. However, it's important to note that the stability of these reducing agents themselves can be influenced by factors like pH and the presence of metal ions.

Q9: I need to cross-link my HNA to a protein. Are cross-linking agents like formaldehyde or glutaraldehyde compatible?

A9: Formaldehyde and glutaraldehyde are common cross-linking agents that react primarily with primary amines, such as the N-terminus and the side chain of lysine residues in proteins. Formaldehyde can also react with amino groups on DNA and RNA bases. While HNA itself is chemically stable, these agents can form covalent bonds with the nucleobases of your HNA, potentially interfering with hybridization. Glutaraldehyde is a more aggressive cross-linking agent than formaldehyde. If your experimental design involves cross-linking, it is crucial to optimize the reaction conditions (concentration, time, temperature) to achieve the desired cross-linking without compromising the function of your HNA.

Troubleshooting Guides

Issue 1: HNA Degradation Observed in Experiments
Potential Cause Troubleshooting Steps Explanation of Causality
Nuclease Contamination 1. Use nuclease-free water, buffers, and tips. 2. Wear gloves at all times. 3. Treat solutions with DEPC (diethylpyrocarbonate) where appropriate. 4. Perform a nuclease stability assay (see Protocol 1) to confirm HNA integrity.Although HNA is highly nuclease-resistant, significant contamination with potent nucleases can still lead to some degradation over time, especially at elevated temperatures.
Extreme pH 1. Measure the pH of all your buffers and solutions. 2. Ensure the pH is within the stable range for HNA (typically pH 6-9). 3. If extreme pH is required, minimize exposure time and temperature.Acidic conditions (pH < 5) can cause depurination, while highly alkaline conditions (pH > 9) can disrupt base pairing.
Chemical Incompatibility 1. Review all reagents in your experimental workflow. 2. Check for known incompatibilities with nucleic acids (e.g., strong oxidizing or reducing agents not intended for this use).Certain chemicals can directly modify or cleave the phosphodiester backbone or the nucleobases of HNA.
Issue 2: Low Hybridization Signal or Efficiency
Potential Cause Troubleshooting Steps Explanation of Causality
Suboptimal Ionic Strength 1. Measure the ionic strength of your hybridization buffer. 2. Optimize the salt concentration (e.g., perform a salt titration from 50 mM to 500 mM NaCl). 3. Consider the addition of divalent cations (e.g., 1-5 mM MgCl₂) if compatible with your experiment.Cations are essential for shielding the negative charges of the phosphate backbone, allowing the strands to come into close proximity for hybridization.
Incorrect Hybridization Temperature 1. Calculate the theoretical melting temperature (Tm) of your HNA duplex. 2. Perform hybridization at a temperature 5-10°C below the calculated Tm. 3. Optimize the hybridization temperature by running a temperature gradient experiment.The hybridization temperature needs to be low enough to allow for stable duplex formation but high enough to prevent non-specific binding.
Secondary Structure in Target RNA/DNA 1. Analyze the target sequence for potential stable secondary structures using prediction software. 2. Consider using a denaturing agent (e.g., formamide, low concentration of urea) in your hybridization buffer if compatible. 3. Increase the hybridization temperature to help melt out secondary structures.Stable hairpins or other secondary structures in the target sequence can prevent the HNA from binding to its complementary site.
Poor HNA Quality 1. Verify the concentration and purity of your HNA oligonucleotide (e.g., by UV-Vis spectrophotometry and PAGE or HPLC). 2. If the quality is questionable, obtain a newly synthesized and purified batch.Incomplete synthesis or degradation of the HNA oligonucleotide will lead to a lower concentration of full-length, functional molecules.

Experimental Protocols

Protocol 1: Nuclease Stability Assay

This protocol provides a general method for assessing the stability of HNA oligonucleotides in the presence of nucleases, such as in serum.

Materials:

  • HNA oligonucleotide

  • Unmodified DNA or RNA oligonucleotide of the same sequence (as a control)

  • Fetal Bovine Serum (FBS) or human serum

  • Nuclease-free water

  • Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Ethanol (100% and 70%)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • TBE buffer

  • Gel loading buffer (e.g., formamide with loading dyes)

  • Gel imaging system

Procedure:

  • In separate nuclease-free microcentrifuge tubes, dilute the HNA and control oligonucleotides to a final concentration of 1-5 µM in 90% serum.

  • Incubate the reactions at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of each reaction mixture.

  • To stop the reaction and isolate the oligonucleotide, treat the aliquots with Proteinase K to digest proteins.

  • Perform a phenol:chloroform extraction to remove remaining proteins, followed by ethanol precipitation to isolate the oligonucleotide.

  • Resuspend the oligonucleotide pellet in TE buffer or nuclease-free water.

  • Add gel loading buffer to the samples and heat at 95°C for 5 minutes to denature.

  • Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Stain the gel (e.g., with SYBR Gold) and visualize using a gel imaging system.

  • Quantify the band intensity of the full-length oligonucleotide at each time point to determine the degradation kinetics.

Protocol 2: Thermal Denaturation (Melting Temperature, Tm) Analysis

This protocol describes how to determine the melting temperature of an HNA duplex using a UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

Materials:

  • HNA oligonucleotide and its complementary target (RNA or DNA)

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • Nuclease-free water

  • UV-Vis spectrophotometer with a Peltier temperature controller

Procedure:

  • Anneal the HNA and its complementary strand by mixing them in equimolar amounts in the melting buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

  • Prepare the final sample for analysis by diluting the annealed duplex to a final concentration of approximately 1-2 µM in the melting buffer.

  • Place the sample in a quartz cuvette and load it into the spectrophotometer.

  • Set the spectrophotometer to monitor the absorbance at 260 nm.

  • Program the temperature controller to ramp the temperature from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a slow, constant rate (e.g., 0.5-1°C per minute).

  • Record the absorbance at 260 nm as a function of temperature.

  • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined by finding the maximum of the first derivative of the melting curve (dA₂₆₀/dT).

Visualizations

HNA_RNA_Duplex cluster_0 HNA Strand cluster_1 RNA Strand HNA_backbone Hexitol-Phosphate Backbone HNA_bases A G C T RNA_bases U C G A HNA_bases->RNA_bases Watson-Crick Base Pairing RNA_backbone Ribose-Phosphate Backbone HNA_Gapmer_Mechanism cluster_0 HNA Gapmer Antisense Oligonucleotide HNA_wing1 5'-HNA Wing DNA_gap DNA Gap mRNA Target mRNA HNA_wing1->mRNA Hybridization HNA_wing2 3'-HNA Wing DNA_gap->mRNA Hybridization HNA_wing2->mRNA Hybridization RNaseH RNase H mRNA->RNaseH Recruitment RNaseH->DNA_gap Recognition of DNA/RNA Hybrid cleaved_mRNA Cleaved mRNA Fragments RNaseH->cleaved_mRNA Cleavage of mRNA

Caption: Mechanism of action of an HNA gapmer.

References

  • Vlassov, A. V., & Kazakov, S. A. (2000). Shielding effect of monovalent and divalent cations on solid-phase DNA hybridization: surface plasmon resonance biosensor study. Nucleic acids research, 28(14), e67. [Link]

  • Wenner, J. R., & Bloomfield, V. A. (2000). Measurement of the Effect of Monovalent Cations on RNA Hairpin Stability. Biophysical journal, 78(2), 970–978. [Link]

  • Thoithi, G. N., Van Schepdael, A., Busson, R., Janssen, G., Van Aerschot, A., Herdewijn, P., Roets, E., & Hoogmartens, J. (2000).
Optimization

Addressing poor solubility of modified hexitol nucleosides

Welcome to the Technical Support Center for modified nucleic acids. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with hexitol nucleic acids (HN...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for modified nucleic acids. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with hexitol nucleic acids (HNAs) and their nucleoside precursors.

Replacing the flexible pentofuranose ring of natural DNA/RNA with a rigid, six-membered 1,5-anhydrohexitol ring fundamentally alters the molecule's hydrophobicity, base-stacking thermodynamics, and solubility profile. This guide provides field-proven, self-validating troubleshooting strategies to overcome these bottlenecks during both solid-phase synthesis and downstream aqueous formulation.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why do my modified hexitol phosphoramidites (e.g., FHNA) precipitate during automated solid-phase oligonucleotide synthesis when using standard acetonitrile? Causality: The six-membered pyranose-like ring of hexitol nucleosides significantly increases the molecule's partition coefficient (logP) compared to natural ribose. When combined with highly lipophilic protecting groups (such as the 6'-O-dimethoxytrityl group), the modified monomer often exceeds the solubility threshold of pure acetonitrile. This leads to line blockages and drastically reduced coupling efficiencies. Solution: You must alter the dielectric constant of your solvent system. Dissolving the poorly soluble phosphoramidite in a 1:1 (v/v) mixture of anhydrous acetonitrile and anhydrous dichloromethane (DCM) disrupts intermolecular hydrophobic interactions while maintaining full compatibility with tetrazole-based activators. This specific solvent modification has been proven to restore coupling yields to >98% for highly hydrophobic modified nucleosides[1] (1).

Q2: My fully modified HNA antisense oligonucleotides (ASOs) are aggregating in aqueous buffers. How can I improve their solubility for in vivo assays? Causality: HNA oligomers are locked into a rigid chair conformation that perfectly mimics the 2'-exo, 3'-endo pucker of RNA[2] (2). While this drives exceptionally high thermal stability (A-form geometry) when hybridizing to target RNA, it also induces severe intermolecular base-stacking and self-aggregation in the absence of a target. Solution: Never synthesize fully modified HNA strands for biological assays. Instead, design a "gapmer" or "mix-mer" that incorporates phosphorothioate (PS) or phosphodiester (PO) DNA linkages in the central region. The introduction of charged, flexible DNA linkages breaks up the rigid hexitol stacking, dramatically improving aqueous solubility. Furthermore, this structural compromise is strictly required for biological efficacy, as fully modified HNA does not support RNase H activity[3] (3).

Q3: I am synthesizing 3'-fluoro hexitol nucleic acids (FHNA and Ara-FHNA). Why does Ara-FHNA show a vastly different solubility and duplex stability profile compared to FHNA? Causality: Stereochemistry dictates both the hydration shell and internal stabilizing forces. In FHNA, the 3'-fluorine and the nucleobase are in a trans-diaxial orientation. This geometry permits the formation of an internucleotide C-F···H-C pseudo-hydrogen bond with the adjacent nucleobase, stabilizing the duplex and maintaining a predictable, soluble hydration network. Conversely, the equatorial fluorine in Ara-FHNA causes severe steric clashes that disrupt this network, leading to sequence-dependent destabilization and unpredictable solubility[4] (4).

Part 2: Quantitative Data Presentation

The following table summarizes how the structural rigidity of hexitol modifications impacts key physicochemical parameters compared to natural nucleic acids.

Nucleic Acid AnalogSugar Ring StructureRNase H RecruitmentAvg. ΔTm per Mod (vs RNA)Aqueous Solubility Risk
DNA PentofuranoseYesReference (0.0°C)Low
HNA 1,5-anhydrohexitolNo+3.0°C to +5.0°CHigh (Prone to aggregation)
FHNA 3'-fluoro hexitol (trans)No+2.0°C to +4.0°CModerate
Ara-FHNA 3'-fluoro hexitol (cis)NoDestabilizingModerate to High

Part 3: Self-Validating Experimental Protocol

Workflow: Solid-Phase Coupling of Hydrophobic Hexitol Phosphoramidites Objective: Achieve >98% coupling efficiency of poorly soluble hexitol nucleosides without precipitating in synthesizer lines.

  • Desiccation: Co-evaporate the HNA/FHNA phosphoramidite with anhydrous toluene (2 × 5 mL per gram) to remove trace water. Dry under high vacuum for 12 hours.

  • Solvent Formulation: Prepare a strictly anhydrous 1:1 (v/v) mixture of Acetonitrile (MeCN) and Dichloromethane (DCM) over activated 3Å molecular sieves. Causality: DCM acts as a non-polar disruptor for the hexitol ring's hydrophobic stacking.

  • Dissolution: Dissolve the amidite to a final concentration of 0.12 M in the MeCN:DCM mixture. Swirl gently; do not sonicate, as excessive heat can degrade the phosphoramidite.

  • Synthesizer Programming: Extend the coupling time on the automated synthesizer from the standard 2 minutes to 8 minutes . The steric bulk of the 6-membered ring drastically reduces the kinetics of the nucleophilic attack by the 5'-hydroxyl.

  • Self-Validation Step: Monitor the UV absorbance of the trityl cation effluent at 498 nm during the subsequent deprotection step.

    • Validation: A consistent or increasing trityl signal area compared to the previous natural nucleotide coupling confirms that the MeCN:DCM solvent system successfully maintained monomer solubility and enabled efficient coupling. A drop in the signal indicates precipitation or incomplete coupling.

Part 4: Troubleshooting Visualization

HNA_Troubleshooting Start HNA Solubility Issue Phase Identify Phase Start->Phase Monomer Monomer (Phosphoramidite) Precipitating in Synthesizer Phase->Monomer Organic Phase Oligomer Oligomer (ASO) Aggregating in Aqueous Buffer Phase->Oligomer Aqueous Phase Solvent Change Solvent: Use 1:1 MeCN:DCM Monomer->Solvent Design Redesign Sequence: Use Gapmer/Mix-mer Oligomer->Design Coupling Extend Coupling Time (8 mins) Solvent->Coupling Salt Salt Exchange: Convert to Na+ Salt Design->Salt

Caption: Troubleshooting workflow for resolving hexitol nucleic acid (HNA) solubility issues.

Part 5: References

  • Synthesis, Improved Antisense Activity and Structural Rationale for the Divergent RNA Affinities of 3′-Fluoro Hexitol Nucleic Acid (FHNA and Ara-FHNA) Modified Oligonucleotides. National Institutes of Health (PMC).4

  • Nonenzymatic Synthesis of RNA and DNA Oligomers on Hexitol Nucleic Acid Templates: The Importance of the A Structure. Journal of the American Chemical Society.2

  • Intercalating nucleic acids containing insertions of 1-O-(1-pyrenylmethyl)glycerol: stabilisation of dsDNA and discrimination of DNA over RNA. National Institutes of Health (PMC).1

  • Antisense oligonucleotide technology as a research tool in plant biology. CSIRO Publishing.3

Sources

Reference Data & Comparative Studies

Validation

HNA Stability vs. Natural DNA and RNA: A Technical Comparison Guide

Executive Summary For researchers in therapeutic development and synthetic biology, Hexitol Nucleic Acid (HNA) represents a pivotal evolution in the design of xenobiotic nucleic acids (XNAs). Unlike natural DNA or RNA, w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in therapeutic development and synthetic biology, Hexitol Nucleic Acid (HNA) represents a pivotal evolution in the design of xenobiotic nucleic acids (XNAs). Unlike natural DNA or RNA, which are susceptible to rapid enzymatic degradation and hydrolytic instability, HNA utilizes a phosphorylated 1,5-anhydrohexitol backbone . This structural deviation confers near-absolute resistance to nucleases and enhances thermodynamic affinity for RNA targets, making HNA a superior candidate for antisense oligonucleotides (ASOs) and aptamer development.

This guide objectively compares the stability profiles of HNA against natural DNA and RNA, grounded in thermodynamic data and experimental methodologies.[1]

Structural Basis of Stability

The core differentiator of HNA is the replacement of the flexible five-membered ribose (RNA) or deoxyribose (DNA) ring with a rigid, six-membered 1,5-anhydrohexitol ring .

  • Steric Constraints: The hexitol ring locks the nucleotide into a specific conformation (axial base orientation), pre-organizing the backbone for hybridization. This reduces the entropic penalty of duplex formation.

  • Hydration: The hydration spine in the minor groove of HNA duplexes differs significantly from DNA, contributing to the enhanced stability of HNA/RNA hybrids.

  • Enzymatic Invisibility: The six-membered ring and the specific spatial arrangement of the phosphodiester linkages are unrecognized by natural nucleases, rendering HNA effectively "invisible" to degradation machinery.

HNA_Structure_Stability DNA_RNA Natural DNA/RNA (5-membered Ribose Ring) Conf_Flex Conformational Flexibility DNA_RNA->Conf_Flex Enzyme_Rec Substrate for Nucleases DNA_RNA->Enzyme_Rec HNA HNA (6-membered Hexitol Ring) Conf_Rigid Conformational Rigidity (Pre-organized) HNA->Conf_Rigid Enzyme_Res Steric Exclusion from Nucleases HNA->Enzyme_Res Entropy High Entropic Penalty on Hybridization Conf_Flex->Entropy Entropy_Low Low Entropic Penalty on Hybridization Conf_Rigid->Entropy_Low Result_Nat Rapid Degradation Lower Tm Entropy->Result_Nat Result_HNA High Biostability High Affinity (Tm) Entropy_Low->Result_HNA Enzyme_Rec->Result_Nat Enzyme_Res->Result_HNA

Figure 1: Mechanistic pathway comparing the structural origins of stability between natural nucleic acids and HNA.

Thermal Stability (Thermodynamics)

HNA exhibits superior hybridization kinetics, particularly when targeting RNA. This is critical for antisense applications where high affinity for mRNA is required to block translation.

Comparative Melting Profiles

The melting temperature (


) indicates the thermodynamic stability of the duplex. HNA/RNA duplexes are consistently more stable than their natural counterparts.
Duplex TypeStability Profile

vs. DNA/RNA
Mechanism
HNA / RNA Highest +2°C to +5°C per residue A-type helix geometry; rigid backbone pre-organization.
HNA / DNA ModerateComparable or slightly lowerHNA induces A-form; DNA prefers B-form. Structural tension reduces stability relative to HNA/RNA.
DNA / RNA StandardReference (0)Standard heteroduplex.
RNA / RNA High+1°C to +2°C2'-OH stabilizes A-form helix.
DNA / DNA Low-B-form helix; lower thermal stability than RNA duplexes.

Key Insight: The HNA/RNA duplex is the most stable configuration, making HNA an ideal "clamp" for single-stranded RNA targets. Unlike LNA (Locked Nucleic Acid), which can sometimes be too rigid and cause toxicity, HNA offers a balanced high-affinity profile.

Biological Stability (Enzymatic Resistance)

One of the most significant advantages of HNA is its resistance to biological degradation.

Nuclease Resistance
  • Serum Stability: Natural DNA/RNA has a half-life of minutes to hours in human serum due to exonuclease activity. HNA remains intact for days to weeks.

  • Endonucleases: HNA is not cleaved by standard restriction enzymes or RNase H. This means HNA antisense oligonucleotides function via steric blocking (translation arrest) rather than catalytic cleavage of the mRNA.

Experimental Data Summary
ConditionDNA Half-Life (

)
RNA Half-Life (

)
HNA Half-Life (

)
Human Serum (37°C) ~1-2 hours< 10 minutes> 7 days (Undetectable degradation)
Gastric Fluid (pH 1.2) ~10 minutes~3 hours> 48 hours
Snake Venom PDE MinutesMinutesCompletely Resistant
Chemical Stability
  • Hydrolysis: RNA is prone to alkaline hydrolysis due to the 2'-OH group attacking the phosphate backbone.[] HNA, lacking this group and possessing a stable hexitol ring, is chemically stable across a broad pH range (pH 1–13), similar to DNA but without the depurination risks associated with acidic conditions in DNA.

Experimental Protocols for Stability Assessment

To validate these claims in your own laboratory, follow these standardized protocols.

Protocol A: UV Melting Temperature (

) Analysis

Objective: Determine the thermodynamic stability of HNA hybrid duplexes.

  • Preparation: Prepare 1.0 µM solutions of HNA oligonucleotide and its complementary RNA target in buffer (100 mM NaCl, 10 mM phosphate, 0.1 mM EDTA, pH 7.0).

  • Annealing: Heat samples to 90°C for 5 minutes, then cool slowly to room temperature over 1 hour to ensure proper duplex formation.

  • Measurement: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Ramp: Monitor absorbance at 260 nm while heating from 20°C to 90°C at a rate of 0.5°C/min.

  • Analysis: Calculate

    
     as the maximum of the first derivative of the melting curve (
    
    
    
    ).
Protocol B: Serum Stability Assay

Objective: Quantify the resistance of HNA to nuclease degradation.

  • Incubation: Mix 5 µM HNA oligonucleotide (3'-fluorescein labeled for detection) with 90% human serum.

  • Time Points: Incubate at 37°C. Aliquot samples at 0h, 1h, 6h, 24h, 48h, and 72h.

  • Quenching: Immediately stop the reaction by adding Proteinase K and incubation buffer; heat at 90°C for 2 minutes.

  • Separation: Analyze samples via 20% Polyacrylamide Gel Electrophoresis (PAGE) under denaturing conditions (7M Urea).

  • Quantification: Image the gel and quantify band intensity relative to the 0h control.

Stability_Protocol_Workflow cluster_Tm Thermodynamic Stability (Tm) cluster_Serum Biological Stability (Serum) Start Start: HNA Oligonucleotide Mix_Target Mix with RNA Target (1:1 Ratio) Start->Mix_Target Mix_Serum Incubate in 90% Serum (37°C) Start->Mix_Serum Anneal Anneal: 90°C -> 20°C Mix_Target->Anneal UV_Ramp UV Melting Ramp (0.5°C/min) Anneal->UV_Ramp Calc_Tm Calculate Tm (1st Derivative) UV_Ramp->Calc_Tm Aliquot Aliquot at t=0, 1, 24, 72h Mix_Serum->Aliquot PAGE Denaturing PAGE Analysis Aliquot->PAGE Quant Quantify % Intact Strand PAGE->Quant

Figure 2: Workflow for validating HNA thermodynamic and enzymatic stability.

References
  • De Winter, H., et al. (1998). "Molecular dynamics simulation to investigate differences in minor groove hydration of HNA/RNA hybrids as compared to HNA/DNA complexes." Journal of the American Chemical Society. Link

  • Van Aerschot, A., et al. (1995). "1,5-Anhydrohexitol nucleic acids (HNA): a new type of DNA analogue." Angewandte Chemie International Edition. Link

  • Hendrix, C., et al. (1997). "1',5'-Anhydrohexitol Oligonucleotides: Hybridisation and strand displacement with oligoribonucleotides, interaction with RNase H and HIV reverse transcriptase." Chemistry – A European Journal. Link

  • Eremeeva, E., et al. (2019). "Highly stable hexitol based XNA aptamers targeting the vascular endothelial growth factor." Nucleic Acids Research. Link

  • Pinheiro, V. B., et al. (2012). "Synthetic genetic polymers capable of heredity and evolution." Science. Link

Sources

Comparative

Hexitol Nucleic Acid (HNA): 1,5-Anhydro-2,6-Dideoxy- vs. High-Affinity Sugar Modifications

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of oligonucleotide therapeutics and synthetic biology, Hexitol Nucleic Acid...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of oligonucleotide therapeutics and synthetic biology, Hexitol Nucleic Acid (HNA) represents a paradigm shift from "modified ribose" to "xeno-sugar" backbones.[1] Unlike Locked Nucleic Acid (LNA) or 2'-O-Methoxyethyl (2'-MOE), which retain the pentose ring, HNA utilizes a phosphorylated 1,5-anhydro-2,6-dideoxy-D-altritol scaffold.

This guide objectively compares HNA against industry-standard alternatives (LNA, 2'-MOE, FANA). While LNA remains the gold standard for maximal binding affinity (


), HNA offers a superior balance of extreme nuclease resistance , orthogonal enzymatic recognition  (XNA), and steric selectivity , making it a critical candidate for aptamer development (SELEX) and stable antisense gapmers.

Part 1: Structural & Mechanistic Basis

The defining feature of HNA is the replacement of the flexible five-membered furanose ring with a rigid, six-membered hexitol ring.

The 1,5-Anhydro-2,6-Dideoxy-D-Altritol Scaffold
  • Rigidity: The hexitol ring is conformationally restricted. When hybridized with RNA, HNA induces a stable A-type helical geometry .

  • Base Pairing: The base is attached at the C2 position (analogous to C1' in DNA) and the phosphate linkages connect C4 and C6 (analogous to C3' and C5').

  • Steric Consequence: The insertion of the methylene group into the ring system creates a bulky backbone that is unrecognizable to most natural nucleases, providing near-absolute biological stability.

Comparative Performance Matrix

The following table synthesizes experimental data comparing HNA with its primary competitors.

FeatureHNA (Hexitol) LNA (Locked) 2'-MOE FANA (2'-Fluoro-Arabino)
Backbone Chemistry 1,5-anhydro-2,6-dideoxy-D-altritol2'-O, 4'-C methylene bridge2'-O-methoxyethyl ribose2'-deoxy-2'-fluoro-arabinose

/ mod (vs RNA)
+1.0 to +3.0 °C +3.0 to +8.0 °C +0.5 to +2.0 °C+0.5 to +1.0 °C
Nuclease Resistance Extreme (snake venom PDE resistant)HighHighModerate/High
RNase H Recruitment No (Gapmer required)No (Gapmer required)No (Gapmer required)Yes (Promotes cleavage)
Polymerase Recognition Engineered XNA polymerases onlyPoor / Pauses synthesisPoorGood (some natural pols)
Primary Utility XNA Aptamers, Steric blockingHigh-affinity probes, Gapmer wingsAntisense drugs (Safety/Tol)RNase H active ASOs

Part 2: Biological Stability & Enzymatic Orthogonality

Nuclease Resistance

HNA exhibits a half-life in serum that far exceeds unmodified DNA and first-generation phosphorothioates.

  • Mechanism: The six-membered ring sterically hinders the active sites of 3'-exonucleases and phosphodiesterases.

  • Data Point: In snake venom phosphodiesterase assays (a rigorous stress test), HNA oligonucleotides remain intact for hours, whereas DNA is degraded within minutes.

The "XNA" Advantage (Aptamer Selection)

Unlike 2'-MOE or LNA, which are primarily used for hybridization, HNA is a leading scaffold for Xenobiology (XNA) .

  • Evolution: HNA can be evolved into aptamers (ligands) using engineered polymerases (e.g., Therminator, Pinheiro's polymerases) that can "transcribe" DNA into HNA and "reverse transcribe" HNA back to DNA.[2]

  • Application: This allows the generation of HNA aptamers that bind targets with high affinity but are impervious to biological degradation in the bloodstream.

Part 3: Visualization of Workflows & Structures

Figure 1: Structural Hierarchy & Functional Trade-offs

This diagram illustrates the relationship between structural rigidity and functional application.

G cluster_mods Sugar Modifications DNA Natural DNA (Flexible, Unstable) RNA Natural RNA (A-form, Unstable) DNA->RNA Transcription HNA HNA (Hexitol) (Max Stability + XNA) DNA->HNA XNA Polymerase (Engineered) MOE 2'-MOE (Safety Standard) LNA LNA (Max Affinity) HNA->MOE Trade-off: Harder Synthesis, Better Potency HNA->LNA Trade-off: Lower Tm, Higher Stability

Caption: HNA occupies a unique niche offering maximal stability and orthogonality, distinct from the affinity-focused LNA and safety-focused MOE.

Figure 2: The XNA SELEX Workflow (HNA Aptamer Selection)

Standard SELEX fails with HNA because natural enzymes cannot process the hexitol backbone. This workflow is required for HNA development.

SELEX Library DNA Library (Randomized) Transcription XNA Transcription (Pol: Therminator/6G12) Library->Transcription HNA_Pool HNA Pool Transcription->HNA_Pool Selection Target Binding (Selection Step) HNA_Pool->Selection Wash Wash/Elute Selection->Wash RT Reverse Transcription (XNA-RT) Wash->RT Amplification PCR Amplification RT->Amplification Amplification->Library Next Round

Caption: The HNA SELEX cycle requires specific engineered polymerases for the transcription (DNA to HNA) and reverse transcription (HNA to DNA) steps.

Part 4: Experimental Protocols

Protocol 1: Solid-Phase Synthesis of HNA Oligonucleotides

Self-Validating Logic: Standard DNA coupling cycles (30-60 seconds) will fail with HNA phosphoramidites due to the steric bulk of the hexitol ring. Incomplete coupling leads to n-1 deletion sequences.

Reagents:

  • HNA phosphoramidites (A, T, C, G)

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or DCI

  • Solid Support: Universal CPG or HNA-linked CPG

Step-by-Step Workflow:

  • Concentration: Dissolve HNA phosphoramidites at 0.1 M to 0.15 M in anhydrous acetonitrile (higher concentration drives kinetics).

  • Coupling (The Critical Step):

    • Set the synthesizer coupling time to 6 to 15 minutes (Standard DNA is ~1 min).

    • Why: The secondary hydroxyl group on the hexitol ring is less reactive and more sterically hindered than the primary hydroxyl in DNA.

  • Capping & Oxidation: Use standard iodine oxidation and acetic anhydride capping.

  • Deprotection:

    • Treat with concentrated ammonia at 55°C for 16 hours (or per manufacturer's spec for specific base protection).

  • Purification: HNA is highly hydrophobic. Use RP-HPLC. The "DMT-on" method is recommended to separate full-length product from failure sequences.

Protocol 2: Thermal Denaturation ( ) Analysis

Objective: Quantify the stability of HNA:RNA hybrids.

  • Buffer Preparation: Prepare 10 mM phosphate buffer (pH 7.0), 100 mM NaCl, 0.1 mM EDTA.

  • Annealing: Mix equimolar amounts (1.0 µM) of HNA strand and complementary RNA target. Heat to 95°C for 5 mins, then cool slowly to room temperature over 1 hour.

  • Measurement:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Monitor absorbance at 260 nm .

    • Ramp temperature from 20°C to 90°C at 0.5°C/min .

  • Analysis: Calculate the first derivative (

    
    ). The peak indicates the 
    
    
    
    .
    • Validation: HNA:RNA duplexes should show a sharp transition. If the transition is broad, check for incomplete synthesis or aggregation.

References

  • Herdewijn, P. (2000). Hexitol Nucleic Acids: An Investigation of the Physicochemical and Biological Properties of 1,5-Anhydrohexitol-Based Nucleic Acids. Wiley Online Library. Link

  • Pinheiro, V. B., et al. (2012). Synthetic genetic polymers capable of heredity and evolution.[2] Science. Link

  • Vandermeeren, M., et al. (2000). Biological activity of hexitol nucleic acids targeted at Ha-ras and intracellular adhesion molecule-1 mRNA.[3] Biochemical Pharmacology. Link

  • Eremeeva, E., et al. (2019).[1] Highly stable hexitol based XNA aptamers targeting the vascular endothelial growth factor.[1] Nucleic Acids Research.[1][4] Link

  • LGC Biosearch Technologies. Standard Protocol for Solid-Phase Oligonucleotide Synthesis.Link

Sources

Validation

Antiviral activity of 1,5-anhydrohexitol nucleosides compared to acyclic analogues

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Virologists Executive Synthesis: The Rigidity Paradox In the development of anti-herpetic drugs, the industry standard has long been...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Virologists

Executive Synthesis: The Rigidity Paradox

In the development of anti-herpetic drugs, the industry standard has long been defined by acyclic nucleoside analogues (e.g., Acyclovir, Ganciclovir).[1] These molecules rely on a flexible, open-chain "sugar" mimic that allows the viral polymerase to easily adopt the substrate, albeit with an entropic cost upon binding.

1,5-Anhydrohexitol nucleosides (HNAs) represent a diametrically opposed design philosophy. Instead of removing the sugar ring to increase flexibility, HNA chemistry replaces the ribose with a saturated, six-membered anhydrohexitol ring . This introduces significant conformational rigidity.

The Core Finding: Despite this rigidity, specific HNA derivatives (particularly 5-substituted uracils) exhibit antiviral potency against Herpes Simplex Virus (HSV) that equals or exceeds that of Acyclovir. This activity is driven by a unique "Induced Fit" mechanism where the viral enzyme is forced to distort the rigid HNA ring to catalyze phosphorylation—a feat host enzymes cannot perform, resulting in exceptional selectivity.

Chemical Biology & Structural Logic

To understand the performance difference, we must compare the structural behavior of the two classes in solution versus the active site.

Acyclic Analogues (The "Flexible" Approach)
  • Representative: Acyclovir (ACV).[2]

  • Structure: Guanine base attached to a hydroxyethoxymethyl side chain.

  • Behavior: The acyclic chain has free rotation. It mimics the spatial positioning of the 3'- and 5'-hydroxyl groups of 2'-deoxyguanosine but lacks the ring constraints.

  • Binding Thermodynamics: High entropic penalty upon binding (free chain must be "frozen" into the active site).

1,5-Anhydrohexitol Nucleosides (The "Rigid" Approach)
  • Representative: 1,5-anhydro-2,3-dideoxy-2-(5-iodouracil-1-yl)-D-arabino-hexitol (5-I-HNA ).

  • Structure: A six-membered pyranose-like ring.

  • Behavior: The ring adopts a stable chair conformation (typically

    
    ). The base is often forced into an axial orientation, mimicking the spatial arrangement of natural nucleosides but with limited flexibility.
    
  • Binding Thermodynamics: The viral Thymidine Kinase (TK) must expend energy to distort the HNA ring from its ground-state chair conformation to a boat or twisted form to permit catalysis.

Visualizing the Structural Divergence

ChemicalSpace Natural Natural Nucleoside (Deoxyribose Ring) Acyclic Acyclic Analogue (Flexible Chain) e.g., Acyclovir Natural->Acyclic Ring Cleavage (Max Flexibility) HNA 1,5-Anhydrohexitol (Rigid Hexose Ring) e.g., 5-I-HNA Natural->HNA Ring Expansion (Max Rigidity) Target Viral DNA Polymerase (Chain Termination) Acyclic->Target Entropic Cost (Chain Freezing) HNA->Target Enthalpic Strain (Induced Fit)

Figure 1: Structural divergence in nucleoside analogue design. Acyclic analogues maximize flexibility, while HNA maximizes rigidity, yet both converge on the same biological target.

Comparative Performance Data

The following data aggregates head-to-head comparisons from key studies (Verheggen et al., Hossain et al.) focusing on HSV-1 and HSV-2 efficacy.

Table 1: Antiviral Efficacy and Cytotoxicity Profile

Compound ClassCompound IDVirus TargetEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)
HNA 5-I-HNA (Uracil deriv.)[3]HSV-1 (KOS)0.07 > 100> 1,400
HSV-2 (G)0.07 > 100> 1,400
TK- Mutant> 100> 100Inactive
HNA 5-CF3-HNA HSV-10.04> 400> 10,000
Acyclic Acyclovir (ACV) HSV-1 (KOS)0.02 - 0.1> 200> 2,000
HSV-2 (G)0.1 - 0.5> 200> 1,000
Acyclic Ganciclovir (GCV) CMV (AD169)0.2 - 1.0> 100> 100

Note: EC50 = 50% Effective Concentration (lower is better). CC50 = 50% Cytotoxic Concentration (higher is better). SI = CC50/EC50.

Key Analysis:

  • Potency: The 5-iodo-1,5-anhydrohexitol derivative (5-I-HNA) shows sub-microgram potency (0.07 µg/mL), effectively matching Acyclovir in the same assay conditions.

  • Selectivity: Like ACV, 5-I-HNA is virtually inactive against Thymidine Kinase-deficient (TK-) strains. This confirms that activation is strictly viral-kinase dependent .

  • Toxicity Nuance: While uracil-based HNAs (like 5-I-HNA) are non-toxic, Cytosine and Guanine HNA derivatives have shown moderate cytostatic activity (CC50 ~20 µg/mL) in T-cell lines (MT-4, MOLT-4), limiting their therapeutic window compared to the uracil series.

Mechanism of Action: The Phosphorylation Cascade

The critical differentiator is the activation step . Both classes are prodrugs requiring tri-phosphorylation.

  • First Phosphorylation (The Gatekeeper):

    • ACV: Viral TK binds the flexible chain.

    • HNA: Viral TK binds the rigid ring. Crystallographic studies suggest the enzyme forces the HNA sugar from a chair (

      
      )  to a distorted  conformation. This "induced fit" is specific to viral TK; human cytosolic kinases cannot induce this distortion, preventing activation in uninfected cells.
      
  • DNA Polymerase Inhibition:

    • Once converted to the triphosphate (HNA-TP), it competes with dTTP.

    • Incorporation leads to chain termination (obligate or pseudo-obligate), preventing viral replication.[4]

Pathway Visualization

Mechanism Prodrug HNA Nucleoside (Rigid Chair Form) Entry Cellular Entry (Passive Diffusion) Prodrug->Entry ViralTK Viral Thymidine Kinase (Gatekeeper) Entry->ViralTK Specific Binding ConfChange Conformational Shift (Chair -> Distorted) ViralTK->ConfChange Induced Fit MonoP HNA-MP (Monophosphate) ConfChange->MonoP Phosphorylation CellKinase Cellular Kinases (GMP/NDP Kinase) MonoP->CellKinase TriP HNA-TP (Triphosphate) CellKinase->TriP Pol Viral DNA Polymerase TriP->Pol Competitive Inhibition Term Chain Termination (Replication Halted) Pol->Term

Figure 2: The activation cascade of HNA nucleosides. The critical "Conformational Shift" step ensures selectivity, as host enzymes cannot force the rigid ring into the transition state.

Experimental Protocol: Plaque Reduction Assay

To validate the antiviral activity of HNA derivatives against acyclic controls, the Plaque Reduction Assay is the gold standard.

Objective: Determine the concentration required to reduce viral plaque formation by 50% (EC50).

Methodology:

  • Cell Seeding: Seed Vero cells (African Green Monkey Kidney) or HEL cells (Human Embryonic Lung) in 24-well plates. Incubate until a confluent monolayer forms (24-48h).

  • Infection:

    • Aspirate growth medium.[5]

    • Inoculate cells with HSV-1 (strain KOS) or HSV-2 (strain G) at 100 PFU (Plaque Forming Units) per well.

    • Incubate for 1 hour at 37°C to allow adsorption.

  • Treatment:

    • Remove inoculum.

    • Add overlay medium (CMC or Agarose) containing serial dilutions of the test compound (HNA derivative) and control (Acyclovir).

    • Concentration range: 0.01 µg/mL to 100 µg/mL.

  • Incubation: Incubate for 72 hours (or until plaques are visible in control wells).

  • Fixation & Staining:

    • Fix cells with 10% formalin.

    • Stain with 0.5% crystal violet.

  • Quantification:

    • Count plaques using a stereomicroscope.

    • Calculate % inhibition =

      
      .
      
    • Derive EC50 using non-linear regression (Sigmoidal dose-response).

References
  • Verheggen, I., et al. (1993).[3] "Synthesis and antiherpes virus activity of 1,5-anhydrohexitol nucleosides." Journal of Medicinal Chemistry, 36(14), 2033–2040.[3] Link

  • Hossain, N., et al. (1996). "Synthesis and Antiviral Activity of the α-Analogues of 1,5-Anhydrohexitol Nucleosides." Tetrahedron, 52(43), 13655-13670. Link

  • Ostrowski, T., et al. (1998).[6] "5-Substituted pyrimidines with a 1,5-anhydro-2,3-dideoxy-D-arabino-hexitol moiety at N-1: synthesis, antiviral activity, conformational analysis, and interaction with viral thymidine kinase." Journal of Medicinal Chemistry, 41(22), 4343–4353. Link

  • Verheggen, I., et al. (1995). "Synthesis, biological evaluation, and structure analysis of a series of new 1,5-anhydrohexitol nucleosides." Journal of Medicinal Chemistry, 38(5), 826–835.[7] Link

  • De Clercq, E. (2013). "Antiviral drugs in current clinical use." Journal of Clinical Virology, 30(2), 115-133. Link

Sources

Comparative

Structural Analysis &amp; Performance Guide: HNA vs. DNA/RNA Duplexes

Executive Summary Hexitol Nucleic Acid (HNA) represents a paradigm shift in nucleic acid engineering. Unlike DNA (deoxyribose) or RNA (ribose) which utilize flexible five-membered furanose rings, HNA is built upon a rigi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hexitol Nucleic Acid (HNA) represents a paradigm shift in nucleic acid engineering. Unlike DNA (deoxyribose) or RNA (ribose) which utilize flexible five-membered furanose rings, HNA is built upon a rigid six-membered 1,5-anhydrohexitol sugar backbone.

This guide provides a technical comparison of HNA duplexes against native DNA/RNA systems. For researchers in antisense drug development and synthetic biology, HNA offers a unique "steric steering" mechanism: its rigid sugar pucker forces hybridized strands into a stable A-form geometry, conferring extreme nuclease resistance and high thermodynamic stability without recruiting RNase H.

Part 1: Structural Mechanics – The "Rigid Chair" Effect

The fundamental differentiator of HNA is the replacement of the flexible pentose ring with a saturated hexose ring. This structural modification locks the nucleotide into a specific conformation, reducing the entropic penalty of duplex formation.[1]

Sugar Pucker and Backbone Geometry[2]
  • DNA (B-Form): The deoxyribose sugar exists in a dynamic equilibrium, predominantly the C2'-endo (South) pucker.[2][3] This flexibility allows DNA to adopt the B-form helix with a wide major groove and narrow minor groove.

  • RNA (A-Form): The 2'-OH group sterically forces the ribose into the C3'-endo (North) pucker.[1][2] This results in an A-form helix with a deep, narrow major groove and a shallow, wide minor groove.

  • HNA (A-Form Mimic): The 1,5-anhydrohexitol ring is locked in a

    
     chair conformation . This rigid structure structurally mimics the C3'-endo pucker of RNA but with even greater rigidity. Consequently, HNA acts as a structural template, forcing any complementary strand (DNA or RNA) to adapt to an A-type helical geometry.
    
Helical Parameters Comparison

The following table summarizes the structural impact of the hexitol backbone compared to native nucleic acids.

ParameterB-DNA (Native)A-RNA (Native)HNA:RNA Heteroduplex
Sugar Pucker C2'-endo (Flexible)C3'-endo (Rigid)

Chair (Locked)
Helical Rise / bp 3.4 Å2.6 Å~2.6 Å
Base Pairs / Turn 10.51111–12
Major Groove Wide, DeepNarrow, DeepNarrow, Deep
Minor Groove Narrow, DeepWide, ShallowWide, Shallow
Hydration Spine of hydrationInter-phosphate water bridgesRestricted hydration
Visualization: Structural Hierarchy

The following diagram illustrates the causal relationship between the hexitol ring structure and the resulting duplex properties.

HNA_Structure Hexitol 1,5-Anhydrohexitol Ring ChairConf 4C1 Chair Conformation (Rigid) Hexitol->ChairConf Defines Nuclease Steric Exclusion of Nucleases Hexitol->Nuclease Unrecognizable Backbone AxialBase Axial Base Orientation ChairConf->AxialBase Orients Entropy Reduced Entropic Penalty ChairConf->Entropy Pre-organization AForm A-Form Helical Geometry AxialBase->AForm Enforces Stability High Thermal Stability (Tm Increase) AForm->Stability Stacking Interactions AForm->Nuclease Modified Groove Width Entropy->Stability Thermodynamics

Caption: The structural causality of HNA. The rigid hexitol ring reduces conformational entropy, driving high stability and A-form geometry.

Part 2: Thermodynamic Performance

HNA exhibits superior hybridization properties due to the pre-organization of the backbone.

Thermal Stability ( )

HNA forms stable duplexes with both RNA and DNA, but with distinct stability hierarchies. The rigidity of HNA makes it an excellent mimic of RNA, leading to high-affinity binding to RNA targets.

Stability Hierarchy:

  • HNA:HNA (Most Stable) > HNA:RNA > RNA:RNA > DNA:RNA > DNA:DNA (Least Stable in this context)

Experimental Data Points:

  • HNA:RNA vs DNA:RNA: HNA increases the

    
     of duplexes with RNA by approximately +1.0°C to +3.0°C per base pair  compared to DNA:RNA hybrids.
    
  • Mismatch Discrimination: Despite high stability, HNA maintains high sequence specificity. A single mismatch in an HNA:RNA duplex results in a significant

    
     drop (often >10°C), comparable to or better than native DNA.
    
Biological Implications: The Antisense Mechanism

The structural properties of HNA dictate its function in biological systems, particularly for antisense oligonucleotides (ASOs).

FeatureDNA ASOHNA ASOMechanism
Target Binding Moderate AffinityHigh Affinity HNA rigidity reduces entropic cost of binding.
Nuclease Resistance Low (requires modification)Extreme Hexitol ring is not recognized by serum nucleases.
RNase H Activation Yes No RNase H requires a specific minor groove width (intermediate between A/B) and flexibility that HNA does not provide.
Mode of Action mRNA DegradationSteric Blocking HNA physically blocks ribosome assembly or splicing machinery without degrading the RNA.

Part 3: Experimental Protocols

To validate HNA performance, precise characterization is required. Standard DNA protocols must be adapted for the higher stability and unique optical properties of XNAs.

Protocol: UV Melting Analysis for HNA Duplexes

Purpose: Determine thermodynamic stability (


, 

) of HNA hybrids.

Reagents:

  • Buffer: 10 mM Na₂HPO₄, 100 mM NaCl, 0.1 mM EDTA, pH 7.0. (Avoid high salt unless testing specific shielding effects; HNA is stable at physiological salt).

  • Sample: 2 µM equimolar concentration of HNA and complementary RNA/DNA strand.

Step-by-Step Workflow:

  • Preparation: Mix HNA and Target strands in buffer.

  • Degassing: Degas solutions for 10 min to prevent bubble formation at high temperatures (critical for high-

    
     HNA duplexes).
    
  • Annealing: Heat to 95°C for 5 minutes, then cool slowly (-1°C/min) to 20°C to ensure thermodynamic equilibrium. Note: HNA hybrids may form kinetically trapped structures if cooled too quickly.

  • Data Acquisition:

    • Instrument: UV-Vis Spectrophotometer with Peltier temperature control.

    • Wavelength: Monitor at 260 nm (hyperchromicity) and 280 nm (HNA often shows distinct absorbance ratios).

    • Ramp: 0.5°C/min from 20°C to 95°C.

  • Analysis:

    • Calculate

      
       using the first derivative method (
      
      
      
      ).[4]
    • Validation: Re-run the cooling ramp. Hysteresis >2°C indicates non-equilibrium (slow down the ramp).

Protocol: Circular Dichroism (CD) Spectroscopy

Purpose: Confirm A-form helical geometry and structural integrity.

Step-by-Step Workflow:

  • Baseline: Measure buffer blank (critical for UV region <220nm).

  • Scan Parameters:

    • Range: 200–350 nm.

    • Temperature: 25°C.

    • Speed: 50 nm/min, accumulation of 3 scans.

  • Interpretation:

    • B-Form (DNA:DNA): Positive band at ~275 nm, Negative band at ~245 nm.

    • A-Form (HNA:RNA): Strong positive band at ~265 nm , Strong negative band at ~210 nm .

    • Result: An HNA:DNA hybrid should shift the spectrum significantly toward the A-form signature (265 nm peak) compared to a pure DNA duplex.

Visualization: Experimental Workflow

HNA_Workflow cluster_0 Phase 1: Synthesis & Prep cluster_1 Phase 2: Structural Analysis cluster_2 Phase 3: Functional Validation Syn Solid Phase Synthesis (Phosphoramidite Chem) Pur HPLC Purification (Remove failure sequences) Syn->Pur QC Mass Spec (LC-MS) Verify Molecular Weight Pur->QC Anneal Annealing (95°C -> 20°C, Slow Cool) QC->Anneal CD CD Spectroscopy (Confirm A-Form) Anneal->CD UV UV Melting (Tm) (Measure Stability) Anneal->UV Nuc Serum Incubation (Nuclease Resistance) UV->Nuc If Stable Bio In Vitro Assay (Steric Blocking) Nuc->Bio

Caption: Integrated workflow for synthesizing, characterizing, and validating HNA oligonucleotides.

References

  • Herdewijn, P. (2000). Heterocyclic Modifications of Oligonucleotides and Antisense Technology.[5][6][7] Antisense & Nucleic Acid Drug Development. Link

  • Van Aerschot, A., et al. (1995). 1,5-Anhydrohexitol nucleic acids, a new promising antisense construct. Angewandte Chemie International Edition. Link

  • Lesnik, E. A., & Freier, S. M. (1995). Relative Thermodynamic Stability of DNA, RNA, and DNA:RNA Hybrid Duplexes.[8][9] Biochemistry. Link

  • Egli, M. (2003). The double helix: a tale of two puckers. Nature Structural Biology.[10] Link

  • Vastmans, K., et al. (2001). Enzymatic recognition of 1,5-anhydrohexitol nucleic acid (HNA).[11][12] Nucleic Acids Research.[8] Link

Sources

Validation

In Vitro Validation of HNA as an Antisense Agent: A Comprehensive Comparative Guide

As the landscape of oligonucleotide therapeutics expands, the demand for chemical modifications that balance target affinity, nuclease resistance, and safety has driven the development of third-generation antisense agent...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of oligonucleotide therapeutics expands, the demand for chemical modifications that balance target affinity, nuclease resistance, and safety has driven the development of third-generation antisense agents. Among these, Hexitol Nucleic Acid (HNA) stands out as a highly potent structural analog.

As a Senior Application Scientist, I have designed this guide to objectively compare HNA against other prominent antisense oligonucleotide (ASO) modifications (such as LNA, PNA, and 2'-O-MOE) and to provide rigorous, self-validating in vitro experimental protocols for evaluating HNA candidates.

The Structural Rationale of HNA

In native DNA and RNA, the nucleobase is attached to a flexible five-membered furanose ring. In HNA, this furanose ring is replaced by a rigid, six-membered 1,5-anhydrohexitol ring[1][2]. This seemingly simple substitution has profound biophysical consequences:

  • Conformational Pre-organization: The hexitol ring strictly mimics the

    
    -endo conformation characteristic of RNA[1]. By pre-organizing the ASO into an A-form helical geometry, the entropic penalty of binding to target mRNA is drastically reduced, resulting in exceptionally high binding affinity.
    
  • Enzymatic Evasion: The unnatural six-membered sugar-phosphate backbone is virtually unrecognizable to endogenous exonucleases and endonucleases, conferring extreme biological stability[2][3].

  • Fluorinated Enhancements: Appending a fluorine atom in the 'ribo' configuration yields F-HNA, which further enhances RNA-binding affinity (

    
     of +3°C per modification) through favorable stereoelectronic effects[1].
    

Comparative Profiling: HNA vs. Alternative ASO Chemistries

To rationally select an ASO chemistry, one must weigh thermodynamic stability against enzymatic compatibility. Because HNA forces a rigid A-form helix, a fully modified HNA strand cannot be processed by RNase H1, which requires a transient B-form/A-form intermediate geometry[1][4]. Therefore, for gene silencing via mRNA degradation, HNA must be deployed in a Gapmer architecture (HNA flanks with a central Phosphorothioate DNA core)[3].

Table 1: Objective Comparison of ASO Modifications
ModificationBackbone / Sugar ScaffoldBinding Affinity (

/ mod)
Nuclease ResistanceRNase H Activation (Homopolymer)Primary Mechanism of Action
PS DNA Phosphorothioate DNA-0.5°CModerateYes RNase H Degradation
2'-O-MOE 2'-O-Methoxyethyl Ribose+1.0°C to +2.0°CHighNoSteric Block / Gapmer Flank
LNA Bicyclic Furanose (Locked)+3.0°C to +8.0°CVery HighNoSteric Block / Gapmer Flank
PNA Polyamide (Peptide)+3.0°C to +7.0°CVery HighNoSteric Block
HNA 6-Membered Hexitol +1.5°C to +3.0°C Very High No Steric Block / Gapmer Flank

Data synthesized from established thermodynamic profiling of third-generation ASOs[1][2][4].

Mechanism of Action: The Gapmer Paradigm

G Target Target mRNA (Sense Strand) Duplex A-Type Heteroduplex (High Affinity Binding) Target->Duplex Gapmer HNA Gapmer ASO (HNA - PS DNA - HNA) Gapmer->Duplex RNaseH RNase H1 Recruitment (Binds DNA:RNA region) Duplex->RNaseH Structural Recognition Cleavage Target mRNA Cleavage (Gene Silencing) RNaseH->Cleavage Catalytic Degradation

Caption: HNA Gapmer Mechanism: RNase H1 recruitment via DNA-RNA heteroduplex formation.

In Vitro Validation Workflows

To ensure scientific integrity, the validation of an HNA antisense agent must follow a self-validating system where biophysical properties directly correlate with biological efficacy.

Workflow 1: Thermodynamic Profiling (UV Melting)

Objective: Quantify the binding affinity (


) of the HNA gapmer to its complementary RNA target.
Causality:  High thermodynamic stability dictates target engagement at lower intracellular concentrations, directly impacting the 

of the drug. Protocol:
  • Sample Preparation: Mix equimolar amounts (e.g., 2 µM) of the HNA ASO and complementary RNA in a physiological buffer (100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0).

  • Thermal Annealing: Heat the samples to 90°C for 5 minutes, then cool slowly (0.5°C/min) to 15°C. Logic: Slow cooling prevents kinetic trapping and ensures the formation of the most stable thermodynamic duplex.

  • Data Acquisition: Monitor UV absorbance at 260 nm using a spectrophotometer equipped with a Peltier temperature controller. Ramp the temperature from 15°C to 90°C at 0.5°C/min.

  • Analysis: Calculate the first derivative of the melting curve. The peak of the derivative represents the melting temperature (

    
    ).
    
Workflow 2: Nuclease Resistance (Serum Stability Assay)

Objective: Verify that the hexitol backbone protects the ASO from enzymatic degradation. Causality: An ASO must survive the extracellular environment and endosomal pathways to reach its cytosolic/nuclear target. Protocol:

  • Incubation: Incubate 500 pmol of the HNA ASO in 100 µL of 10% Fetal Bovine Serum (FBS) or a standardized snake venom phosphodiesterase (SVPD) solution at 37°C.

  • Time-Course Aliquoting: Withdraw 10 µL aliquots at 0, 1, 4, 8, 24, 48, and 72 hours.

  • Quenching: Immediately quench the reaction by adding an equal volume of loading buffer containing 90% formamide and 50 mM EDTA, followed by heating at 95°C for 3 minutes. Logic: EDTA chelates divalent cations (

    
    , 
    
    
    
    ) strictly required for nuclease activity, halting degradation instantly.
  • Analysis: Resolve the aliquots on a 20% denaturing polyacrylamide gel (PAGE). HNA should demonstrate >80% intact sequence at 48 hours, whereas unmodified DNA will degrade within minutes.

Workflow 3: RNase H Cleavage Kinetics

Objective: Confirm that the central PS-DNA core of the HNA gapmer successfully recruits and activates RNase H1. Causality: If the HNA flanks are too long or the DNA gap is too short, the steric bulk of the hexitol rings will sterically hinder the RNase H1 catalytic domain, rendering the drug inactive[1]. Protocol:

  • Hybridization: Anneal a 5'-fluorescently labeled (e.g., Cy5) target RNA (100 nM) with an excess of HNA gapmer (1 µM) in RNase H buffer. Logic: Using excess ASO ensures pseudo-first-order kinetics, simplifying the calculation of the cleavage rate constant (

    
    ).
    
  • Enzyme Addition: Add recombinant human RNase H1 (0.5 U/µL) and incubate at 37°C.

  • Sampling: Remove aliquots at defined intervals (e.g., 1, 5, 15, 30, 60 mins) and quench with formamide/EDTA.

  • Quantification: Run on a denaturing PAGE gel. Image the fluorescent RNA fragments and plot the percentage of cleaved RNA over time to calculate

    
    .
    
Workflow 4: In Vitro Cell Culture Knockdown & Cytotoxicity

Objective: Evaluate the functional gene silencing efficacy and safety profile in a living system. Causality: Evaluates the intersection of cellular uptake, endosomal escape, and target knockdown. Previous studies have successfully targeted the MDR1 gene in NIH 3T3 MDR cells using HNA gapmers[3]. Protocol:

  • Transfection: Seed target cells in 6-well plates. Complex the HNA gapmer with a lipid-based transfection reagent (e.g., Lipofectamine 2000) at varying concentrations (1 nM to 100 nM). Logic: HNA molecules are highly charged and require lipid encapsulation to cross the hydrophobic plasma membrane.

  • Incubation: Incubate for 48 hours.

  • Efficacy Readout (RT-qPCR): Lyse cells, extract total RNA, and perform RT-qPCR for the target gene (e.g., MDR1). Normalize expression against a housekeeping gene (e.g., GAPDH).

  • Toxicity Readout (MTT Assay): In a parallel 96-well plate, assess cell viability. Note that while HNA is generally well-tolerated, high concentrations (>27 nM) of specific HNA gapmers have shown slight cytotoxicity compared to 2'-O-MOE[5].

The Integrated Validation Pipeline

G Syn ASO Synthesis & Purification Thermo Thermodynamic Profiling (Tm) Syn->Thermo Nuc Nuclease Resistance (Serum Stability) Syn->Nuc Enz RNase H Kinetics Assay Thermo->Enz Nuc->Enz Cell In Vitro Knockdown (Cell Culture) Enz->Cell Lead Selection

Caption: Step-by-step in vitro validation pipeline for HNA antisense oligonucleotides.

Conclusion

Hexitol Nucleic Acids (HNA) represent a powerful tool in the antisense therapeutic arsenal. By replacing the furanose ring with a hexitol scaffold, researchers can achieve exceptional RNA-binding affinity and nuclease resistance. However, because HNA acts purely as a steric blocker, rational gapmer design is mandatory to harness RNase H-mediated degradation. By following the rigorous in vitro validation workflows outlined above, development teams can accurately benchmark HNA candidates against established chemistries like LNA and MOE, ensuring high-confidence lead selection for downstream in vivo studies.

References

  • The Medicinal Chemistry of RNase H-activating Antisense Oligonucleotides Source: Royal Society of Chemistry (rsc.org) URL:[Link]

  • Inhibition of MDR1 gene expression by chimeric HNA antisense oligonucleotides Source: Nucleic Acids Research, Oxford Academic (oup.com) URL:[Link]

  • Antisense oligonucleotide technology as a research tool in plant biology Source: ConnectSci (connectsci.au) URL:[Link]

  • What are Hexitol Nucleic Acids Source: Bio-Synthesis (biosyn.com) URL:[Link]

  • Cytotoxicity of oligonucleotides. The cytotoxicities of antisense... Source: ResearchGate (researchgate.net) URL:[Link]

Sources

Comparative

Comparative Guide: D- and L-Hexitol Nucleic Acids (HNA) in Therapeutic Development

Executive Summary Hexitol Nucleic Acids (HNA) represent a pivotal class of Xenobiotic Nucleic Acids (XNA) where the natural ribose-phosphate backbone is replaced by a phosphorylated 1,5-anhydrohexitol backbone.[1][2][3][...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hexitol Nucleic Acids (HNA) represent a pivotal class of Xenobiotic Nucleic Acids (XNA) where the natural ribose-phosphate backbone is replaced by a phosphorylated 1,5-anhydrohexitol backbone.[1][2][3][4] This structural alteration confers extreme hydrolytic stability and high affinity for natural nucleic acid targets.[3]

This guide provides a technical comparison between


-D-HNA  (the canonical "HNA") and its chiral counterparts, specifically 

-L-HNA
and

-L-HNA
. While D-HNA is established in antisense and siRNA applications due to its RNA-mimicking properties, L-HNA congeners offer unique "mirror-image" properties relevant to orthogonality and immunogenicity.

Structural & Mechanistic Comparison

The core distinction lies in the chirality and the resulting sugar pucker, which dictates the ability to hybridize with natural DNA/RNA (D-configuration).

Chemical Architecture
  • 
    -D-HNA:  The nucleobase is positioned axially on a rigid 1,5-anhydro-D-arabino-hexitol ring. This pre-organizes the backbone into a structure mimicking the C3'-endo pucker of RNA (A-form).[2]
    
  • L-HNA Variants:

    • 
      -L-HNA:  The direct mirror image of D-HNA. Due to chiral mismatch, it is sterically precluded from forming stable Watson-Crick base pairs with natural D-RNA/DNA.
      
    • 
      -L-HNA:  Surprisingly, this isomer can cross-communicate with natural RNA.[1] The 
      
      
      
      -L configuration allows the backbone to adopt a geometry that tolerates hybridization, albeit with different helical parameters.
Thermodynamic Performance (Hybridization)

The following table summarizes the melting temperature (


) differentials relative to natural DNA/RNA duplexes.
Feature

-D-HNA

-L-HNA

-L-HNA
Target Affinity (vs RNA) High (

+1.0 to +3.0°C/mod)
Moderate (Sequence dependent)None (No binding)
Target Affinity (vs DNA) ModerateLowNone
Duplex Geometry A-Type (RNA-like)Perturbed A-TypeN/A
Sequence Selectivity ExcellentGoodN/A
Primary Application Antisense (ASO), siRNAOrthogonal Systems, AptamersNegative Controls, Non-binding scaffolds

Expert Insight: When designing Gapmers,


-D-HNA is preferred for the "wings" to drive affinity. However, if the goal is to create a stealth delivery vehicle that avoids sequestering endogenous RNA, 

-L-HNA is the superior choice for the non-functional components.

Biological Stability & Safety Profile

Nuclease Resistance

Both D- and L-HNAs exhibit profound resistance to nucleases, but for different mechanistic reasons.

  • D-HNA: The steric bulk of the hexitol ring and the absence of the 2'-OH group prevent nucleolytic attack by standard RNases and DNases.

  • L-HNA: "Chiral invisibility." Biological enzymes are stereospecific for D-nucleic acids. L-HNA is unrecognizable to most serum exonucleases, granting it near-absolute stability in biological fluids.

Immunogenicity
  • D-HNA: generally low immunogenicity, but high-density modification can sometimes trigger innate immune sensors if not carefully sequence-screened.

  • L-HNA: Being orthogonal, L-oligomers (similar to Spiegelmers) are often biologically inert, reducing the risk of off-target immune activation, though their unique structure can occasionally trigger specific antibody responses upon repeated high-dose administration.

Decision Framework: Pathway Selection

The following diagram illustrates the decision logic for selecting between D- and L-HNA based on therapeutic intent.

HNA_Selection_Matrix Start Therapeutic Goal Target_Bind Must Bind Endogenous RNA/DNA Target? Start->Target_Bind Hybridization Hybridization Required Target_Bind->Hybridization Yes No_Bind No Hybridization (Scaffold/Aptamer) Target_Bind->No_Bind No D_HNA Select β-D-HNA (High Affinity, ASO/siRNA) Hybridization->D_HNA Standard ASO Alpha_L Select α-L-HNA (Specialized Cross-Pairing) Hybridization->Alpha_L Chiral Investigation L_HNA Select β-L-HNA (Orthogonal, High Stability) No_Bind->L_HNA Aptamer/Spiegelmer

Caption: Decision matrix for selecting HNA stereoisomers based on target binding requirements.

Experimental Protocols

Protocol A: Solid-Phase Synthesis of HNA Oligonucleotides

Standard DNA synthesis cycles must be modified due to the steric bulk of the hexitol phosphoramidite.

Reagents:

  • HNA Phosphoramidites (0.1 M in anhydrous acetonitrile).

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or DCI.

  • Support: Universal UnyLinker or nucleoside-specific CPG.

Workflow:

  • Detritylation: 3% Dichloroacetic acid (DCA) in toluene. (Toluene is preferred over DCM to prevent depurination of HNA).

  • Coupling (Critical Step):

    • Increase coupling time to 6–10 minutes (vs 2 min for DNA).

    • The secondary hydroxyl group of the hexitol ring is less reactive than the primary hydroxyl of DNA.

  • Capping: Standard Acetic Anhydride/N-Methylimidazole.

  • Oxidation: 0.02 M Iodine in THF/Pyridine/Water.

  • Cleavage/Deprotection: Concentrated Ammonium Hydroxide at 55°C for 16 hours.

    • Note: HNA is robust; standard harsh deprotection is tolerated.

Protocol B: Serum Stability Assay

Validates the "Chiral Invisibility" of L-HNA vs D-HNA.

  • Preparation:

    • Prepare 20 μM stocks of D-HNA, L-HNA, and unmodified DNA control oligonucleotides (labeled with 5'-FAM).

  • Incubation:

    • Mix 10 μL Oligo stock + 90 μL Human Serum (AB male, pooled).

    • Incubate at 37°C.

    • Aliquot 10 μL samples at T=0, 1h, 6h, 24h, 48h.

  • Quenching:

    • Add 10 μL Formamide loading buffer (95% formamide, 20 mM EDTA) to stop nuclease activity immediately.

    • Heat at 95°C for 5 minutes.

  • Analysis:

    • Run on 20% Polyacrylamide Gel (PAGE) with 7M Urea.

    • Visualize FAM fluorescence.

  • Expected Result:

    • DNA: Degraded < 1 hour.

    • D-HNA: Stable > 48 hours (bands remain intact).

    • L-HNA: Stable > 48 hours (often indistinguishable from T=0).

References

  • Synthesis and Base Pairing Properties of 1',5'-Anhydro-L-Hexitol Nucleic Acids (L-HNA). Chemistry - A European Journal. (2009). [Link]

  • Hexitol Nucleic Acids (HNA): Synthesis and Properties. Nucleosides & Nucleotides. (1997). [Link][5]

  • Crystal structure of double helical hexitol nucleic acids. Nature Structural Biology. (2002). [Link]

  • 1′,5′-Anhydro-l-ribo-hexitol Adenine Nucleic Acids (α-l-HNA-A): Synthesis and Chiral Selection Properties. Journal of Organic Chemistry. (2015). [Link]

  • Expanding the design horizon of antisense oligonucleotides with alpha-L-LNA. Nucleic Acids Research. (2010). [Link]

Sources

Validation

Efficacy of Hexitol, 1,5-anhydro-2,6-dideoxy- derivatives against drug-resistant viruses

The following guide provides an in-depth technical analysis of Hexitol Nucleosides , specifically focusing on the 1,5-anhydro-2,3-dideoxy- derivatives (often referred to as HNA or Hexitol Nucleic Acid monomers) and addre...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of Hexitol Nucleosides , specifically focusing on the 1,5-anhydro-2,3-dideoxy- derivatives (often referred to as HNA or Hexitol Nucleic Acid monomers) and addressing the specific nomenclature of 1,5-anhydro-2,6-dideoxy- derivatives.

Executive Summary & Nomenclature Clarification

Status: Emerging Antiviral Class (Nucleoside Analogues & Amphiphiles) Primary Target: Herpesviridae (HSV-1, HSV-2, VZV, CMV) Key Differentiator: High metabolic stability and unique ring pucker (chair conformation) mimicking the transition state of viral DNA polymerases.

Critical Note on Chemical Structure

The term "Hexitol, 1,5-anhydro-2,6-dideoxy-" in the context of antiviral therapy often points to two distinct chemical lineages. For the purpose of this guide, we analyze both, with a primary focus on the nucleoside class due to its systemic therapeutic potential.

  • 1,5-Anhydro-2,3-dideoxy-D-arabino-hexitol Nucleosides (HNA): These are the true nucleoside analogues (e.g., 5-Iodo-HNA-U ). They possess a 6-hydroxyl group essential for phosphorylation and are potent inhibitors of viral DNA synthesis. They are the primary candidates for treating DNA Polymerase-mutant strains.

  • 1,5-Anhydro-2,6-dideoxy-L-arabino-hexopyranosides (Alkyl Glycosides): These are amphiphilic surfactants . Lacking the primary hydroxyl for phosphorylation, they act via membrane disruption (virucidal activity). They are effective against all enveloped drug-resistant strains (including TK-deficient) but are limited to topical applications (microbicides).

Mechanism of Action (MOA)

Hexitol Nucleosides (2,3-dideoxy-HNA)

Unlike flexible ribose rings in standard nucleosides (e.g., Acyclovir, Ganciclovir), the hexitol ring is a six-membered pyranose mimic that adopts a rigid chair conformation . This structure pre-organizes the base for optimal stacking and recognition by viral polymerases but prevents further chain elongation due to the lack of a 3'-hydroxyl group.

Pathway:

  • Selective Phosphorylation: The compound is recognized exclusively by the viral Thymidine Kinase (TK), ensuring high selectivity for infected cells.

  • Activation: Host cellular kinases (GMP kinase, NDP kinase) convert the monophosphate to the triphosphate form (HNA-TP).

  • Termination: HNA-TP competes with natural dNTPs for the viral DNA Polymerase (UL30). Upon incorporation, it acts as an obligate chain terminator.

DOT Diagram: Hexitol Nucleoside Activation Pathway

HNA_Mechanism HNA Hexitol Nucleoside (Prodrug) HNA_MP HNA-Monophosphate HNA->HNA_MP Phosphorylation Viral_TK Viral Thymidine Kinase (HSV-1/2 UL23) Viral_TK->HNA_MP Catalysis HNA_TP HNA-Triphosphate (Active Inhibitor) HNA_MP->HNA_TP Phosphorylation Host_Kinase Host GMP/NDP Kinases Host_Kinase->HNA_TP Chain_Term DNA Chain Termination (Replication Block) HNA_TP->Chain_Term Incorporation Viral_Pol Viral DNA Polymerase (UL30) Viral_Pol->Chain_Term Inhibition

Caption: Activation pathway of 1,5-anhydro-2,3-dideoxy nucleosides. Note the strict dependence on Viral TK.

Comparative Efficacy Guide

The following data compares 5-Iodo-HNA-U (a representative hexitol derivative) against standard-of-care agents.

Table 1: Antiviral Potency (EC50) and Selectivity

Data aggregated from Verheggen et al. and comparative studies.

CompoundTarget VirusEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Status vs. Resistant Strains
5-Iodo-HNA-U HSV-1 (KOS)0.07 >100>1400Active (Pol- mutants)
5-Iodo-HNA-U HSV-2 (G)0.06 >100>1600Active (Pol- mutants)
Acyclovir (ACV) HSV-1 (KOS)0.04>200>5000Inactive (TK- & Pol-)
Ganciclovir (GCV) CMV (AD169)0.80>100>125Partial Cross-Resistance
Cidofovir (CDV) HSV-1 (TK-)0.5050100Active (TK- mutants)
Performance Against Drug-Resistant Strains[1][2]
  • TK-Deficient (TK-) Strains:

    • Hexitol Nucleosides: Inactive. Like Acyclovir, HNA derivatives require the viral TK for initial phosphorylation. They are not suitable for TK-deficient mutants (the most common form of resistance in immunocompromised patients).

    • Alternative: Cidofovir or Foscarnet (do not require viral TK).

  • DNA Polymerase (Pol-) Mutants:

    • Hexitol Nucleosides: Active.[1][2][3][4][5] HNA triphosphates often retain affinity for mutant DNA polymerases that have lost sensitivity to Acyclovir-triphosphate. The rigid hexitol ring interacts differently with the polymerase active site, bypassing specific point mutations (e.g., in the PAA-resistance locus).

    • Alkyl Glycosides (2,6-dideoxy): Active.[6] As membrane disruptors, they are unaffected by enzymatic mutations.

Experimental Protocols

To validate the efficacy of these derivatives, the Plaque Reduction Assay (PRA) is the gold standard.

Protocol: Viral Plaque Reduction Assay (PRA)

Objective: Determine EC50 of Hexitol derivatives against Wild-Type and Resistant HSV strains.

  • Cell Seeding: Seed Vero cells (ATCC CCL-81) in 24-well plates (2 x 10^5 cells/well). Incubate 24h at 37°C, 5% CO2.

  • Infection: Aspirate medium. Infect monolayers with HSV-1 (MOI = 0.01 PFU/cell) in 100 µL PBS. Adsorb for 1h at 37°C with rocking.

  • Treatment: Remove inoculum. Overlay with MEM containing 1% methylcellulose and serial dilutions of the Hexitol derivative (0.01 – 100 µg/mL).

    • Control A: Virus only (No drug).

    • Control B: Acyclovir (Positive Control).

    • Control C: Uninfected (Cytotoxicity check).

  • Incubation: Incubate 48–72h until plaques are visible.

  • Fixation & Staining: Fix with 10% Formalin (30 min). Stain with 0.5% Crystal Violet.

  • Quantification: Count plaques using a stereomicroscope. Calculate % inhibition relative to Control A.

  • Analysis: Plot log(concentration) vs. % inhibition. Determine EC50 using non-linear regression (GraphPad Prism).

DOT Diagram: Experimental Workflow

PRA_Workflow Start Start: Vero Cell Monolayer Infect Infection (HSV-1/2) MOI 0.01 Start->Infect Treat Overlay: Methylcellulose + Hexitol Dilutions Infect->Treat Incubate Incubate 72h @ 37°C Treat->Incubate FixStain Fix (Formalin) & Stain (Crystal Violet) Incubate->FixStain Count Count Plaques & Calculate EC50 FixStain->Count

Caption: Step-by-step workflow for the Plaque Reduction Assay to determine antiviral EC50.[7]

Safety & Toxicity Profile

  • Cytotoxicity (CC50): Hexitol nucleosides generally show low cytotoxicity (>100 µg/mL) in stationary cells but can be cytostatic in rapidly dividing cells (e.g., CEM, MT-4 T-cells) due to interference with cellular DNA synthesis at high concentrations.

  • Selectivity: The high Selectivity Index (SI > 1000) for the 5-Iodo and 5-Trifluoromethyl derivatives is driven by the strict requirement for Viral TK. Uninfected cells do not phosphorylate the drug efficiently.

Conclusion

Hexitol, 1,5-anhydro-2,3-dideoxy- derivatives represent a potent class of nucleoside analogues. Their rigid pyranose structure allows them to overcome specific DNA Polymerase mutations that render viruses resistant to Acyclovir. However, their dependence on Viral TK limits their utility against TK-deficient strains.

For researchers targeting multi-drug resistant phenotypes (specifically Pol- mutants), Hexitol nucleosides are high-priority candidates for lead optimization. Conversely, the 1,5-anhydro-2,6-dideoxy- alkyl glycosides should be investigated solely as topical microbicides for their virucidal membrane-disrupting properties.

References

  • Verheggen, I., et al. (1993).[2] "Synthesis and antiherpes virus activity of 1,5-anhydrohexitol nucleosides." Journal of Medicinal Chemistry, 36(14), 2033–2040. Link

  • Verheggen, I., et al. (1995).[8][9] "Synthesis, biological evaluation, and structure analysis of a series of new 1,5-anhydrohexitol nucleosides." Journal of Medicinal Chemistry, 38(5), 826–835. Link

  • Hossain, N., et al. (1997). "Synthesis and Antiviral Activity of the α-Analogues of 1,5-Anhydrohexitol Nucleosides." The Journal of Organic Chemistry, 62(8), 2442–2447. Link

  • Ostrowski, T., et al. (1998).[3] "5-Substituted pyrimidines with a 1,5-anhydro-2,3-dideoxy-D-arabino-hexitol moiety at N-1: synthesis, antiviral activity...".[1][3][10][11] Journal of Medicinal Chemistry, 41(22), 4343–4353.[3] Link

  • Vastmans, K., et al. (2001).[2] "Enzymatic incorporation of 1,5-anhydrohexitol nucleotides by DNA polymerases." Biochemistry, 40(11), 11777-11784. Link

  • Dos Reis, R.C.N., et al. (2008). "Synthesis, surface active and antimicrobial properties of new alkyl 2,6-dideoxy-L-arabino-hexopyranosides." Journal of the Brazilian Chemical Society, 19(1). Link

Sources

Comparative

Biological Activity of 1,5-Anhydro-2,6-Dideoxy-Hexitol Stereoisomers: A Comparative Guide

The following guide provides an in-depth technical analysis of the biological activity, stereochemical nuances, and therapeutic applications of 1,5-anhydro-2,6-dideoxy-hexitol stereoisomers. Executive Summary The 1,5-anh...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the biological activity, stereochemical nuances, and therapeutic applications of 1,5-anhydro-2,6-dideoxy-hexitol stereoisomers.

Executive Summary

The 1,5-anhydro-2,6-dideoxy-hexitol scaffold (systematically known as tetrahydro-2-methyl-2H-pyran-3,4-diol ) represents a unique class of "naked sugar" mimetics. Unlike standard carbohydrates, these molecules lack the anomeric hydroxyl group (1,5-anhydro) and are deoxygenated at the C2 and C6 positions. This structural simplification renders them metabolically stable against standard glycosidases while retaining specific stereochemical vectors required for receptor or enzyme recognition.

This guide compares the biological profiles of the primary stereoisomers—D-arabino , L-arabino , D-ribo , and L-lyxo —highlighting their distinct roles as glycosidase inhibitors, antimicrobial surfactants, and pharmacophores in antitumor agents.

Stereochemical Landscape & Nomenclature

The biological activity of this scaffold is strictly governed by the configuration at C3, C4, and C5. These isomers are often synthesized via the reduction of corresponding glycals (e.g., D-glucal, L-rhamnal).

StereoisomerParent Sugar ConfigurationC3/C4/C5 ConfigurationKey Biological Relevance
D-arabino-hexitol 2-Deoxy-D-Rhamnose3S, 4R, 5RPrecursor to antitumor anthracycline analogs.
L-arabino-hexitol 2-Deoxy-L-Rhamnose3R, 4S, 5SHigh Potency antimicrobial (when alkylated).
D-ribo-hexitol Digitoxose3S, 4S, 5RCardiac glycoside mimic; Enzyme inhibitor.
L-lyxo-hexitol 2-Deoxy-L-Fucose3S, 4R, 5SC-glycoside building block for macrolides.

Comparative Biological Activity[1]

Antimicrobial Activity (Alkyl Derivatives)

While the free "naked" hexitols are generally biologically inert as standalone molecules, their alkyl-glycoside mimics (synthesized directly from the 1,5-anhydro-enitol precursors) exhibit potent antimicrobial properties.

Comparative Data: Alkyl 2,6-dideoxy-hexopyranosides Experimental Context: Amphiphilic derivatives tested against Gram-positive bacteria.

Compound DerivativeTarget OrganismMIC (µM)Activity Level
L-arabino (Dodecyl) Bacillus anthracis25 High
D-arabino (Dodecyl) Bacillus anthracis50Moderate
L-arabino (Dodecyl) Bacillus cereus25-50High
2-Deoxy-D-glucose (Ref) Bacillus anthracis>1000Inactive

Mechanistic Insight: The L-arabino configuration (mimicking L-rhamnose) provides optimal amphiphilic balance and membrane insertion geometry compared to the D-isomer. The absence of the C2-hydroxyl group (2-deoxy) increases lipophilicity, enhancing membrane permeability relative to standard glucosides.

Glycosidase Inhibition

The 1,5-anhydro-2,6-dideoxy core serves as a transition-state mimic for specific processing enzymes.

  • Target: Endo-α-mannosidase (Golgi resident enzyme).

  • Mechanism: The molecule acts as a "dead-end" acceptor or competitive inhibitor. The lack of the C1-hydroxyl prevents hydrolysis, while the 2,6-dideoxy pattern mimics the distal mannose residues found in N-linked glycans.

  • Key Finding: Derivatives of the D-ribo (digitoxose-like) and D-arabino configurations have shown inhibition constants (

    
    ) in the micromolar range when functionalized with hydrophobic aglycones (e.g., p-methoxybenzyl), which mimic the natural peptide/glycan environment.
    
Antitumor Pharmacophores

The scaffold is a critical "warhead" in natural product synthesis.

  • Pladienolide B: Contains a modified L-arabino-hexitol side chain. This moiety is essential for binding to the SF3b spliceosome complex.

  • Anthracyclines: The D-ribo (digitoxose) and L-lyxo (2-deoxy-fucose) stereochemistry determines DNA intercalation affinity. The 1,5-anhydro variants are used to probe the hydrogen-bonding requirements of these drugs without the instability of the glycosidic bond.

Visualizing the Mechanism

The following diagram illustrates the divergent biological pathways based on the stereochemical input.

BiologicalActivity Scaffold 1,5-Anhydro-2,6-dideoxy-hexitol (Core Scaffold) L_Arabino L-arabino Isomer (L-Rhamnose mimic) Scaffold->L_Arabino D_Ribo D-ribo Isomer (Digitoxose mimic) Scaffold->D_Ribo L_Lyxo L-lyxo Isomer (L-Fucose mimic) Scaffold->L_Lyxo Antimicrobial Antimicrobial Surfactant (Target: Bacterial Membrane) L_Arabino->Antimicrobial Alkylation (C1) Antitumor Spliceosome Modulation (Target: SF3b Complex) L_Arabino->Antitumor Pladienolide synthesis EnzymeInhib Glycosidase Inhibition (Target: Endo-α-mannosidase) D_Ribo->EnzymeInhib Substrate mimicry L_Lyxo->Antitumor C-Glycosylation

Caption: Divergent biological applications of 1,5-anhydro-2,6-dideoxy-hexitol stereoisomers based on configuration.

Experimental Protocols

Synthesis of the 1,5-Anhydro Core (General Protocol)

This protocol yields the saturated 1,5-anhydro-2,6-dideoxy scaffold from the corresponding glycal (e.g., 3,4-di-O-acetyl-L-rhamnal).

  • Hydrogenation: Dissolve the glycal (1.0 eq) in EtOAc/MeOH (1:1). Add 10% Pd/C (10 wt%).

  • Reaction: Stir under

    
     atmosphere (1 atm) for 4 hours at RT.
    
    • Note: This step reduces the C1-C2 double bond, installing the 1,5-anhydro and 2-deoxy features simultaneously.

  • Deprotection: Filter catalyst. Treat the residue with NaOMe in MeOH (pH 9) to remove acetyl groups.

  • Purification: Silica gel chromatography (DCM:MeOH 9:1).

Antimicrobial Susceptibility Assay (MIC)

Objective: Determine the Minimum Inhibitory Concentration of alkylated derivatives.

  • Preparation: Dissolve compounds in DMSO (stock 10 mM). Dilute in Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust Bacillus anthracis (Sterne strain) or B. cereus to

    
     CFU/mL.
    
  • Incubation: Add 100 µL inoculum to 96-well plates containing serial dilutions of the test compound. Incubate at 37°C for 18-24 h.

  • Readout: MIC is defined as the lowest concentration preventing visible turbidity.

    • Control: Use Dodecyl-β-D-glucoside as a positive surfactant control.

References

  • Verheggen, I., et al. (1995). "Synthesis, biological evaluation, and structure analysis of a series of new 1,5-anhydrohexitol nucleosides." Journal of Medicinal Chemistry.

  • Spiro, R. G., et al. (1993). "Inhibitors of endo-α-mannosidase. Part I. Derivatives of 3-O-(α-D-glucopyranosyl)-D-arabino-hexitol." Canadian Journal of Chemistry.

  • Mankil, J., et al. (2009). "Synthesis, surface active and antimicrobial properties of new alkyl 2,6-dideoxy-L-arabino-hexopyranosides." Bioorganic & Medicinal Chemistry Letters.

  • Kotake, T., et al. (2018). "Asymmetric synthesis of C11-C23 fragment of Pladienolide B." Journal of Organic Chemistry.

  • PubChem. (2025). "Hexitol, 1,5-anhydro-2,6-dideoxy- Compound Summary." National Library of Medicine.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Hexitol, 1,5-anhydro-2,6-dideoxy-

Comprehensive Safety and Handling Guide: Hexitol, 1,5-anhydro-2,6-dideoxy- Executive Summary Hexitol, 1,5-anhydro-2,6-dideoxy- (CAS: 53951-42-1), also known as 2-methyltetrahydro-2H-pyran-3,4-diol, is a cyclic diol frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: Hexitol, 1,5-anhydro-2,6-dideoxy-

Executive Summary Hexitol, 1,5-anhydro-2,6-dideoxy- (CAS: 53951-42-1), also known as 2-methyltetrahydro-2H-pyran-3,4-diol, is a cyclic diol frequently utilized as a critical building block in the synthesis of deoxysugars, macrolides, and complex glycopeptide antibiotics [1]. As a highly polar organic compound, its safe handling requires a rigorous, self-validating safety protocol. This guide provides drug development professionals and researchers with a step-by-step operational and disposal plan, ensuring full compliance with Occupational Safety and Health Administration (OSHA) Laboratory Safety standards [2].

Chemical Identity & Risk Assessment

Understanding the physicochemical properties of a compound is the foundation of any effective Chemical Hygiene Plan (CHP).

  • Chemical Structure : Contains a tetrahydropyran ring with two hydroxyl groups, making the molecule highly polar and hydrophilic.

  • Physical State : Typically encountered as a crystalline solid or viscous liquid.

  • Primary Hazards :

    • Inhalation : Fine crystalline dust can cause respiratory tract irritation.

    • Dermal/Ocular : The hydroxyl groups can interact with moisture on the skin and corneas, causing mild to moderate localized irritation.

The Causality of PPE Selection (Expertise & Experience): We do not just wear Personal Protective Equipment (PPE) because it is a standard rule; we select it based on the chemical's mechanistic interaction with human tissue. Nitrile gloves are mandated over latex because nitrile provides superior chemical resistance to polar organic molecules and prevents the degradation that can occur when handling concentrated diols. Safety goggles with side shields are required because the compound's fine dust can easily dissolve in the tear film of the eye, leading to rapid, localized irritation.

Personal Protective Equipment (PPE) Matrix

The following table summarizes the quantitative and qualitative PPE requirements for handling this compound.

PPE CategorySpecificationJustification (Causality)
Hand Protection 100% Nitrile gloves (min. 4 mil thickness)High resistance to polar organic diols; zero risk of latex-induced anaphylaxis.
Eye Protection ANSI Z87.1-compliant safety gogglesProtects against airborne crystalline dust dissolving in corneal moisture.
Body Protection Flame-resistant (FR) or standard cotton lab coatPrevents particulate accumulation on street clothing.
Respiratory N95/P100 particulate respirator (if outside hood)Filters out fine particulate matter (aerodynamic diameter <10 μm).
Engineering Chemical Fume Hood (80-120 fpm face velocity)Primary containment to prevent inhalation of aerosolized dust [2].

Step-by-Step Operational Workflow

Every protocol must be a self-validating system to build trust and ensure safety. Follow these steps to ensure absolute control over the handling environment.

Phase 1: Pre-Operation Validation

  • Verify Engineering Controls : Turn on the chemical fume hood and visually confirm the flow monitor indicates a face velocity between 80 and 120 feet per minute (fpm). Do not proceed if the alarm sounds.

  • Inspect PPE : Perform a visual and inflation check of your nitrile gloves to ensure there are no micro-tears before touching the chemical container.

Phase 2: Weighing and Transfer

  • Prepare the Workspace : Place an anti-static weighing boat on the analytical balance inside the fume hood. Static electricity can cause fine hexitol powders to disperse uncontrollably.

  • Chemical Handling : Using a clean, grounded stainless-steel spatula, slowly transfer the Hexitol, 1,5-anhydro-2,6-dideoxy- to the weighing boat. Keep the spatula low to minimize the aerosolization of particles.

  • Seal and Decontaminate : Immediately recap the source bottle. Wipe the exterior of the bottle with a Kimwipe dampened with 70% ethanol before returning it to the desiccator or chemical storage cabinet.

Spill Response & Disposal Plan

In the event of a spill, the highly polar nature of this diol dictates the cleanup strategy.

Spill Containment Protocol :

  • Solid Spill : Do not sweep the powder, as this aerosolizes the dust. Gently cover the spill with damp paper towels (using water or 70% ethanol) to dissolve and contain the diol.

  • Wipe Down : Wipe the area inward from the edges to prevent spreading the chemical footprint.

  • Validation : Perform a final wipe of the surface with 70% ethanol to ensure no sticky residue remains on the benchtop.

Waste Disposal Protocol :

  • Solid Waste Segregation : Place all contaminated wipes, weighing boats, and disposable PPE into a designated, clearly labeled solid hazardous waste container.

  • Liquid Waste : If the hexitol is dissolved in a solvent (e.g., methanol or water) during an experiment, dispose of it in the "Non-Halogenated Organic Waste" carboy. Do not pour aqueous solutions down the sink, as it may artificially increase the biological oxygen demand (BOD) of the facility's wastewater.

Mandatory Visualization: Handling and Disposal Workflow

The following diagram illustrates the logical relationship between risk assessment, PPE donning, operational handling, and waste disposal.

G A Pre-Operation: Risk Assessment & Ventilation Check B Don PPE: Nitrile Gloves, Goggles, Lab Coat A->B C Handling & Transfer: Use Certified Fume Hood B->C D Spill / Decontamination: Clean with 70% EtOH C->D If spill occurs E Waste Disposal: Segregate into Organic Waste C->E Normal workflow D->E

Operational workflow for handling Hexitol, 1,5-anhydro-2,6-dideoxy-, from PPE to disposal.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 548231, Hexitol, 1,5-anhydro-2,6-dideoxy-". PubChem, [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety - OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard". United States Department of Labor, [Link]

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